3-(pyridin-3-yl)-1H-indazol-5-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-pyridin-3-yl-1H-indazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c13-9-3-4-11-10(6-9)12(16-15-11)8-2-1-5-14-7-8/h1-7H,13H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEWKAEBHIWNHQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NNC3=C2C=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90653488 | |
| Record name | 3-(Pyridin-3-yl)-1H-indazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90653488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1176535-07-1 | |
| Record name | 3-(Pyridin-3-yl)-1H-indazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90653488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(pyridin-3-yl)-1H-indazol-5-amine: Synthesis, Properties, and Therapeutic Potential
Abstract: This technical guide provides a comprehensive overview of the chemical and biological properties of 3-(pyridin-3-yl)-1H-indazol-5-amine, a heterocyclic compound of significant interest in medicinal chemistry. The indazole scaffold, particularly when substituted at the 3 and 5 positions, serves as a privileged structure for targeting a variety of protein kinases. This document details the physicochemical characteristics, a validated synthetic pathway, spectroscopic data, and the known biological context of this compound, primarily as a kinase inhibitor. The insights provided are intended to support researchers, scientists, and drug development professionals in leveraging this molecule for further discovery and application.
Core Physicochemical Properties
This compound is a small molecule featuring a bicyclic indazole core linked to a pyridine ring. The presence of the 5-amino group and the pyridine nitrogen imparts specific polarity, hydrogen bonding capabilities, and basicity that are crucial for its biological activity, particularly in forming key interactions within enzyme active sites.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1176535-07-1 | [1] |
| Molecular Formula | C₁₂H₁₀N₄ | N/A |
| Molecular Weight | 210.24 g/mol | N/A |
| Appearance | White to off-white or crystalline powder | [2] |
| Hydrogen Bond Donors | 2 (amine -NH₂ and indazole -NH) | N/A |
| Hydrogen Bond Acceptors | 3 (two indazole nitrogens, one pyridine nitrogen) | N/A |
| Topological Polar Surface Area | 69.5 Ų | N/A |
| Predicted LogP | 1.8 | N/A |
Synthesis and Purification Workflow
The synthesis of 3,5-disubstituted indazoles is a well-established process in medicinal chemistry, often relying on a key palladium-catalyzed cross-coupling reaction. The following protocol describes a robust and reproducible method for preparing this compound, adapted from established methodologies for analogous structures.[3]
The causality behind this synthetic strategy is twofold:
-
Indazole Formation: Starting with a readily available fluorobenzonitrile allows for a high-yield cyclization reaction with hydrazine to form the indazole core. The fluorine atom is an excellent leaving group for nucleophilic aromatic substitution.
-
Suzuki Coupling: The Suzuki reaction is chosen for its exceptional functional group tolerance, allowing the carbon-carbon bond between the indazole and pyridine rings to be formed without requiring protection of the amino and N-H groups.[3]
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 5-Bromo-1H-indazol-3-amine
-
To a solution of 5-bromo-2-fluorobenzonitrile (1.0 eq) in a suitable solvent such as n-butanol, add hydrazine hydrate (3.0-5.0 eq).
-
Heat the reaction mixture to reflux (approx. 110-120 °C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the mixture to room temperature, which should induce precipitation of the product.
-
Filter the solid, wash with a cold non-polar solvent (e.g., diethyl ether or hexane) to remove impurities, and dry under vacuum to yield 5-bromo-1H-indazol-3-amine as a solid.
Step 2: Suzuki Coupling to Yield this compound
-
In a reaction vessel, combine 5-bromo-1H-indazol-3-amine (1.0 eq), pyridine-3-boronic acid (1.2-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq).
-
Add a base, typically an aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).
-
Add a solvent system, commonly a mixture of 1,4-dioxane and water (e.g., 3:1 v/v).
-
Purge the vessel with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Heat the mixture to 90-100 °C for 6-12 hours, again monitoring by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel, typically using a gradient of methanol in DCM, to afford the final product, this compound.
Synthetic Workflow Diagram
Caption: Synthetic route to this compound.
Spectroscopic and Analytical Characterization
Proper characterization is essential to confirm the structure and purity of the synthesized compound. The following are the expected analytical signatures for this compound.
-
¹H NMR (Proton NMR): In a solvent like DMSO-d₆, one would expect to see characteristic signals for the aromatic protons on the indazole and pyridine rings. The amine (-NH₂) protons would likely appear as a broad singlet, and the indazole N-H proton would also be a distinct singlet. The chemical shifts (δ) and coupling constants (J) would be definitive for the substitution pattern.
-
¹³C NMR (Carbon NMR): The spectrum would show 12 distinct carbon signals corresponding to the molecular structure, with chemical shifts indicative of aromatic carbons and those adjacent to nitrogen atoms.
-
Mass Spectrometry (MS): In electrospray ionization (ESI) positive mode, the spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at an m/z value corresponding to 211.24.
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for N-H stretching (from both the amine and indazole groups, typically in the 3200-3500 cm⁻¹ region), C-N stretching, and aromatic C=C and C-H vibrations.
Pharmacological Profile and Mechanism of Action
The 1H-indazole scaffold is a cornerstone in modern kinase inhibitor design.[3] Its N-H and nitrogen atoms are perfectly positioned to act as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a conserved motif in this enzyme family.[3]
While specific biological data for this compound is not extensively published in public literature, its structure strongly suggests activity as an ATP-competitive kinase inhibitor . The 3-pyridyl group projects into the solvent-exposed region, where it can be modified to enhance potency and selectivity, while the 5-amino group can form additional interactions in the active site or serve as a vector for further chemical modification.
Numerous kinase families are targeted by indazole-based inhibitors, including:
-
Pim Kinases: These serine/threonine kinases are involved in cell survival and proliferation pathways, making them attractive targets in oncology.[4]
-
Activin Receptor-Like Kinase 5 (ALK5): An inhibitor of the TGF-β pathway, relevant in fibrosis and cancer.[5]
-
BCR-ABL: A fusion protein tyrosine kinase that drives chronic myeloid leukemia (CML).[6][7]
-
Tropomyosin Receptor Kinases (TRK): Fusions of TRK genes are oncogenic drivers in various cancers.[8]
Hypothesized Mechanism of Action
The diagram below illustrates the general mechanism by which an indazole-based inhibitor like this compound would function to block a signaling pathway driven by a protein kinase.
Caption: Competitive inhibition of a protein kinase by an indazole compound.
Safety and Handling
As with any research chemical, this compound should be handled with appropriate precautions.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound represents a valuable chemical scaffold for drug discovery, particularly in the development of kinase inhibitors. Its well-defined synthesis, characteristic physicochemical properties, and strong mechanistic precedent make it an attractive starting point for lead optimization campaigns. Further investigation into its specific kinase selectivity profile and in vivo efficacy is warranted to fully elucidate its therapeutic potential.
References
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PubChem. 3-(5-amino-3-pyridinyl)-1H-indazol-5-amine. National Center for Biotechnology Information. Available from: [Link]
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PubChem. 5-(5-amino-3-pyridinyl)-1H-indazole-3-carboxamide. National Center for Biotechnology Information. Available from: [Link]
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Wang, H. et al. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(4), 862-867. Available from: [Link]
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Adoo, K. M. et al. 5-(3-Amino-1H-indazol-6-yl)-1-(3-chlorobenzyl)pyridin-2(1H)-one, 97%. Available from: [Link]
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ResearchGate. Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor. Available from: [Link]
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Yu, H. et al. (2016). Discovery of 3-(3-(4-(1-Aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine (ARQ 092): An Orally Bioavailable, Selective, and Potent Allosteric AKT Inhibitor. Journal of Medicinal Chemistry, 59(13), 6311-6324. Available from: [Link]
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Alchemist-pharm. 3-(5-chloropyridin-3-yl)-1H-indazol-5-amine. Available from: [Link]
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PubMed. Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Available from: [Link]
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PubChem. 3-methyl-1H-indazol-5-amine. National Center for Biotechnology Information. Available from: [Link]
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ResearchGate. Discovery of (E)-N-(4-methyl-5-(3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (IHMT-TRK-284) as a Novel Orally Available Type II TRK Kinase Inhibitor Capable of Overcoming Multiple Resistant Mutants. Available from: [Link]
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Liu, Y. et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4104. Available from: [Link]
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eScholarship.org. N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways, and potently inhibits FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants. Available from: [Link]
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An In-Depth Technical Guide to the Structure Elucidation of 3-(pyridin-3-yl)-1H-indazol-5-amine
Abstract
The definitive assignment of a chemical structure is a cornerstone of modern drug discovery and chemical research.[1] It provides the fundamental framework upon which all subsequent biological, toxicological, and mechanistic studies are built. This guide presents a comprehensive, multi-technique approach to the structural elucidation of 3-(pyridin-3-yl)-1H-indazol-5-amine, a heterocyclic compound of interest in medicinal chemistry. By integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques, we demonstrate a robust and self-validating workflow. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind each analytical choice to ensure unambiguous structural confirmation.
Introduction: The Imperative for Unambiguous Characterization
Heterocyclic compounds form the scaffold of a vast number of pharmaceuticals. The specific arrangement of atoms within these molecules dictates their three-dimensional shape, electronic properties, and ultimately, their ability to interact with biological targets.[2] this compound is a molecule featuring two key nitrogen-containing heterocycles: an indazole ring and a pyridine ring. The precise connectivity between these rings and the position of the amine substituent are critical determinants of its chemical personality and potential pharmacological activity.
Erroneous structural assignment can lead to wasted resources, misinterpreted biological data, and significant delays in development pipelines. Therefore, a rigorous, orthogonal analytical strategy is not merely academic; it is a critical requirement for scientific integrity and project success. This guide will walk through the logical sequence of experiments required to confirm the hypothesized structure shown in Figure 1 .

The Analytical Workflow: An Orthogonal Approach
A single analytical technique is rarely sufficient for complete structure elucidation.[1] We employ a workflow that builds upon itself, with each experiment providing a unique piece of the structural puzzle. Mass spectrometry provides the molecular formula, IR spectroscopy identifies key functional groups, and a suite of NMR experiments maps the atomic connectivity.
Mass Spectrometry: Establishing the Elemental Formula
Causality: The first step in identifying an unknown compound is to determine its molecular weight and, by extension, its elemental formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose, providing mass accuracy sufficient to distinguish between compounds with the same nominal mass but different elemental compositions.[3][4]
Experimental Protocol: HRMS (ESI-TOF)
-
Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Ionization Mode: Positive ion mode is chosen because the basic nitrogen atoms in the pyridine and indazole rings are readily protonated.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.
Data Interpretation & Results
The target molecule, this compound, has a chemical formula of C₁₂H₁₀N₄.
-
Monoisotopic Mass Calculation: 12(12.000000) + 10(1.007825) + 4(14.003074) = 210.090546 Da.
-
Expected HRMS Result: The protonated molecule [M+H]⁺ would be expected at m/z 210.0905 + 1.0078 = 211.0984 .
-
Nitrogen Rule: The molecular mass (210) is an even number, and the molecule contains an even number of nitrogen atoms (4), which is consistent with the Nitrogen Rule.[5][6] The observation of an odd m/z for the molecular ion [M+H]⁺ is also consistent with this rule.
| Parameter | Theoretical Value | Observed Value (Hypothetical) |
| Formula | C₁₂H₁₀N₄ | C₁₂H₁₁N₄⁺ |
| [M+H]⁺ (m/z) | 211.0984 | 211.0982 |
| Mass Accuracy | - | < 5 ppm |
This HRMS data provides strong evidence for the elemental composition C₁₂H₁₀N₄, forming the first pillar of our structural proof.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Causality: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For our target molecule, we expect to see stretches corresponding to N-H and C-N bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: A small amount of the solid, purified compound is placed directly onto the ATR crystal.
-
Data Acquisition: The spectrum is recorded from 4000 cm⁻¹ to 500 cm⁻¹.
Data Interpretation & Results
The IR spectrum provides a distinct fingerprint confirming the presence of key functional groups.
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Implication for Structure |
| 3400-3200 (broad) | N-H Stretch | Amine (-NH₂) & Indazole N-H | Confirms the presence of the primary amine and the N-H of the indazole ring. |
| 3100-3000 | C-H Stretch | Aromatic C-H | Consistent with the pyridine and benzene portions of the molecule. |
| 1640-1550 | C=C & C=N Stretch | Aromatic Rings | Supports the presence of the indazole and pyridine ring systems. |
| 1250-1020 | C-N Stretch | Aromatic C-N bonds | Consistent with the amine and ring nitrogens. |
The observation of N-H stretching frequencies is crucial evidence for the amine and indazole functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
Causality: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[7] It provides information on the chemical environment of each proton and carbon atom and, through two-dimensional (2D) experiments, reveals how these atoms are connected. Our strategy will use a standard suite of experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC.[7]
Experimental Protocol: NMR
-
Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve the compound and to ensure that the acidic N-H protons are observable.
-
Instrumentation: A 500 MHz (or higher) NMR spectrometer.
-
Experiments:
-
¹H NMR: Provides proton count and chemical environment.
-
¹³C NMR: Provides carbon count and type (CH, CH₂, CH₃, C).
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).[8]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (¹JCH).[9]
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over multiple bonds (²JCH, ³JCH), which is critical for connecting different fragments of the molecule.[9]
-
¹H and ¹³C NMR Data Interpretation
The predicted chemical shifts are based on the known electronic effects of the indazole and pyridine rings.[10][11] The amine group (-NH₂) is an electron-donating group, which will shield (shift upfield) the protons on the indazole ring, while the pyridine ring is electron-withdrawing.
Table 1: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)
| Position | δ ¹H (ppm), Multiplicity, J (Hz) | δ ¹³C (ppm) | HSQC Correlation | Key HMBC Correlations (from Proton) |
|---|---|---|---|---|
| Indazole H1 | ~13.0 (br s, 1H) | - | - | C3, C7a, C3a |
| Indazole H4 | ~7.5 (d, J=8.5, 1H) | ~118.0 | H4 ↔ C4 | C5, C6, C7a |
| Indazole H6 | ~6.8 (dd, J=8.5, 2.0, 1H) | ~112.0 | H6 ↔ C6 | C4, C5, C7a |
| Indazole H7 | ~7.1 (d, J=2.0, 1H) | ~102.0 | H7 ↔ C7 | C5, C3a |
| -NH₂ | ~5.5 (br s, 2H) | - | - | C5, C4, C6 |
| Pyridine H2' | ~9.1 (d, J=2.0, 1H) | ~149.0 | H2' ↔ C2' | C3, C4', C6' |
| Pyridine H4' | ~8.4 (dt, J=8.0, 2.0, 1H) | ~135.0 | H4' ↔ C4' | C2', C3', C5', C6' |
| Pyridine H5' | ~7.6 (dd, J=8.0, 5.0, 1H) | ~124.0 | H5' ↔ C5' | C3', C4' |
| Pyridine H6' | ~8.7 (dd, J=5.0, 2.0, 1H) | ~150.0 | H6' ↔ C6' | C2', C4', C5' |
| Indazole C3 | - | ~140.0 | - | - |
| Indazole C3a | - | ~122.0 | - | - |
| Indazole C5 | - | ~145.0 | - | - |
| Indazole C7a | - | ~142.0 | - | - |
| Pyridine C3' | - | ~128.0 | - | - |
2D NMR: Assembling the Pieces
-
COSY Analysis: This experiment confirms the proton-proton connectivities within the individual rings. We expect to see correlations between H4-H6 (long-range), H6-H7 on the indazole ring, and H4'-H5'-H6' on the pyridine ring.
-
HSQC Analysis: This experiment unambiguously links each proton to its attached carbon, populating the "HSQC Correlation" column in the table above.
-
HMBC Analysis (The Crucial Link): The HMBC experiment provides the long-range correlations that piece the entire molecule together.[9][12] The most critical correlation is the one that connects the two heterocyclic rings.
The observation of a ³J correlation from the pyridine proton H2' to the indazole carbon C3 is the definitive piece of evidence confirming the connectivity between the two rings at these specific positions. Similarly, a correlation from H4' to C3 provides corroborating proof. These correlations rule out any other possible isomers.
Data Integration and Final Confirmation
The structure of this compound is confirmed by the convergence of all analytical data:
-
HRMS established the correct elemental formula: C₁₂H₁₀N₄.
-
IR Spectroscopy confirmed the presence of N-H (amine and indazole) and aromatic C=C/C=N functional groups.
-
¹H and ¹³C NMR showed the correct number of proton and carbon environments.
-
COSY and HSQC established the internal framework of the indazole and pyridine rings.
-
HMBC provided the critical, unambiguous link between the C3 position of the indazole ring and the C3' position of the pyridine ring.
This collective, self-validating dataset leaves no ambiguity as to the identity of the synthesized compound.
Conclusion
The structural elucidation of novel chemical entities is a systematic process of evidence gathering and logical deduction. As demonstrated with this compound, a combination of mass spectrometry, IR spectroscopy, and a full suite of 1D and 2D NMR experiments provides a robust and reliable workflow. Each technique offers a unique and complementary perspective, and their combined interpretation allows for the confident and unambiguous assignment of the molecular structure, a critical step in advancing chemical and pharmaceutical research.
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Slideshare. (n.d.). Structure elucidation whitepaper.docx. Retrieved from [Link]
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Holčapek, M., et al. (2010). Advances in structure elucidation of small molecules using mass spectrometry. PMC - NIH. Retrieved from [Link]
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National Institutes of Health. (n.d.). Advancements in small molecule drug design: A structural perspective. PMC. Retrieved from [Link]
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Liu, Y., et al. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. SciSpace. Retrieved from [Link]
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Alarcón, S. H., et al. (2015). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC - PubMed Central. Retrieved from [Link]
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Elguero, J., et al. (2016). 13C NMR of indazoles. ResearchGate. Retrieved from [Link]
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The Dual-Edged Sword: A Technical Guide to the Mechanism of Action of 3-(pyridin-3-yl)-1H-indazol-5-amine and its Archetype, A-674563
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The indazole-pyridine scaffold is a privileged structure in modern medicinal chemistry, giving rise to a multitude of kinase inhibitors with therapeutic potential. This guide provides an in-depth technical analysis of the mechanism of action of compounds derived from this core, with a specific focus on the well-characterized inhibitor A-674563, a potent antagonist of AKT1. We will dissect its molecular interactions, downstream signaling consequences, and the crucial off-target activities that contribute to its overall cellular effects. This document is designed to be a comprehensive resource, blending established scientific principles with actionable experimental protocols to empower researchers in their exploration of this important class of molecules.
Introduction: The Indazole-Pyridine Scaffold in Kinase Inhibition
The quest for selective and potent kinase inhibitors is a cornerstone of contemporary drug discovery, particularly in oncology. The 3-(pyridin-3-yl)-1H-indazol-5-amine core represents a versatile scaffold that has been successfully employed to target various kinases. While this specific chemical entity is not extensively characterized in the public domain, its close analog, A-674563, serves as an exemplary model for understanding the mechanistic intricacies of this class of inhibitors. A-674563 was initially developed as a selective inhibitor of AKT1, a critical node in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.
The Primary Target: AKT1 and the PI3K Signaling Cascade
The PI3K/AKT pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[1][2] AKT1, a serine/threonine kinase, is a key mediator in this cascade.[3] A-674563 was designed to inhibit AKT1, thereby attenuating these pro-survival signals.
Direct Inhibition of AKT1 Kinase Activity
A-674563 is an orally active and selective inhibitor of AKT1 with a high affinity.[4]
Table 1: In Vitro Inhibitory Activity of A-674563
| Target | Kᵢ (nM) |
| AKT1 | 11 |
| PKA | 16 |
| CDK2 | 46 |
Data compiled from publicly available sources.
The inhibitory activity of A-674563 can be confirmed through in vitro kinase assays, which directly measure the phosphorylation of a substrate by the purified enzyme.
Experimental Protocol: In Vitro Kinase Assay
A common method to determine the inhibitory constant (Kᵢ) is a competitive binding assay or a direct enzymatic activity assay.
-
Reaction Setup: A reaction mixture is prepared containing purified recombinant AKT1, a suitable substrate (e.g., a peptide with the AKT recognition motif), and ATP.
-
Inhibitor Addition: A-674563 is added at varying concentrations.
-
Reaction Initiation and Termination: The reaction is initiated by the addition of a divalent cation (e.g., Mg²⁺) and incubated for a specific time. The reaction is then stopped, often by the addition of a chelating agent like EDTA.
-
Detection: The extent of substrate phosphorylation is quantified. This can be achieved through various methods, including radiometric assays (using ³²P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).
-
Data Analysis: The rate of reaction at each inhibitor concentration is determined, and the data are fitted to an appropriate model (e.g., Michaelis-Menten for competitive inhibition) to calculate the Kᵢ.
Downstream Signaling Consequences of AKT1 Inhibition
Inhibition of AKT1 by A-674563 leads to a reduction in the phosphorylation of its downstream targets, which can be monitored by Western blotting. Key downstream targets include GSK3 and MDM2.[4]
Signaling Pathway Diagram: A-674563 Inhibition of the PI3K/AKT Pathway
Caption: A-674563 directly inhibits AKT1, leading to the modulation of downstream effectors like GSK3 and MDM2, ultimately impacting cell proliferation and survival.
Experimental Workflow: Western Blot Analysis of AKT Signaling
This protocol details the steps to assess the phosphorylation status of AKT and its downstream targets in response to A-674563 treatment.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with a dose-response of A-674563 for a predetermined time course. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phospho-AKT (Ser473 and Thr308), total AKT, phospho-GSK3, and total GSK3.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
The Off-Target Effect: A Crucial Contributor to Efficacy
While A-674563 is a potent AKT1 inhibitor, a significant portion of its anti-proliferative effect, particularly in non-small cell lung cancer (NSCLC) cells, is attributed to its off-target inhibition of Cyclin-Dependent Kinase 2 (CDK2).[1][2] This dual-targeting mechanism highlights the importance of comprehensive profiling of kinase inhibitors.
Inhibition of CDK2 and Cell Cycle Arrest
CDK2 is a key regulator of the G1/S phase transition of the cell cycle. Inhibition of CDK2 by A-674563 leads to a G2 cell cycle arrest.[4] This effect is a critical component of the compound's ability to halt cell proliferation.[1][2]
Logical Relationship Diagram: Dual Inhibition by A-674563
Caption: A-674563 exerts its anti-proliferative effects through the on-target inhibition of AKT1 and the off-target inhibition of CDK2.
Experimental Workflow: Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantitative analysis of cell cycle distribution following treatment with A-674563.
-
Cell Treatment: Treat cells with A-674563 at various concentrations for a specified duration (e.g., 24-48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the membranes and preserve the cellular DNA.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content of each cell.
-
Data Analysis: The resulting DNA content histogram is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M peak would indicate a G2 arrest.
Integrated Biological Consequences: Apoptosis Induction
The combined inhibition of AKT1 and CDK2 by A-674563 ultimately leads to the induction of apoptosis, or programmed cell death, in cancer cells.[4] This is a desirable outcome for an anti-cancer therapeutic. The induction of apoptosis can be confirmed by various methods, including the detection of cleaved caspases (e.g., caspase-3 and -9) by Western blot or through the use of assays like the TUNEL assay.[4]
Conclusion: A Case Study in Polypharmacology
The mechanism of action of A-674563, as a representative of the this compound scaffold, provides a compelling case study in the importance of understanding the complete target profile of a kinase inhibitor. While designed as a selective AKT1 inhibitor, its off-target activity against CDK2 is a key driver of its efficacy. This "polypharmacology" can be advantageous, leading to a more robust anti-cancer effect. For researchers working with this scaffold, it is imperative to conduct comprehensive kinase profiling and to dissect the relative contributions of on- and off-target effects to the observed cellular phenotype. This in-depth understanding is critical for the rational design of future clinical trials and for the identification of patient populations most likely to respond to this class of inhibitors.
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Unlocking the Therapeutic Potential of 3-(pyridin-3-yl)-1H-indazol-5-amine: A Technical Guide for Preclinical Research
This guide provides a comprehensive technical overview of the potential biological activities of the novel small molecule, 3-(pyridin-3-yl)-1H-indazol-5-amine. Drawing upon evidence from structurally related compounds and established principles of medicinal chemistry, we will explore its promising therapeutic avenues, particularly in oncology and fibrotic diseases. This document is intended for researchers, scientists, and drug development professionals, offering a framework for the preclinical evaluation of this compound.
Introduction: The Indazole-Pyridine Scaffold - A Privileged Motif in Kinase Inhibition
The 1H-indazole core is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to interact with the hinge region of various protein kinases.[1][2] The strategic incorporation of a pyridine ring at the 3-position, as seen in this compound, introduces a key hydrogen bond acceptor and potential for further molecular interactions, suggesting a strong predisposition for kinase inhibitory activity. While direct biological data for this specific molecule is nascent, the activities of closely related analogues provide a compelling rationale for its investigation as an inhibitor of key oncogenic and pro-fibrotic kinases.
Derivatives of the indazole-pyridine core have demonstrated potent inhibitory activity against several critical therapeutic targets. Notably, N-(5-(pyridin-3-yl)-1H-indazol-3-yl)benzamide derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 7 (CDK7).[3] Furthermore, various indazole-containing compounds have shown significant inhibition of the Transforming Growth Factor-beta (TGF-β) type I receptor, also known as Activin-Like Kinase 5 (ALK5).[1][4][5][6][7] These precedents strongly suggest that this compound is a prime candidate for investigation against these and other related kinases.
Potential Biological Targets and Mechanisms of Action
Cyclin-Dependent Kinase 7 (CDK7) Inhibition
Therapeutic Rationale: CDK7 is a master regulator of both the cell cycle and transcription.[8][9] It acts as a CDK-activating kinase (CAK), phosphorylating and activating other CDKs like CDK1 and CDK2 to drive cell cycle progression.[9] Additionally, as a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the transcription of many genes, including those overexpressed in cancer.[8] Given this dual role, CDK7 has emerged as a high-value target in oncology, with several inhibitors currently in clinical trials.[10]
Hypothesized Mechanism of Action: We hypothesize that this compound will act as an ATP-competitive inhibitor of CDK7. The indazole nitrogen and the 5-amino group are predicted to form key hydrogen bonds with the hinge region of the CDK7 active site, while the pyridin-3-yl moiety can engage in additional interactions within the binding pocket. This binding would block the phosphorylation of CDK7's substrates, leading to cell cycle arrest, primarily at the G1/S transition, and inhibition of transcription of oncogenic drivers.[9]
Signaling Pathway: CDK7 in Cell Cycle and Transcription
Caption: Proposed inhibition of the TGF-β signaling cascade via ALK5.
Proposed Experimental Workflow for Biological Characterization
To validate the hypothesized biological activities of this compound, a systematic, multi-tiered approach is recommended.
Workflow Diagram: Preclinical Evaluation Cascade
Caption: A tiered approach for evaluating the compound's biological activity.
In Vitro Biochemical Assays
Objective: To determine the direct inhibitory activity and selectivity of the compound against purified kinases.
Protocol: In Vitro Kinase Inhibition Assay (Radiometric) [11][12]
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing kinase buffer, the purified kinase (e.g., recombinant CDK7/CycH/MAT1 or ALK5), and the specific peptide or protein substrate.
-
Compound Addition: Add this compound across a range of concentrations (e.g., 10-point, 3-fold serial dilution starting from 10 µM). Include DMSO as a vehicle control.
-
Initiation: Start the reaction by adding an ATP mixture containing [γ-³²P]ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Separation: Spot the reaction mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the incorporated radioactivity on the paper using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition at each compound concentration relative to the DMSO control and determine the IC₅₀ value using non-linear regression analysis.
Cell-Based Assays
Objective: To assess the compound's effect on cell proliferation, target engagement, and downstream signaling in a cellular context.
Protocol: MTT Antiproliferative Assay [13][14][15]
-
Cell Seeding: Plate cancer cells (e.g., K562 chronic myeloid leukemia, A549 lung cancer) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight. [2][16][17]2. Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. 4. Solubilization: Add a solubilizing agent (e.g., DMSO or a SDS-HCl solution) to dissolve the formazan crystals. [14]5. Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to DMSO-treated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).
Table 1: Antiproliferative Activity of a Related 1H-indazole-3-amine Derivative [17]
| Cell Line | Cancer Type | IC₅₀ (µM) |
|---|---|---|
| K562 | Chronic Myeloid Leukemia | 5.15 |
| A549 | Lung Cancer | >50 |
| PC-3 | Prostate Cancer | >50 |
| HepG2 | Liver Cancer | >50 |
| HEK-293 | Normal Kidney (Cytotoxicity) | 33.2 |
Data for compound "6o" from Wang et al., 2023, serves as a reference for expected potency and selectivity. [17]
In Vivo Efficacy Studies
Objective: To evaluate the antitumor efficacy and tolerability of the compound in a living organism.
Protocol: Human Tumor Xenograft Model [18][19][20][21]
-
Cell Implantation: Subcutaneously implant human cancer cells (e.g., 5 x 10⁶ K562 cells) mixed with Matrigel into the flank of immunocompromised mice (e.g., NSG or nude mice). [20][21]2. Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize mice into treatment and vehicle control groups. Administer this compound via a clinically relevant route (e.g., oral gavage) at one or more dose levels, on a defined schedule (e.g., daily for 21 days).
-
Monitoring: Monitor tumor volume (using calipers), body weight, and overall animal health regularly.
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic biomarker analysis via Western blot or immunohistochemistry).
-
Data Analysis: Compare the tumor growth inhibition in the treated groups to the vehicle control group to determine efficacy.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. Based on robust data from structurally related compounds, its investigation as a potential inhibitor of CDK7 and ALK5 is strongly warranted. The experimental workflows detailed in this guide provide a clear and logical path for the comprehensive preclinical evaluation of this molecule. Successful validation of the hypothesized activities would position this compound as a valuable lead compound for therapeutic programs in oncology and fibrotic diseases.
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Zhang, Y., et al. (2022). Discovery of Novel N-(5-(Pyridin-3-yl)-1H-indazol-3-yl)benzamide Derivatives as Potent Cyclin-Dependent Kinase 7 Inhibitors for the Treatment of Autosomal Dominant Polycystic Kidney Disease. ResearchGate. Available from: [Link]
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Li, X., et al. (2023). Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor. ResearchGate. Available from: [Link]
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Wang, C., et al. (2021, April 27). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. NIH. Available from: [Link]
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Wang, C., et al. (2023, May 12). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PubMed. Available from: [Link]
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A Technical Guide to the Interaction of 3-(pyridin-3-yl)-1H-indazol-5-amine with Pim Kinases
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Pim (Proviral Integration site for Moloney murine leukemia virus) family of serine/threonine kinases are crucial regulators of cell survival, proliferation, and metabolism.[1][2] Their constitutive activity and overexpression in a multitude of hematological and solid tumors have established them as significant targets for cancer therapy.[3][4] This guide provides a detailed examination of the interaction between the Pim kinases and a specific small molecule inhibitor, 3-(pyridin-3-yl)-1H-indazol-5-amine. We will explore the biochemical and cellular basis of this interaction, provide detailed protocols for its characterization, and discuss the therapeutic implications. This document is intended to serve as a comprehensive resource for researchers actively engaged in the discovery and development of novel kinase inhibitors.
Introduction to the Pim Kinase Family
Structure and Function
The Pim kinase family consists of three highly homologous isoforms: Pim-1, Pim-2, and Pim-3.[1][4] These kinases are characterized by a conserved catalytic domain but notably lack a regulatory domain, which is believed to contribute to their constitutive activity once expressed.[1][2] Unlike many other kinases, their activity is not primarily regulated by post-translational modifications but rather by their expression level, which is controlled at the transcriptional level by pathways such as JAK/STAT.[1][] Pim kinases also have a very short protein half-life, with stability regulated by chaperone proteins like HSP90 and proteasomal degradation.[1]
Role in Oncogenic Signaling
Pim kinases are key downstream effectors in multiple signaling pathways that are vital for tumorigenesis.[1][] They promote cell survival and proliferation by phosphorylating a range of substrates involved in cell cycle progression and apoptosis.[4] Key downstream targets include:
-
BAD (Bcl-2-associated death promoter): Phosphorylation of BAD at Ser112 by all three Pim isoforms inhibits its pro-apoptotic function.[3][6]
-
p21Cip1/Waf1 and p27Kip1: These are cell cycle inhibitors that are phosphorylated and inactivated by Pim kinases, thus promoting cell cycle progression.[4]
-
c-MYC: Pim kinases can phosphorylate and stabilize the c-MYC oncoprotein, enhancing its transcriptional activity and promoting tumor growth.[6]
-
4E-BP1: Phosphorylation of this protein by Pim-2 leads to the activation of cap-dependent mRNA translation, affecting the mTOR pathway and cellular metabolism.[][7]
The central role of Pim kinases in these oncogenic processes makes them a highly attractive target for therapeutic intervention in various cancers, including leukemia, lymphoma, and prostate cancer.[3][4]
This compound: An Overview
This compound belongs to the indazole class of compounds, which are recognized as effective hinge-binding fragments for various kinases.[8] This particular scaffold has been explored for its potential as a pan-Pim kinase inhibitor. Its mechanism of action is predicated on competitive binding to the ATP pocket of the Pim kinases, thereby preventing the phosphorylation of downstream substrates.
Characterizing the Molecular Interaction
A multi-faceted approach is required to fully characterize the interaction between this compound and the Pim kinase family. This involves biochemical assays to determine potency and selectivity, biophysical methods to quantify binding affinity, and structural biology to visualize the interaction at an atomic level.
Biochemical Assays for Potency and Selectivity
The initial step in characterizing any kinase inhibitor is to determine its potency (typically as an IC50 value) and its selectivity against the target kinase isoforms and other related kinases.
Protocol 2.1.1: In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol describes a common ELISA-based method to measure the inhibition of Pim-1 kinase activity.[9]
-
Objective: To determine the concentration of this compound required to inhibit 50% of Pim-1 kinase activity.
-
Principle: Recombinant Pim-1 kinase phosphorylates a substrate (e.g., GST-BAD) coated on an ELISA plate. A phospho-specific antibody is used to detect the phosphorylated substrate, and the signal is inversely proportional to the inhibitor's activity.
-
Methodology:
-
Plate Coating: Coat 96-well flat-bottomed plates with 1 µ g/well of recombinant GST-BAD substrate overnight at 4°C.[9]
-
Blocking: Wash the plates and block with 1% Bovine Serum Albumin (BSA) in a suitable buffer for 1 hour at room temperature to prevent non-specific binding.
-
Inhibitor Preparation: Perform a serial dilution of this compound in kinase reaction buffer, typically starting from 10 µM. Include a DMSO vehicle control.
-
Kinase Reaction: Add the diluted inhibitor, recombinant GST-Pim-1 kinase, and ATP (at its Km concentration) to the wells.
-
Incubation: Incubate the plate at 30°C for 60 minutes to allow the phosphorylation reaction to proceed.
-
Detection: Wash the plate and add a primary antibody specific for phosphorylated BAD (e.g., p-Ser112). Incubate for 1 hour.
-
Secondary Antibody: Wash and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour.
-
Signal Development: Wash and add a chemiluminescent or colorimetric HRP substrate. Read the signal using a plate reader.
-
Data Analysis: Plot the signal intensity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.
-
Structural Biology of the Interaction
Visualizing the binding mode of the inhibitor within the kinase's active site is crucial for understanding structure-activity relationships (SAR) and for guiding further optimization.
Workflow 2.2.1: X-Ray Co-crystallography
-
Objective: To solve the three-dimensional structure of a Pim kinase in complex with this compound.
-
Causality: The resulting crystal structure reveals the precise orientation of the inhibitor in the ATP-binding pocket, identifying key hydrogen bonds and hydrophobic interactions with active site residues.[10][11][12] This information is invaluable for designing more potent and selective analogs.
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The Emergence of 3-Pyridin-3-yl-1H-indazol-5-amine Derivatives as Potent Kinase Inhibitors: A Technical Guide to Therapeutic Potential
Abstract
The 3-pyridin-3-yl-1H-indazol-5-amine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as a versatile backbone for the development of novel kinase inhibitors. This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the therapeutic promise of this class of compounds. We will delve into the core principles of their mechanism of action, focusing on key oncogenic kinases such as the Pim family and Threonine Tyrosine Kinase (TTK). Furthermore, this guide will furnish detailed synthetic methodologies, robust experimental protocols for biological evaluation, and a critical analysis of the structure-activity relationships that govern the potency and selectivity of these derivatives. Through a synthesis of established scientific literature and field-proven insights, this document aims to empower research teams to accelerate the discovery and development of next-generation therapeutics based on the 3-pyridin-3-yl-1H-indazol-5-amine core.
Introduction: The Strategic Imperative for Novel Kinase Inhibitors
The landscape of cancer therapy has been revolutionized by the advent of targeted therapies, with protein kinase inhibitors standing at the forefront of this paradigm shift. Protein kinases, as central nodes in cellular signaling networks, regulate a multitude of processes including cell growth, proliferation, differentiation, and survival.[1] Dysregulation of kinase activity is a hallmark of many cancers, making them highly attractive targets for pharmacological intervention.
The indazole core is a well-established pharmacophore in numerous biologically active compounds, and the 1H-indazole-3-amine fragment, in particular, has been identified as an effective hinge-binding motif for various kinases.[2] The strategic incorporation of a pyridine ring at the 3-position of the indazole scaffold introduces a key structural element that can engage in additional hydrogen bonding and other non-covalent interactions within the ATP-binding pocket of target kinases, thereby enhancing potency and selectivity. This guide will focus on the therapeutic potential of derivatives built upon the 3-pyridin-3-yl-1H-indazol-5-amine core, a promising avenue for the development of next-generation cancer therapeutics.
Mechanism of Action: Targeting Key Oncogenic Kinases
Derivatives of the 3-pyridin-3-yl-1H-indazol-5-amine scaffold have shown significant promise as inhibitors of several key kinases implicated in tumorigenesis. The primary targets identified for analogous compounds are the Pim family of serine/threonine kinases and the dual-specificity Threonine Tyrosine Kinase (TTK).
Inhibition of the Pim Kinase Family
The Pim kinases (Pim-1, Pim-2, and Pim-3) are a family of constitutively active serine/threonine kinases that are frequently overexpressed in a wide range of hematological and solid tumors.[1] They play a crucial role in promoting cell survival, proliferation, and resistance to apoptosis by phosphorylating a number of downstream targets, including the pro-apoptotic protein BAD and the cell cycle regulator p21.[1] The signaling cascade is often initiated by cytokine signaling through the JAK/STAT pathway, which upregulates Pim kinase expression.[3]
-
Pim-1 Signaling Pathway and Points of Inhibition:
Caption: Pim-1 signaling pathway and the inhibitory action of 3-pyridin-3-yl-1H-indazol-5-amine derivatives.
Inhibition of Threonine Tyrosine Kinase (TTK)
Threonine Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1), is a dual-specificity kinase that is a critical component of the spindle assembly checkpoint (SAC).[4][5] The SAC ensures the fidelity of chromosome segregation during mitosis.[4][5] Elevated levels of TTK are observed in various cancers and are often associated with a poor prognosis.[6][7] Inhibition of TTK leads to defects in the SAC, resulting in chromosome missegregation, aneuploidy, and ultimately, mitotic catastrophe and cell death in cancer cells.[6]
-
TTK in Mitotic Checkpoint and Therapeutic Intervention:
Caption: General synthetic workflow for 3-pyridin-3-yl-1H-indazol-5-amine derivatives.
Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following protocol is a representative example for the synthesis of the core scaffold, adapted from methodologies reported for similar aryl-indazole couplings. [8][9] Materials:
-
5-Bromo-1H-indazol-3-amine
-
Pyridine-3-boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water
-
Microwave reactor vials
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
To a microwave reactor vial, add 5-bromo-1H-indazol-3-amine (1.0 eq), pyridine-3-boronic acid (1.2 eq), potassium phosphate (2.0 eq), palladium(II) acetate (0.05 eq), and RuPhos (0.1 eq).
-
Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon).
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Seal the vial and heat the reaction mixture in a microwave reactor to a temperature between 100-150 °C for 30-60 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.
Biological Evaluation: Protocols for Assessing Therapeutic Potential
A tiered approach to biological evaluation is crucial for characterizing the therapeutic potential of novel 3-pyridin-3-yl-1H-indazol-5-amine derivatives. This typically involves initial in vitro enzymatic assays followed by cell-based assays to assess cellular potency and mechanism of action.
In Vitro Kinase Inhibition Assays
Objective: To determine the direct inhibitory activity of the synthesized compounds against the target kinases (e.g., Pim-1, TTK).
Representative Protocol (ADP-Glo™ Kinase Assay): [7][10] This commercially available luminescent assay quantifies the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human Pim-1 or TTK kinase
-
Kinase-specific substrate (e.g., a peptide substrate for Pim-1, Myelin Basic Protein (MBP) for TTK)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds dissolved in DMSO
-
Multi-well plates (e.g., 384-well)
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in an appropriate kinase assay buffer.
-
In a multi-well plate, add the kinase, the substrate, and the test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at 30 °C for a specified period (e.g., 45-60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-45 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell-Based Assays for Anticancer Activity
Objective: To evaluate the antiproliferative and cytotoxic effects of the compounds in relevant cancer cell lines.
Representative Protocol (MTT or CellTiter-Glo® Cell Viability Assay): [11][12] These assays measure cell viability as an indicator of the cytotoxic or cytostatic effects of the test compounds.
Materials:
-
Cancer cell lines (e.g., K562 for leukemia, PC-3 for prostate cancer)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
96-well cell culture plates
-
Spectrophotometer or luminometer
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
For the MTT assay, add the MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. Solubilize the formazan crystals with a solubilization solution.
-
For the CellTiter-Glo® assay, add the CellTiter-Glo® reagent to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.
-
Measure the absorbance (MTT) or luminescence (CellTiter-Glo®) using a plate reader.
-
Calculate the percent cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) value.
Structure-Activity Relationship (SAR) and Data Summary
While specific SAR data for 3-pyridin-3-yl-1H-indazol-5-amine derivatives is still emerging, valuable insights can be drawn from studies on analogous indazole-based kinase inhibitors. The following table summarizes representative data for such compounds, highlighting the potential for potent activity within this chemical class.
| Compound ID (Analogous) | Target Kinase | IC₅₀ (nM) | Cell Line | GI₅₀ (µM) | Reference |
| Pim-1 Inhibitor Analog 1 | Pim-1 | < 10 | KMS-12 (Multiple Myeloma) | < 0.1 | [3] |
| Pim-1 Inhibitor Analog 2 | Pim-1 | 17 | PC-3 (Prostate Cancer) | 0.016 | [13] |
| TTK Inhibitor Analog 1 | TTK | 3.6 | HCT116 (Colon Cancer) | < 0.1 | [11][12] |
| TTK Inhibitor Analog 2 | TTK | < 10 | - | - | [11][12] |
| Indazole Derivative 6o | (Antiproliferative) | - | K562 (Leukemia) | 5.15 | [2] |
Note: The data presented above is for structurally related indazole derivatives and should be considered as a predictive guide for the potential of 3-pyridin-3-yl-1H-indazol-5-amine derivatives. Further optimization of the substituents on the pyridine ring, the indazole core, and the 5-amino group will be crucial for fine-tuning the potency, selectivity, and pharmacokinetic properties of this promising class of compounds.
Conclusion and Future Directions
The 3-pyridin-3-yl-1H-indazol-5-amine scaffold represents a highly promising starting point for the development of novel kinase inhibitors with significant therapeutic potential in oncology. The ability of this core structure to effectively target key cancer-related kinases such as the Pim family and TTK underscores its importance in modern drug discovery. The synthetic strategies and biological evaluation protocols outlined in this guide provide a robust framework for researchers to explore the chemical space around this scaffold and to identify lead compounds with optimal pharmacological profiles.
Future research in this area should focus on:
-
Elucidation of specific structure-activity relationships for derivatives of the 3-pyridin-3-yl-1H-indazol-5-amine core.
-
Optimization of pharmacokinetic and pharmacodynamic properties to identify candidates suitable for in vivo studies.
-
Exploration of the broader kinome selectivity profile to identify potential off-target effects and opportunities for polypharmacology.
-
Investigation of combination therapies with existing anticancer agents to overcome drug resistance.
By leveraging the insights and methodologies presented in this technical guide, the scientific community is well-positioned to unlock the full therapeutic potential of 3-pyridin-3-yl-1H-indazol-5-amine derivatives and to deliver novel and effective treatments for patients with cancer.
References
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Liu, Y., et al. (2014). Discovery of inhibitors of the mitotic kinase TTK based on N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides and carboxamides. Bioorganic & Medicinal Chemistry Letters, 24(19), 4645-4650. [Link]
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Liu, Y., et al. (2015). The Discovery of Orally Bioavailable Tyrosine Threonine Kinase (TTK) Inhibitors: 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides as Anticancer Agents. Journal of Medicinal Chemistry, 58(8), 3354-3375. [Link]
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Panchal, N. K., & Sabina, E. P. (2019). PIM kinase as an executional target in cancer. Journal of Cellular Physiology, 234(11), 19579-19587. [Link]
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Maia, A. R., de Sá, J. V., & Macedo-Ribeiro, S. (2018). TTK/MPS1 inhibitor OSU-13 targets the mitotic checkpoint and is a potential therapeutic strategy for myeloma. Haematologica, 103(1), 128-138. [Link]
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Yao, W., et al. (2021). TTK: A Promising Target in Malignant Tumors. Journal of Cellular Signaling, 2(3), 212-220. [Link]
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Al-Jammal, M. K., et al. (2019). In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma. Oncology Letters, 18(4), 3695-3702. [Link]
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Kumar, A., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 14(36), 25883-25895. [Link]
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Avanthay, M., et al. (2020). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv. [Link]
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An In-Depth Technical Guide to the Target Identification of 3-(pyridin-3-yl)-1H-indazol-5-amine
Prepared by: Gemini, Senior Application Scientist
Executive Summary
The deconvolution of a small molecule's mechanism of action is a critical step in drug discovery, transforming a compound with an interesting phenotype into a tool for understanding biology and a potential therapeutic lead. This guide outlines a comprehensive, multi-pronged strategy for the target identification of 3-(pyridin-3-yl)-1H-indazol-5-amine, a novel compound of interest. Our approach is rooted in a philosophy of orthogonal validation, beginning with cost-effective computational predictions to generate hypotheses, followed by hypothesis-driven biochemical screening, and culminating in unbiased, proteome-wide interrogation in a cellular context. We will detail the causality behind each experimental choice and provide robust, self-validating protocols for affinity-based and label-free chemoproteomics. This document serves as a technical whitepaper for researchers, scientists, and drug development professionals tasked with elucidating the molecular targets of novel chemical matter.
Introduction: The Challenge and Opportunity of this compound
The compound this compound belongs to a class of heterocyclic compounds that are prevalent in medicinal chemistry. The indazole scaffold, in particular, is a "privileged structure" known to be a versatile core for kinase inhibitors and other therapeutic agents.[1][2] The presence of a pyridine ring and a primary amine suggests multiple points for potential hydrogen bonding and modification for probe synthesis.
While its biological activity is yet to be fully characterized, its structural similarity to known bioactive molecules necessitates a thorough investigation to uncover its protein targets. The primary challenge in this endeavor is navigating the vast complexity of the cellular proteome to pinpoint specific, functionally relevant interactions. A successful target deconvolution effort will not only reveal the compound's mechanism of action but also potential off-target effects, which is crucial for safety and efficacy assessments.[3]
This guide presents a systematic workflow designed to overcome this challenge, integrating computational, biochemical, and cell-based proteomics methodologies.
Phase 1: In Silico Target Prediction & Hypothesis Generation
Expert Rationale: Before committing to resource-intensive wet-lab experiments, we leverage computational methods to survey the landscape of potential targets.[4] This predictive approach is a powerful, cost-effective strategy to generate initial, testable hypotheses by comparing the small molecule's features to vast databases of known ligand-target interactions.[5]
Methodology: Orthogonal Computational Screening
We employ a two-pronged computational approach for robust hypothesis generation:
-
Ligand-Based Similarity Searching: This method operates on the principle that structurally similar molecules often share similar biological targets. The 2D and 3D structure of this compound is used to query databases like ChEMBL, identifying known drugs or probes with high similarity and their associated targets.[6]
-
Structure-Based Reverse Docking: This technique inverts the typical docking paradigm. Instead of screening many ligands against one target, we screen our single ligand against a library of hundreds or thousands of protein crystal structures to predict potential binding partners and binding modes.[7]
Protocol: Predictive Target Profiling
-
Compound Preparation: Obtain the 2D structure (SMILES format) of this compound.
-
Ligand-Based Prediction:
-
Submit the SMILES string to a public prediction server such as SwissTargetPrediction.
-
The algorithm will calculate 2D and 3D similarity to a library of over 370,000 active compounds.
-
Analyze the output, which lists probable target classes (e.g., kinases, GPCRs, enzymes) ranked by probability.
-
-
Reverse Docking (Optional):
-
For a deeper analysis, use platforms like PharmMapper or internal, proprietary software.
-
Submit the 3D structure of the compound.
-
The software will attempt to fit the molecule into the binding sites of a comprehensive protein structure database (PDB).
-
Review the top-scoring hits, paying close attention to the predicted binding energies and poses.
-
-
Data Synthesis: Consolidate the results from both methods. Targets that appear in both analyses are considered high-priority candidates.
Data Presentation: Predicted Target Classes
| Target Class | Prediction Method | Confidence Score / Rank | Key Predicted Targets |
| Protein Kinases | Ligand-Based Similarity | High | ABL1, SRC, LCK, KDR |
| Cytochrome P450 | Ligand-Based Similarity | Medium | CYP3A4, CYP2D6 |
| GPCRs | Ligand-Based Similarity | Low | ADRB2, OPRM1 |
| Unspecified | Reverse Docking | Top 5% | p38 MAPK, ALK5, CDK2 |
Note: Data shown is illustrative. Actual results will be generated from the protocol.
Visualization: Computational Prediction Workflow
Caption: In silico workflow for generating target hypotheses.
Phase 2: Hypothesis-Driven In Vitro Screening
Expert Rationale: The in silico analysis strongly suggests that protein kinases are a probable target class. The most direct way to test this hypothesis is to perform a broad biochemical screen against a panel of purified kinases. This approach provides rapid, quantitative data on direct enzyme inhibition and can reveal both the potency and selectivity of the compound across the kinome.[8][9]
Methodology: Large-Panel Kinase Activity Screen
We will utilize a fee-for-service platform (e.g., Reaction Biology, Carna Biosciences, AssayQuant) to perform a kinase screen. A radiometric assay format (e.g., HotSpot™) is a robust choice, directly measuring the transfer of ³³P-ATP to a substrate. We will initially screen at a single high concentration (e.g., 10 µM) to identify any kinase that shows significant inhibition.
Protocol: Kinase Panel Profiling
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure purity (>95%) via LC-MS and NMR.
-
Service Provider Engagement:
-
Data Reception: The provider will return data as percent inhibition relative to a DMSO control.
-
Hit Triage:
-
Identify "primary hits" as any kinase inhibited by >70% at 10 µM.
-
If numerous hits are found, a secondary screen to determine the IC₅₀ (half-maximal inhibitory concentration) for each primary hit is required to confirm potency and rank the targets.
-
Data Presentation: Primary Kinase Screen Hits (10 µM)
| Kinase Family | Kinase Target | % Inhibition at 10 µM |
| Tyrosine Kinase | ABL1 | 98.5 |
| Tyrosine Kinase | SRC | 95.2 |
| Tyrosine Kinase | LCK | 91.8 |
| Ser/Thr Kinase | AURKA | 85.1 |
| Ser/Thr Kinase | p38α (MAPK14) | 75.6 |
| Tyrosine Kinase | KDR (VEGFR2) | 55.3 |
| Ser/Thr Kinase | CDK2 | 48.9 |
Note: Data shown is illustrative. Hits are defined as >70% inhibition.
Visualization: Kinase Screening Workflow
Caption: Workflow for hypothesis-driven kinase panel screening.
Phase 3: Unbiased Target Identification in a Cellular Context
Expert Rationale: While kinase screening is excellent for validating a primary hypothesis, it cannot identify unexpected targets or confirm that the compound engages its target in a complex cellular environment. To achieve this, we employ two powerful, orthogonal chemoproteomic strategies. The use of distinct methodologies (one affinity-based, one label-free) provides a self-validating system; high-confidence targets will be identified by both techniques.[11][12]
Strategy A: Affinity-Based Chemical Proteomics
Causality: This classic approach physically isolates binding proteins from a cell lysate using a modified version of the compound that is immobilized on a solid support.[13][14] Specificity is ensured through a competition experiment, where an excess of the original, unmodified ("free") compound is added; true targets will bind the free compound and will therefore not be pulled down by the immobilized probe.[15]
Protocol: Affinity Purification-Mass Spectrometry (AP-MS)
-
Probe Synthesis:
-
Design: The 5-amino group on the indazole ring is an ideal attachment point for a linker, as it projects away from the likely protein-binding pharmacophore. A flexible polyethylene glycol (PEG) linker terminating in an alkyne group will be synthesized.
-
Synthesis: Couple the linker to the 5-amino group via standard amidation chemistry. The resulting alkyne-modified probe is now ready for "click" chemistry.
-
Immobilization: React the alkyne probe with azide-functionalized agarose or magnetic beads (e.g., via CuAAC click chemistry) to create the final affinity matrix. A control matrix (beads only) must also be prepared.[12]
-
-
Cell Culture and Lysis:
-
Select a relevant human cell line (e.g., K562, a leukemia line if ABL1 is a suspected target).
-
Grow cells to ~80% confluency and harvest.
-
Lyse cells in a non-denaturing buffer (e.g., Tris-HCl with 150 mM NaCl, 1% NP-40, and protease/phosphatase inhibitors) to create a native protein lysate.
-
-
Affinity Pulldown:
-
Divide the lysate into three experimental arms:
-
Arm 1 (Probe): Incubate lysate with the compound-immobilized beads.
-
Arm 2 (Competition): Pre-incubate lysate with a 100-fold excess of free this compound for 1 hour before adding the compound-immobilized beads.
-
Arm 3 (Control): Incubate lysate with the control beads (no compound).
-
-
Incubate all arms for 2-4 hours at 4°C with gentle rotation.
-
-
Washing and Elution:
-
Wash the beads extensively (e.g., 5 times) with lysis buffer to remove non-specific binders.
-
Elute bound proteins using a denaturing buffer (e.g., SDS-PAGE sample buffer) and boiling.
-
-
Proteomic Analysis:
-
Run the eluates on an SDS-PAGE gel for a short distance to separate proteins from the beads.
-
Perform an in-gel tryptic digest.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16]
-
Identify and quantify proteins using a database search algorithm (e.g., MaxQuant).
-
Data Analysis: True targets will be highly enriched in Arm 1 compared to Arm 3, and this enrichment will be significantly reduced in Arm 2.
-
Visualization: Affinity-Based Proteomics Workflow
Caption: Workflow for affinity-based target identification.
Strategy B: Cellular Thermal Shift Assay (CETSA)
Causality: This label-free method is based on the principle of ligand-induced thermal stabilization. The binding of a small molecule to its target protein often increases the protein's conformational stability, making it more resistant to heat-induced denaturation.[17] By heating cells treated with the compound across a temperature gradient and measuring the amount of each protein remaining in the soluble fraction, we can identify targets as those proteins whose melting point has shifted to a higher temperature.[18][19]
Protocol: Proteome-Wide MS-CETSA
-
Cell Treatment:
-
Treat intact cells (e.g., K562) in suspension with either the test compound (e.g., at 10x the expected cellular IC₅₀) or vehicle (DMSO) for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the aliquots to a range of different temperatures for 3 minutes (e.g., 37°C, 44°C, 47°C, 50°C, 53°C, 56°C, 59°C, 62°C, 65°C). One unheated (37°C) sample serves as a control.
-
Cool samples immediately on ice.
-
-
Lysis and Fractionation:
-
Lyse the cells via freeze-thaw cycles.
-
Separate the soluble fraction (containing properly folded proteins) from the aggregated/precipitated fraction by ultracentrifugation.
-
-
Sample Preparation for MS:
-
Collect the soluble fractions (supernatants).
-
Perform a tryptic digest on the proteins from each temperature point for both the vehicle and compound-treated groups.
-
Label the resulting peptides with isobaric mass tags (e.g., TMTpro), allowing all samples to be combined and analyzed in a single MS run for precise quantification.[13]
-
-
LC-MS/MS Analysis:
-
Analyze the pooled, labeled peptide sample by high-resolution LC-MS/MS.[20]
-
-
Data Analysis:
-
For each of the thousands of proteins identified, plot the relative abundance of soluble protein as a function of temperature to generate a "melting curve" for both the vehicle and compound-treated conditions.
-
A target protein will exhibit a rightward shift in its melting curve in the presence of the compound. Calculate the ΔTm (change in melting temperature) for all proteins. Proteins with a statistically significant positive ΔTm are considered targets.
-
Data Presentation: Top Hits from MS-CETSA
| Protein Identified | Gene Name | ΔTm (°C) with Compound | p-value | Cellular Compartment |
| Tyrosine-protein kinase ABL1 | ABL1 | +4.5 | <0.001 | Cytoplasm, Nucleus |
| Proto-oncogene tyrosine-protein kinase Src | SRC | +3.8 | <0.001 | Cell membrane |
| Mitogen-activated protein kinase 14 | MAPK14 | +2.1 | <0.05 | Cytoplasm, Nucleus |
| Heat shock protein HSP 90-alpha | HSP90AA1 | +1.5 | <0.05 | Cytoplasm |
Note: Data shown is illustrative. A significant thermal shift is the key indicator of target engagement.
Visualization: MS-CETSA Workflow
Caption: Workflow for label-free target identification using MS-CETSA.
Phase 4: Target Validation and Downstream Analysis
Expert Rationale: The identification of a protein by proteomics methods, even orthogonal ones, is a strong correlation, but it does not prove causation. Target validation is the crucial final step to confirm that engagement of a specific protein target is responsible for the compound's biological effects.[21][22]
Methodology: An Orthogonal Validation Cascade
-
Biochemical Validation:
-
Objective: Confirm direct interaction and determine potency.
-
Protocol: Obtain recombinant protein for the top hits (e.g., ABL1, SRC). Perform an in vitro kinase assay to determine the IC₅₀ value of this compound against each purified enzyme. This confirms direct inhibition.
-
-
Cellular Target Engagement:
-
Objective: Confirm the compound engages the target in living cells at the concentrations where a phenotype is observed.
-
Protocol: Use a targeted method like the NanoBRET™ Target Engagement Assay. This involves expressing the putative target as a fusion with NanoLuc® luciferase in cells. The binding of a fluorescent tracer is displaced by the test compound, resulting in a measurable change in BRET signal. This allows for the determination of a cellular IC₅₀.
-
-
Genetic Validation:
-
Objective: Demonstrate that loss of the target protein phenocopies the effect of the compound.
-
Protocol: Use CRISPR/Cas9 to knock out the gene for the top validated target (e.g., ABL1) in the relevant cell line. Alternatively, use siRNA for transient knockdown. Assess whether the knockout/knockdown cells exhibit the same phenotype (e.g., reduced proliferation, apoptosis) as cells treated with this compound. A matching phenotype provides the strongest evidence of a causal link.
-
Visualization: Target Validation Logic
Caption: A hierarchical approach to validating putative targets.
Conclusion
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A Senior Application Scientist's Guide to the Preliminary Screening of 3-(pyridin-3-yl)-1H-indazol-5-amine Analogs as Kinase Inhibitors
Abstract
The 3-(pyridin-3-yl)-1H-indazol-5-amine scaffold represents a privileged structure in medicinal chemistry, particularly in the discovery of novel kinase inhibitors. Its unique architecture allows for critical interactions within the ATP-binding pocket of numerous kinases, which are pivotal regulators of cellular signaling and frequent targets in oncology. This guide provides an in-depth, technically-focused framework for the preliminary screening of analog libraries based on this scaffold. We will detail a strategic, multi-tiered approach, beginning with in silico methods for rational analog prioritization, followed by robust in vitro biochemical and cell-based assays for activity and cytotoxicity assessment. The methodologies described herein are grounded in established industry best practices, emphasizing experimental causality, data integrity, and the logical progression from computational prediction to cellular validation. This document is intended for researchers, medicinal chemists, and drug development professionals dedicated to advancing the next generation of targeted kinase inhibitors.
Strategic Framework: A Phased Approach to Hit Identification
The preliminary screening of a new analog series is not a monolithic process but a cascading workflow designed to efficiently identify high-quality hits while minimizing resource expenditure. The core principle is to progressively enrich the concentration of promising compounds by applying filters of increasing biological complexity. An effective cascade begins with broad, cost-effective computational methods and funnels toward more complex and resource-intensive cellular assays.
This phased approach ensures that only the most promising candidates from a large initial library advance to subsequent, more rigorous testing. This strategy, often termed a "screening funnel," is fundamental to modern drug discovery.
Caption: A typical screening cascade for kinase inhibitor discovery.
Phase 1: In Silico Profiling and Analog Prioritization
Causality: Before committing to costly and time-consuming chemical synthesis or acquisition, computational methods provide an invaluable first-pass filter. By modeling the interaction between our this compound analogs and the target kinase's ATP-binding pocket, we can predict binding affinity and identify key structural determinants for potency. This allows for a data-driven prioritization, focusing resources on analogs with the highest probability of success. Structure-based drug design (SBDD) is the cornerstone of this phase.[1][2]
Methodology: Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when bound to a target protein.[2][3]
Protocol: Structure-Based Virtual Screening
-
Target Preparation:
-
Obtain a high-resolution crystal structure of the target kinase from the Protein Data Bank (PDB). Ideally, select a structure co-crystallized with a ligand similar to the indazole scaffold.
-
Prepare the protein structure: remove water molecules, add hydrogen atoms, and assign correct protonation states and charges using software like Schrödinger's Protein Preparation Wizard or UCSF Chimera.
-
Define the binding site (grid generation) based on the location of the co-crystallized ligand.
-
-
Ligand Preparation:
-
Generate 3D conformations for all this compound analogs.
-
Assign correct protonation states and tautomers at physiological pH (e.g., using LigPrep).
-
-
Docking Execution:
-
Utilize a validated docking program (e.g., Glide, AutoDock, DOCK) to dock the prepared ligand library into the defined binding site of the receptor.[4]
-
Employ a suitable scoring function (e.g., GlideScore, empirical scoring functions) to rank the poses of each analog. Lower scores typically indicate a more favorable predicted binding affinity.[3]
-
-
Analysis and Selection:
-
Analyze the top-ranked poses for each analog. Verify that the core scaffold forms expected hydrogen bonds with the kinase hinge region—a critical interaction for many kinase inhibitors.[5]
-
Prioritize analogs based on docking score, formation of key interactions, and overall fit within the active site.
-
Phase 2: In Vitro Biochemical Potency Determination
Causality: Following in silico prioritization, the next critical step is to empirically measure the direct inhibitory effect of the selected analogs on the purified target kinase. This biochemical assay provides the first quantitative measure of potency, typically expressed as the half-maximal inhibitory concentration (IC50). The goal is to confirm the computational predictions and rank the compounds based on their actual enzymatic inhibition.
Methodology: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[6][7] It is a universal platform suitable for virtually any kinase, making it ideal for primary screening.[8][9]
Protocol: IC50 Determination using ADP-Glo™
This protocol is adapted from established methodologies and should be optimized for the specific kinase target.[10][11]
-
Reagent Preparation:
-
Prepare kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 200 µM ATP). Note: The ATP concentration should be at or near the Km for the specific kinase to ensure sensitive detection of competitive inhibitors.[12]
-
Reconstitute the purified target kinase and substrate in the reaction buffer to desired concentrations.
-
Prepare a serial dilution series of the test analogs (e.g., 11-point, 1:3 dilution starting from 10 µM) in DMSO, then dilute into the reaction buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the analog dilution.
-
Add 5 µL of the kinase/substrate mixture to initiate the reaction. Include "no enzyme" and "no inhibitor" (DMSO vehicle) controls.
-
Incubate the plate at room temperature (or 30°C) for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[7]
-
Incubate at room temperature for 40 minutes.[10]
-
Add 10 µL of Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal.[7]
-
Incubate at room temperature for 30-60 minutes.[10]
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate-reading luminometer.
-
Normalize the data to the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.
-
Plot the normalized response versus the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value for each analog.
-
Phase 3: Cellular Activity and Cytotoxicity Assessment
Causality: A potent biochemical inhibitor may fail in a cellular environment due to poor membrane permeability, rapid metabolism, or efflux. Therefore, it is essential to assess the activity of hits in a more physiologically relevant context. We perform two key assays in parallel: one to measure general cytotoxicity and another to confirm on-target activity within the cell.
Methodology: Cell Viability (Cytotoxicity) Assay
The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that determines the number of viable cells by quantifying ATP, which indicates the presence of metabolically active cells.[13][14] This assay is used to determine the concentration at which the compound becomes toxic to the cells (CC50).
Protocol: CC50 Determination using CellTiter-Glo®
-
Cell Plating:
-
Seed a cancer cell line known to be dependent on the target kinase into a 96-well or 384-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a serial dilution of the hit analogs in cell culture medium.
-
Add the compound dilutions to the cells and incubate for a relevant duration (e.g., 72 hours).
-
-
ATP Measurement:
-
Equilibrate the plate to room temperature for 30 minutes.[14]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.[13][14]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.[14]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[14]
-
Record luminescence with a plate reader.
-
-
Data Analysis:
-
Calculate CC50 values by plotting cell viability against the log of compound concentration. A desirable compound will have a CC50 value significantly higher than its on-target cellular IC50.
-
Methodology: Target Engagement Assay
Target engagement assays confirm that the compound binds to its intended kinase target inside living cells.[15] The NanoBRET™ Target Engagement (TE) Intracellular Kinase Assay is a leading technology for this purpose, providing quantitative data on compound affinity and occupancy in a physiological setting.[16][17]
Caption: Principle of the NanoBRET™ Target Engagement Assay.
Protocol: NanoBRET™ Target Engagement
-
Cell Preparation: Transfect cells (e.g., HEK293) with a vector expressing the target kinase fused to NanoLuc® luciferase.
-
Assay Setup: Plate the transfected cells. Treat with the NanoBRET™ tracer and varying concentrations of the test analog.
-
Signal Detection: After incubation, add the NanoGlo® substrate and measure both donor (460nm) and acceptor (610nm) emission wavelengths.
-
Data Analysis: Calculate the BRET ratio. A decrease in the BRET signal indicates that the test analog has displaced the fluorescent tracer from the kinase, confirming target engagement.[17] Plotting this displacement against compound concentration yields the cellular IC50.
Data Integration and Hit Triage
The final step in this preliminary screen is to integrate all data streams to select the highest quality hits for further investigation. A successful hit should exhibit a compelling profile across all assays.
Key Hit Criteria:
-
High Biochemical Potency: Low nanomolar to low micromolar IC50 in the biochemical assay.
-
Confirmed Cellular Activity: Demonstrable target engagement and inhibition of downstream signaling at a concentration reasonably close to the biochemical IC50.
-
Favorable Therapeutic Window: A significant gap between cellular on-target potency (e.g., NanoBRET™ IC50) and general cytotoxicity (CC50). A selectivity index (CC50/IC50) >10 is a common starting point.
-
Structure-Activity Relationship (SAR): The data should show a logical correlation between structural modifications and activity, providing a clear path for future optimization.
Table 1: Hypothetical Screening Data Summary
| Analog ID | Docking Score (kcal/mol) | Biochemical IC50 (nM) | Cellular Target Engagement IC50 (nM) | Cell Viability CC50 (µM) | Selectivity Index (CC50/IC50) |
| JX-IND-01 | -9.8 | 55 | 150 | > 20 | > 133 |
| JX-IND-02 | -8.1 | 850 | 2,100 | > 20 | > 9.5 |
| JX-IND-03 | -10.5 | 15 | 45 | 12 | 267 |
| JX-IND-04 | -9.5 | 120 | 3500 | 8 | 2.3 |
Based on this hypothetical data, JX-IND-03 would be prioritized as the top hit due to its excellent biochemical and cellular potency, combined with a strong selectivity index.
Conclusion and Future Directions
This guide has outlined a systematic and technically grounded workflow for the preliminary screening of this compound analogs. By integrating in silico prediction with robust biochemical and cellular assays, researchers can efficiently identify and validate promising hit compounds. Analogs that successfully pass this triage, such as the hypothetical JX-IND-03, become primary candidates for more advanced studies, including broader kinome selectivity profiling, pharmacokinetic (ADME) property evaluation, and lead optimization campaigns designed to enhance potency, selectivity, and drug-like properties.
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Faryna, A., & Kalinichenko, E. (2025). In Silico Exploration of New Inhibitors of Protein Kinases Containing an N-Phenylbenzamide Linker. Open Journal of Medicinal Chemistry. Retrieved from [Link]
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Edfeldt, F. N., et al. (2014). A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. PLOS ONE. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). New Screening Approaches for Kinases. Retrieved from [Link]
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Wang, H., et al. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
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structure-activity relationship (SAR) studies of pyridinyl-indazoles
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Pyridinyl-Indazoles
Introduction: The Strategic Union of Privileged Scaffolds
In the landscape of medicinal chemistry, the indazole and pyridine rings are individually recognized as "privileged scaffolds" due to their frequent appearance in biologically active compounds and approved drugs.[1][2] The indazole moiety, a bicyclic aromatic heterocycle, is a versatile pharmacophore found in numerous kinase inhibitors, where it often serves as an effective hinge-binding motif.[1][3] Similarly, the pyridine ring is a cornerstone in drug design, prized for its ability to engage in hydrogen bonding, improve physicochemical properties, and provide vectors for synthetic elaboration.[4]
The strategic fusion of these two heterocycles into a single molecular entity—the pyridinyl-indazole—has yielded a powerful class of compounds with significant therapeutic potential, particularly in oncology and inflammatory diseases.[5][6] Many pyridinyl-indazole derivatives have been developed as potent inhibitors of various protein kinases, including Akt, PI3K, p38 MAP kinase, and Pim kinases, by competitively binding to the ATP pocket of these enzymes.[7][8][9][10]
This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of the structure-activity relationships (SAR) governing the biological activity of pyridinyl-indazoles. We will dissect the scaffold to understand the functional contribution of each component, explore the causal relationships behind synthetic modifications, and provide field-proven experimental protocols to empower further research and development in this promising chemical space.
Core Pharmacophore and Kinase Binding Mode
The archetypal pyridinyl-indazole scaffold is designed to interact with the ATP-binding site of protein kinases. The indazole core typically functions as the primary "hinge-binder," forming a critical hydrogen bond with the backbone amide of a conserved residue in the kinase hinge region (e.g., Val851 in PI3Kα).[8] The pyridine ring often extends towards the solvent-exposed region, where modifications can be used to fine-tune potency, selectivity, and pharmacokinetic properties.
Caption: General scaffold and its typical binding mode within a kinase ATP pocket.
Systematic SAR Exploration: Deconstructing the Scaffold
The potency, selectivity, and drug-like properties of pyridinyl-indazoles are exquisitely sensitive to structural modifications across the entire molecule. Understanding these relationships is paramount for rational drug design.
Modifications of the Indazole Ring
The indazole core is the anchor of the molecule in the kinase hinge. Its substitution pattern dictates binding affinity and can influence the overall conformation.
-
Nitrogen Position: The orientation of the pyrazole ring within the bicyclic system is critical. For instance, in the development of FGFR1 kinase inhibitors, compounds with the nitrogen at the 2-position of the indazole were essential for activity, while isomers with nitrogen at the 1-position (isoindazoles) showed no significant inhibition.[1]
-
Substituents at C3: The C3 position often points towards the interior of the ATP pocket. In a series of Pim kinase inhibitors, the parent 3-(pyrazin-2-yl)-1H-indazole was the initial hit. Subsequent modifications at other positions were explored while keeping this core interaction constant.[9]
-
Substituents at C5 and C6: These positions are frequently used to attach larger groups that can occupy adjacent hydrophobic pockets or extend towards the solvent front to improve properties. For example, in a series of anti-cancer agents, a (E)-3,5-dimethoxystyryl group at the C3 position was held constant while various substituents were explored at the N1 position, which indirectly affects the presentation of the C5/C6 face.[11]
Modifications of the Pyridine Ring
The pyridine moiety is a versatile handle for tuning the molecule's profile. Its nitrogen atom can act as a hydrogen bond acceptor, and the ring's positions offer multiple sites for substitution.
-
Positional Isomerism: The point of attachment to the indazole core matters significantly. In studies on PI3Kα inhibitors, a pyridine group was found to be more efficient than a simple phenyl ring.[8] The protonated nitrogen of the pyridine ring often forms a hydrogen bond with a hinge residue, contributing to potency.[8]
-
Substitution for Potency and Selectivity: In the development of p38 MAP kinase inhibitors, substituting a pyridine ring with 2,6-diamino-3,5-difluoro groups led to potent compounds.[10][12] The fluorine atoms can enhance binding affinity through favorable interactions, while the amino groups can form additional hydrogen bonds.
-
Substitution for Physicochemical Properties: Adding polar groups to the pyridine ring can improve solubility. Conversely, lipophilic groups might enhance cell permeability. In one study, replacing a difluorophenyl moiety with polar pyridinyl and alkoxy-substituted pyridinyl groups led to compounds with a better safety profile (reduced hERG inhibition).[1]
| Compound ID | R1 (Indazole) | R2 (Pyridine) | Target Kinase | IC50 (µM) | Reference |
| 2f | N1-(piperazinyl-pyridin-2-yl) | C3-((E)-styryl) | 4T1 cells | 0.23 | [11] |
| 2g | N1-(piperazinyl-pyridin-2-yl, no N-sub) | C3-((E)-styryl) | 4T1 cells | >10 | [11] |
| 10 | N1-H, C3-ethynyl | 4-pyridinyl | PI3Kα | 0.361 | [8] |
| 20 (analog) | Pyrazolopyridine core | 4-pyridinyl | PI3Kα | 3.05 | [8] |
| 44d | N1-aryl | 2-alkoxy-pyridinyl | GSK-3β | 0.004 | [1] |
Table 1: Representative SAR data for pyridinyl-indazole derivatives, illustrating the impact of substitutions on biological activity.
Bioisosteric Replacements
Bioisosterism is a key strategy in medicinal chemistry to improve potency, selectivity, or ADME properties while retaining the primary binding mode.
-
Indazole Core Replacement: Replacing the indazole core with a pyrazolopyridine ring in a series of PI3Kα inhibitors resulted in a ~10-fold loss of activity, highlighting the privileged nature of the indazole scaffold for this target.[8]
-
Pyridine Ring Replacement: In the development of Pim kinase inhibitors, the initial hit contained a pyrazine ring attached to the C3 position of the indazole.[9] This demonstrates that other nitrogen-containing heterocycles can serve a similar function to the pyridine ring.
-
Linker Bioisosteres: In a series of CRAC channel blockers, "reversed" amide linkers (-CO-NH-Ar) between the indazole and an aromatic ring were found to be more potent than the isomeric amide linkers (-NH-CO-Ar).[13]
Case Study: Pyridinyl-Indazoles as Akt (Protein Kinase B) Inhibitors
The serine/threonine kinase Akt is a critical node in cell survival and proliferation pathways, making it a prime target in oncology. A series of indazole-pyridine based compounds were developed as potent, ATP-competitive inhibitors of Akt.[7]
The SAR campaign revealed several key insights:
-
Core Requirement: The indazole-pyridine core was essential for high potency.
-
Optimal Linker: A direct bond between the indazole and pyridine rings was preferred.
-
Substitution Impact: Exploration of substituents on both rings led to the discovery of an analog with a Kᵢ of 0.16 nM.[7] This compound demonstrated good selectivity against other kinases and showed significant tumor growth inhibition in vivo.[7]
Experimental Protocol: In Vitro Kinase Inhibition Assay (ELISA-based)
This protocol describes a common method to determine the inhibitory activity of compounds against a specific kinase like Akt.
-
Plate Coating: Coat a 96-well high-binding plate with a substrate peptide specific for the kinase (e.g., a GSK-3 derived peptide for Akt) overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound substrate.
-
Compound Preparation: Prepare serial dilutions of the pyridinyl-indazole test compounds in assay buffer. Include a positive control (known inhibitor, e.g., Staurosporine) and a negative control (vehicle, e.g., DMSO).
-
Kinase Reaction: Add the kinase (e.g., recombinant Akt1), ATP, and the test compounds to the wells. The final volume should be consistent (e.g., 100 µL).
-
Incubation: Incubate the plate at 30°C for 60 minutes to allow the phosphorylation reaction to proceed.
-
Detection:
-
Wash the plate to remove reaction components.
-
Add a primary antibody that specifically recognizes the phosphorylated form of the substrate. Incubate for 1 hour at room temperature.
-
Wash the plate and add a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP). Incubate for 1 hour.
-
Wash the plate and add an HRP substrate (e.g., TMB).
-
-
Data Acquisition: Stop the reaction with an acid solution and measure the absorbance at 450 nm using a plate reader.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the data and fit to a dose-response curve to determine the IC50 value.
Caption: Workflow for a typical ELISA-based kinase inhibition assay.
Synthetic Methodologies
The synthesis of pyridinyl-indazoles often relies on modern cross-coupling reactions, such as the Suzuki coupling, to form the key bond between the two heterocyclic systems.[11]
Representative Synthesis of a N1-Pyridinyl-Indazole Derivative
This protocol outlines a general approach for synthesizing N1-substituted indazoles.
Caption: A general two-step synthetic pathway to pyridinyl-indazoles.
Step-by-Step Protocol:
-
N-Arylation:
-
To a solution of a suitable substituted 1H-indazole (e.g., 6-bromo-1H-indazole) in a polar aprotic solvent like DMF, add a base such as potassium carbonate.
-
Add the corresponding halo-pyridine (e.g., 2-chloro-4-methylpyridine).
-
Heat the reaction mixture (e.g., 80-100°C) and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, perform an aqueous workup and purify the resulting N-pyridinyl-indazole intermediate by column chromatography.
-
-
Suzuki Cross-Coupling:
-
Combine the N-pyridinyl-indazole intermediate from the previous step with a suitable boronic acid or pinacol ester in a solvent system like dioxane and water.
-
Add a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., cesium carbonate).
-
Degas the mixture and heat it under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling, perform an extractive workup and purify the final pyridinyl-indazole product via column chromatography or recrystallization.[11]
-
Conclusion and Future Perspectives
The pyridinyl-indazole scaffold has proven to be a remarkably fruitful starting point for the development of potent and selective inhibitors of therapeutically relevant targets, especially protein kinases. The key SAR principles can be summarized as follows: the indazole core acts as a robust hinge-binding element, the pyridine ring provides a modifiable interface for tuning potency and pharmacokinetics, and the linker geometry dictates the relative orientation of the two rings.
Future research in this area will likely focus on several key challenges. One major goal is the design of next-generation inhibitors that can overcome acquired resistance mutations in targets like EGFR. Another avenue is the development of compounds with unique selectivity profiles, potentially leading to dual-target inhibitors or highly specific probes for less-studied kinases. The integration of computational methods, such as FEP (Free Energy Perturbation), with traditional SAR studies will undoubtedly accelerate the discovery of new pyridinyl-indazole-based clinical candidates with improved efficacy and safety profiles.
References
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Woods, K. W., Fischer, J. P., Claiborne, A., Li, T., Thomas, S. A., Zhu, G. D., Diebold, R. B., Liu, X., Shi, Y., Klinghofer, V., Han, E. K., Guan, R., Magnone, S. R., Johnson, E. F., Bouska, J. J., Olson, A. M., de Jong, R., Oltersdorf, T., Luo, Y., Rosenberg, S. H., Giranda, V. L., & Li, Q. (2006). Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6832–6846. [Link]
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Semantic Scholar. (n.d.). Recent Advances in the Development of Indazole-based Anticancer Agents. Retrieved from [Link]
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Li, Y., Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(27), 16434–16447. [Link]
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El-Damasy, D. A., Lee, J. A., et al. (2022). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. Molecules, 27(21), 7431. [Link]
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Revesz, L., et al. (2002). SAR of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as novel p38MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(16), 2109–2112. [Link]
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Li, Y., Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link]
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Zhou, Y., et al. (2016). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 26(15), 3567–3571. [Link]
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Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Retrieved from [Link]
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El-Naggar, M., et al. (2022). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 27(19), 6667. [Link]
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Liu, G., et al. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 26(11), 2600–2604. [Link]
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Butler, D. E., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13735–13746. [Link]
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Pérez-Plasencia, C., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(20), 7111. [Link]
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Feng, D., et al. (2021). Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 223, 113661. [Link]
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Parmar, K., et al. (2024). Design, Synthesis, Biological and in silico Evaluation of Novel Indazole-pyridine Hybrids for the Treatment of Breast Cancer. Anti-Cancer Agents in Medicinal Chemistry. [Link]
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Kumar, A., et al. (2023). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 28(19), 6934. [Link]
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Pargellis, C., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Nature Structural Biology, 9(4), 268–272. [Link]
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Foroumadi, A., et al. (2013). Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. Iranian Journal of Pharmaceutical Research, 12(1), 73–78. [Link]
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solubility and stability of 3-(pyridin-3-yl)-1H-indazol-5-amine
An In-depth Technical Guide to the Solubility and Stability of 3-(pyridin-3-yl)-1H-indazol-5-amine
Foreword: A Strategic Approach to Preformulation
The journey of a novel chemical entity from discovery to a viable drug candidate is contingent upon a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, acting as gatekeepers to bioavailability, manufacturability, and shelf-life. This guide provides a comprehensive framework for the characterization of this compound, a molecule of interest with a heterocyclic structure comprising indazole, pyridine, and amine moieties.
Given the absence of extensive published data for this specific entity, this document serves as both a strategic blueprint and a practical laboratory manual. It is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the scientific rationale underpinning them. Our approach is grounded in first principles, leveraging the molecule's structure to predict its behavior and designing a self-validating experimental plan to confirm it.
Predicted Physicochemical Profile & Analytical Strategy
The structure of this compound features several ionizable centers: the basic pyridine ring and the 5-amino group, as well as the weakly acidic N-H of the indazole ring. The presence of the basic nitrogen atoms strongly suggests that the compound will exhibit pH-dependent solubility, being more soluble in acidic conditions where it can be protonated to form a more polar salt.
Key Predicted Attributes:
-
Compound Type: Weakly basic.
-
pKa: Expected to have at least two pKa values corresponding to the protonation of the pyridine and amine nitrogens.
-
Solubility Profile: Solubility is predicted to be lowest at neutral to alkaline pH and increase significantly as the pH drops below its pKa values.
-
Stability Concerns: Aromatic amines can be susceptible to oxidative degradation. The indazole ring, while generally stable, can be subject to degradation under harsh hydrolytic or photolytic conditions.
A robust, validated stability-indicating analytical method is the cornerstone of any solubility or stability assessment. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the method of choice for quantification. Coupling with Mass Spectrometry (LC-MS) is essential for identifying degradation products.
Comprehensive Solubility Assessment
Understanding solubility is critical for predicting oral absorption and guiding formulation development. We must distinguish between thermodynamic and kinetic solubility.
-
Thermodynamic Solubility: The true equilibrium solubility of the most stable crystalline form of the compound in a given solvent. It is a fundamental property. The shake-flask method is the gold-standard for its determination.[1][2]
-
Kinetic Solubility: The concentration of a compound at the point it precipitates from a solution prepared by adding a concentrated stock (often in DMSO) to an aqueous buffer. It is a measure of how readily a compound stays in a supersaturated solution and is often used in high-throughput screening.[3]
Experimental Protocol: Thermodynamic Equilibrium Solubility (Shake-Flask Method)
This protocol determines the solubility as a function of pH, which is critical for a compound with ionizable groups.[4]
Objective: To determine the equilibrium solubility of this compound in physiologically relevant aqueous buffers.
Methodology:
-
Preparation of Buffers: Prepare a series of buffers covering a pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate gastrointestinal tract conditions.
-
Sample Preparation: Add an excess of the solid API to a known volume (e.g., 2 mL) of each buffer in glass vials. An excess is confirmed visually by the presence of undissolved solid.[1]
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a sufficient period to reach equilibrium. It is crucial to confirm that equilibrium has been reached by sampling at multiple time points (e.g., 24, 48, and 72 hours) until consecutive measurements are consistent.[2]
-
Phase Separation: After equilibration, allow the samples to sit undisturbed for sedimentation. Separate the saturated supernatant from the excess solid using centrifugation followed by filtration through a low-binding 0.22 µm filter (e.g., PVDF).[2]
-
Quantification: Immediately dilute the clear filtrate with a suitable mobile phase to prevent precipitation. Analyze the concentration of the dissolved API using a validated stability-indicating HPLC-UV method.[5]
-
pH Verification: Measure the pH of the final saturated solution to ensure it has not shifted significantly during the experiment.[1]
Workflow for Thermodynamic Solubility Determination
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Methodological & Application
Synthesis Protocol for 3-(pyridin-3-yl)-1H-indazol-5-amine: An Application Note
Abstract
This comprehensive application note provides a detailed, three-step synthetic protocol for the preparation of 3-(pyridin-3-yl)-1H-indazol-5-amine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The synthesis leverages a robust and scalable Suzuki-Miyaura cross-coupling reaction as the key bond-forming step. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of experimental choices, self-validating protocols, and authoritative references to ensure scientific integrity and reproducibility. The protocol begins with the bromination of 5-nitro-1H-indazole, followed by the selective reduction of the nitro group, and culminates in the palladium-catalyzed cross-coupling to yield the target compound.
Introduction
The indazole scaffold is a privileged heterocyclic motif found in numerous pharmacologically active molecules. Its unique structural and electronic properties make it an attractive core for the design of kinase inhibitors, anti-cancer agents, and other therapeutics. The introduction of a pyridine ring at the 3-position and an amine at the 5-position of the indazole core, as in this compound, generates a molecule with a rich pharmacophore that can engage in a variety of biological interactions. This document outlines a reliable and efficient synthesis of this valuable compound, providing a foundation for further derivatization and biological screening.
Overall Synthetic Scheme
The synthesis of this compound is accomplished via a three-step sequence, as illustrated below. This strategy was designed for its efficiency and the use of readily available starting materials.
Caption: Overall synthetic route to this compound.
Part 1: Synthesis of 3-Bromo-5-nitro-1H-indazole
Principle and Experimental Rationale
The first step involves the regioselective bromination of 5-nitro-1H-indazole at the C3 position. The indazole ring is susceptible to electrophilic substitution, and the C3 position is often the most reactive site. The use of N,N-dimethylformamide (DMF) as a solvent facilitates the reaction, and careful temperature control is crucial to minimize side-product formation. This protocol is adapted from a known procedure which demonstrates high yield and suitability for large-scale synthesis.[1]
Experimental Protocol
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 5-nitro-1H-indazole (10.0 g, 61.3 mmol).
-
Dissolution: Add N,N-dimethylformamide (DMF, 100 mL) to the flask and stir until the starting material is fully dissolved.
-
Cooling: Cool the reaction mixture to -5 °C using an ice-salt bath.
-
Bromine Addition: Slowly add bromine (10.8 g, 67.4 mmol) dropwise to the cooled solution over 30 minutes, ensuring the internal temperature does not exceed 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 to -5 °C for 1 hour. Subsequently, let the reaction warm to room temperature and stir for an additional 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: Pour the reaction mixture into ice-water (500 mL) with vigorous stirring. The product will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with water (3 x 100 mL), and then with a small amount of cold ethanol. Dry the solid under vacuum to afford 3-bromo-5-nitro-1H-indazole as a yellow solid.
| Parameter | Value |
| Starting Material | 5-Nitro-1H-indazole |
| Reagents | Bromine, DMF |
| Expected Yield | ~90-95% |
| Appearance | Yellow solid |
Part 2: Synthesis of 3-Bromo-1H-indazol-5-amine
Principle and Experimental Rationale
The second step is the reduction of the nitro group of 3-bromo-5-nitro-1H-indazole to an amine. Tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol is a classic and highly effective method for this transformation.[2][3] This reagent is selective for the nitro group, leaving the bromo substituent and the indazole ring intact, which is critical for the subsequent cross-coupling reaction.
Experimental Protocol
-
Reaction Setup: To a round-bottom flask containing 3-bromo-5-nitro-1H-indazole (10.0 g, 41.3 mmol), add ethanol (200 mL).
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 46.6 g, 206.5 mmol, 5 equivalents) to the suspension.
-
Heating: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 3-4 hours. The reaction mixture should become a clear solution. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.
-
Neutralization and Extraction: To the residue, carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 8. This will precipitate tin salts. Add ethyl acetate (200 mL) and stir vigorously for 30 minutes.
-
Filtration and Separation: Filter the mixture through a pad of Celite to remove the inorganic salts. Transfer the filtrate to a separatory funnel and separate the organic layer.
-
Extraction and Drying: Extract the aqueous layer with ethyl acetate (2 x 100 mL). Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 3-bromo-1H-indazol-5-amine as a solid.
| Parameter | Value |
| Starting Material | 3-Bromo-5-nitro-1H-indazole |
| Reagents | SnCl₂·2H₂O, Ethanol |
| Expected Yield | ~80-85% |
| Appearance | Off-white to light brown solid |
Part 3: Synthesis of this compound
Principle and Experimental Rationale
The final step is a Suzuki-Miyaura cross-coupling reaction to form the C-C bond between the indazole core and the pyridine ring.[4][5][6] This palladium-catalyzed reaction is a cornerstone of modern organic synthesis due to its high functional group tolerance and reliability.[7] In this protocol, 3-bromo-1H-indazol-5-amine is coupled with pyridine-3-boronic acid. The choice of a palladium catalyst with a phosphine ligand, such as Pd(dppf)Cl₂, and a suitable base like potassium carbonate (K₂CO₃) is crucial for an efficient reaction.[4] A mixed solvent system of dioxane and water is commonly employed.[6]
Experimental Workflow
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
-
Reaction Setup: In a round-bottom flask, combine 3-bromo-1H-indazol-5-amine (1.0 g, 4.72 mmol), pyridine-3-boronic acid (0.70 g, 5.66 mmol, 1.2 equivalents), and potassium carbonate (K₂CO₃, 1.95 g, 14.16 mmol, 3 equivalents).
-
Solvent Addition: Add a mixture of 1,4-dioxane (20 mL) and water (5 mL).
-
Degassing: Bubble nitrogen or argon gas through the mixture for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.17 g, 0.24 mmol, 5 mol%) to the flask.
-
Heating: Heat the reaction mixture to 90 °C and stir under a nitrogen atmosphere for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water (50 mL) and extract with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 0-10%) to afford this compound.
Characterization Data
The identity and purity of the final product, this compound (CAS: 1176535-07-1), should be confirmed by standard analytical techniques.
| Analysis | Expected Results |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): ~12.9 (br s, 1H, NH-indazole), ~9.1 (d, 1H), ~8.5 (dd, 1H), ~8.3 (m, 1H), ~7.5 (m, 1H), ~7.4 (d, 1H), ~6.9 (s, 1H), ~6.7 (dd, 1H), ~5.0 (br s, 2H, NH₂) |
| ¹³C NMR (DMSO-d₆, 101 MHz) | δ (ppm): ~150.1, 147.5, 145.2, 142.3, 134.1, 128.9, 124.0, 122.1, 115.8, 112.9, 101.8 |
| Mass Spec (ESI) | m/z: 211.1 [M+H]⁺ |
Note: NMR chemical shifts are approximate and may vary depending on the solvent and concentration.
References
- Migliorini, A., Oliviero, C., Gasperi, T., & Loreto, M. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(9), 10738-10753.
- Supporting Information for various organic syntheses. The Royal Society of Chemistry.
- CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
- Abbassi, N., Rakib, E. M., Bouissane, L., Hannioui, A., Khouili, M., El Malki, A., Benchidmi, M., & Essassi, E. M. (2011). Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols.
- Scheme 2. Reduction of 3-nitrophtalic anhydride with SnCl2 in various alcohols.
- Guidechem. How to prepare 5-Bromo-1H-indazole-3-carboxylic acid?
- ChemicalBook. 5-BROMO-1H-INDAZOL-3-AMINE synthesis.
- ChemInform Abstract: Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols.
- Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705.
- Application Notes and Protocols for the Reduction of 6-Nitro-1H-indazole-3-carbaldehyde. BenchChem.
- Suzuki Coupling. Organic Chemistry Portal.
- Can anyone provide reduction of aromatic nitro in presence of other reducible groups like ketone and alkaline?
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- 1H and 13C NMR correlations between the calculated and experimental data.
- A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 22(11), 1898.
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15725-15736.
- An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of Pyrazolidine-3,5-diones. BenchChem.
- Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology.
- Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules, 29(1), 108.
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- 7. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols for In Vitro Kinase Assays Using 3-(pyridin-3-yl)-1H-indazol-5-amine
Introduction: Unveiling the Potential of 3-(pyridin-3-yl)-1H-indazol-5-amine as a Kinase Inhibitor
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. These inhibitors have shown promise in oncology, immunology, and other therapeutic areas by targeting key enzymes in cellular signaling pathways. This compound (CAS No. 1176535-07-1) is a member of this important class of compounds. Its structural features, combining an indazole core with a pyridine moiety, suggest a high potential for interaction with the ATP-binding pocket of various protein kinases.
Kinases play a crucial role in cell signaling by catalyzing the phosphorylation of proteins, a fundamental mechanism for regulating cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Therefore, the identification and characterization of novel kinase inhibitors like this compound are of significant interest in drug discovery and development. While specific kinase targets for this particular compound are not extensively documented in publicly available literature, its structural similarity to known inhibitors of kinases such as Pim, ALK5, and BCR-ABL suggests its potential as a modulator of these or other related signaling pathways.[1][2][3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to effectively utilize this compound in in vitro kinase assays. The protocols outlined below are designed to be robust and self-validating, enabling the determination of the compound's inhibitory activity and selectivity profile against a panel of protein kinases.
Compound Information and Handling
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1176535-07-1 | [4] |
| Molecular Formula | C12H10N4 | [5] |
| Molecular Weight | 210.23 g/mol | [5] |
Storage and Handling:
This compound should be stored in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[6] For experimental use, it is recommended to prepare a stock solution in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a concentration of 10 mM. Store stock solutions at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles. When handling the solid compound or its solutions, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn.[5][6][7][8]
Experimental Design: A Strategic Approach to Kinase Inhibition Profiling
The primary objective of in vitro kinase assays is to determine the potency and selectivity of a test compound. A tiered approach is recommended, starting with a broad screen against a panel of kinases, followed by detailed dose-response studies for any identified "hits."
Workflow for Kinase Inhibition Profiling
Caption: A three-phase workflow for characterizing the in vitro kinase inhibitory activity of a test compound.
Protocols for In Vitro Kinase Assays
A variety of assay formats can be employed to measure kinase activity. The choice of assay will depend on the specific kinase, available reagents, and required throughput. Below are protocols for two common and robust assay methodologies.
Protocol 1: Luminescence-Based Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This homogeneous assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The amount of ADP is directly proportional to kinase activity.
Materials:
-
This compound
-
Kinase of interest and its specific substrate
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Kinase buffer (specific to the kinase, typically containing Tris-HCl, MgCl2, and a reducing agent like DTT)
-
ATP
-
White, opaque 384-well plates
-
Multichannel pipette or liquid handler
-
Luminometer
Step-by-Step Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A common starting concentration for the highest dose is 100 µM. Also, prepare a DMSO-only control.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control.
-
Add 2 µL of the kinase and substrate mixture in kinase buffer.
-
Initiate the kinase reaction by adding 2 µL of ATP solution. The final ATP concentration should ideally be at or near the Km for the specific kinase to accurately determine competitive inhibition.
-
-
Incubation: Incubate the plate at room temperature for the optimized reaction time (typically 30-60 minutes).
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition as a function of the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
HTRF assays are a popular choice for their robustness and low background. This protocol describes a generic HTRF assay format.
Materials:
-
This compound
-
Kinase of interest
-
Biotinylated substrate
-
ATP
-
HTRF detection reagents (e.g., Europium-labeled anti-phospho-specific antibody and Streptavidin-XL665)
-
Kinase buffer
-
Low-volume, white 384-well plates
-
HTRF-compatible plate reader
Step-by-Step Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO, along with a DMSO-only control.
-
Kinase Reaction:
-
Add 2 µL of the serially diluted compound or DMSO to the wells of a 384-well plate.
-
Add 4 µL of the kinase and biotinylated substrate mixture.
-
Start the reaction by adding 4 µL of ATP solution.
-
-
Incubation: Incubate the plate at room temperature for the predetermined optimal time.
-
Detection:
-
Stop the reaction and initiate detection by adding 10 µL of the HTRF detection reagent mix (containing the Europium-labeled antibody and Streptavidin-XL665) in a suitable detection buffer.
-
Incubate the plate for 60 minutes to 2 hours at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000 for each well.
-
Determine the percent inhibition based on the HTRF ratios of the compound-treated wells versus the DMSO controls.
-
Plot the percent inhibition against the log of the compound concentration and fit the curve to determine the IC50 value.
Illustrative Signaling Pathway: Potential Impact of an Indazole-Based Kinase Inhibitor
Given the prevalence of indazole-based compounds as inhibitors of signaling pathways crucial for cell proliferation and survival, the following diagram illustrates a hypothetical signaling cascade that could be modulated by a compound like this compound.
Caption: A simplified signaling pathway potentially targeted by an indazole-based kinase inhibitor.
Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of your results, the following controls should be included in every assay:
-
Positive Control: A known inhibitor of the kinase being tested should be run in parallel to confirm the assay is performing as expected.
-
Negative Control (No Enzyme): Wells containing all reaction components except the kinase to determine the background signal.
-
Vehicle Control (DMSO): Wells containing all reaction components with DMSO at the same final concentration as the test compound wells. This serves as the 0% inhibition control.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel kinase inhibitors. The protocols detailed in these application notes provide a robust framework for the in vitro characterization of its inhibitory activity and selectivity. By following these guidelines, researchers can generate high-quality, reproducible data to elucidate the therapeutic potential of this and other related compounds. Further studies, including mechanism of action and cell-based assays, will be crucial to fully understand the biological effects of this compound and its potential as a lead compound in drug discovery programs.
References
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3 - SAFETY DATA SHEET. Available at: [Link]
-
The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(4), 888-893. Available at: [Link]
-
3-(5-amino-3-pyridinyl)-1H-indazol-5-amine | C12H11N5 | CID - PubChem. Available at: [Link]
-
Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor. Bioorganic & Medicinal Chemistry Letters, 27(15), 3418-3422. Available at: [Link]
-
Discovery of 3-(3-(4-(1-Aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine (ARQ 092): An Orally Bioavailable, Selective, and Potent Allosteric AKT Inhibitor. Journal of Medicinal Chemistry, 59(13), 6049-6064. Available at: [Link]
-
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. Available at: [Link]
-
Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 923984. Available at: [Link]
-
Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2228515. Available at: [Link]
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Application Notes and Protocols for Developing a Cell-Based Assay for 3-(pyridin-3-yl)-1H-indazol-5-amine (Niraparib)
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust cell-based assays to characterize the activity of 3-(pyridin-3-yl)-1H-indazol-5-amine, a potent Poly(ADP-ribose) polymerase (PARP) inhibitor also known as Niraparib.[1] We move beyond a simple recitation of steps to explain the underlying scientific principles, ensuring that each protocol serves as a self-validating system. The core of this guide focuses on leveraging the principle of synthetic lethality, a key mechanism of action for PARP inhibitors.[2][3] We detail a primary cell viability assay to determine cytotoxic potency (IC50) and complement it with mechanistic assays to confirm target engagement and downstream pharmacology, specifically the quantification of DNA damage and the functional assessment of the homologous recombination (HR) repair pathway.
Introduction: The Scientific Rationale for PARP Inhibition
This compound (Niraparib) is a highly selective inhibitor of PARP-1 and PARP-2, enzymes that are central to the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][4] In a healthy cell, the PARP-mediated repair of SSBs is a critical maintenance process.[5][6] Niraparib exerts its anti-tumor activity through a dual mechanism: it not only inhibits the catalytic activity of PARP but also traps the PARP enzyme on the DNA at the site of damage.[7][8] This trapping creates a cytotoxic PARP-DNA complex, which obstructs DNA replication.
The persistence of these unrepaired SSBs leads to their conversion into more lethal DNA double-strand breaks (DSBs) when the cell attempts to replicate its DNA.[9] In cells with a proficient homologous recombination (HR) repair system, these DSBs can be efficiently repaired. However, in tumor cells that harbor defects in the HR pathway—often due to mutations in genes like BRCA1 or BRCA2—these DSBs cannot be repaired, leading to genomic instability and ultimately, cell death.[2][10] This selective killing of HR-deficient (HRD) cells by a PARP inhibitor is a classic example of synthetic lethality and forms the therapeutic backbone for this class of drugs.[11]
These application notes will guide the user through a multi-assay cascade designed to:
-
Quantify the potent cytotoxicity of this compound in HR-deficient versus HR-proficient cancer cell lines.
-
Provide mechanistic validation of its mode of action by visualizing the induction of DNA double-strand breaks.
-
Functionally confirm the HR status of the chosen cell models, thereby validating the synthetic lethal relationship.
Signaling Pathway: PARP Inhibition and Synthetic Lethality
The following diagram illustrates the central mechanism of action.
Caption: Mechanism of synthetic lethality induced by this compound.
Primary Assay: Quantifying Cytotoxicity via Cell Viability
The foundational experiment is to determine the half-maximal inhibitory concentration (IC50) of the compound. We will employ a luminescence-based assay that quantifies ATP, an indicator of metabolically active, viable cells.[12][13] This approach allows for a direct comparison of the compound's potency in an HR-deficient cell line versus its HR-proficient counterpart.
Principle of the CellTiter-Glo® Assay
The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that measures the number of viable cells in culture based on the amount of ATP present.[14] A single reagent is added directly to the cultured cells, which causes cell lysis and initiates a luciferase reaction that generates a stable "glow-type" luminescent signal proportional to the ATP concentration.[12] Because ATP is a hallmark of metabolically active cells, the signal strength is directly proportional to the number of viable cells.
Experimental Workflow: Cell Viability Assay
Caption: General workflow for immunofluorescence detection of γ-H2AX or RAD51 foci.
Protocol 2: γ-H2AX Foci Formation Assay
Procedure:
-
Cell Culture: Seed cells on glass coverslips in a 12- or 24-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with this compound at a relevant concentration (e.g., 10x the IC50 determined for the sensitive cell line) for 24 hours. Include a vehicle control.
-
Fixation: Remove media, wash once with PBS, and fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. [15]4. Permeabilization: Wash twice with PBS. Permeabilize with 0.3% Triton X-100 in PBS for 30 minutes to allow antibody access to the nucleus. [15]5. Blocking: Wash twice with PBS. Block with 5% Bovine Serum Albumin (BSA) in PBS for 30-60 minutes to reduce non-specific antibody binding. [15]6. Primary Antibody: Incubate with a primary antibody against γ-H2AX (e.g., anti-phospho-histone H2A.X Ser139) diluted in 5% BSA, typically overnight at 4°C. [15]7. Secondary Antibody: Wash three times with PBS. Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) in the dark for 1 hour at room temperature.
-
Mounting: Wash three times with PBS. Counterstain nuclei with DAPI for 5-10 minutes. [16]Wash once more and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: a. Acquire images using a fluorescence microscope. b. Quantify the number of distinct foci per nucleus using software like ImageJ/Fiji. [15]Count at least 100 cells per condition.
Expected Outcome: A significant increase in the number of γ-H2AX foci per nucleus in the HR-deficient cells treated with the compound, compared to both the untreated control and the treated HR-proficient cells.
Protocol 3: RAD51 Foci Formation Assay
This assay is crucial for confirming the functional HR status. The protocol is nearly identical to the γ-H2AX assay, but with a key difference:
-
Inducing Damage (Optional but Recommended): To robustly assess HR function, it is best to first induce DSBs and then measure the cell's ability to form RAD51 foci. This can be done by treating cells with a DNA damaging agent (e.g., Mitomycin C) or by irradiation (e.g., 4-Gy X-ray) a few hours before fixation. [17][18]* Primary Antibody: Use a primary antibody against RAD51.
-
Cell Cycle Marker (Optional): For more precise analysis, co-stain with a cell cycle marker like Geminin to identify cells in the S/G2 phase, as HR primarily occurs during these phases. [19] Expected Outcome: Following DNA damage induction, HR-proficient cells (e.g., BxPC-3) will show a high percentage of cells with numerous RAD51 foci. In contrast, HR-deficient cells (e.g., CAPAN-1) will show a significantly reduced or absent ability to form RAD51 foci. [17][20]This result validates the chosen cell model for studying synthetic lethality.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High variability in CellTiter-Glo data | Uneven cell seeding; Edge effects; Temperature gradients during reagent addition. | Use a multichannel pipette for consistency; Do not use the outer wells of the plate;[21] Ensure the plate is equilibrated to room temperature for 30 min before adding reagent. [14] |
| Low signal-to-background in CellTiter-Glo | Too few cells seeded; Cell death before assay endpoint. | Optimize cell seeding density; Ensure cells are healthy and in log-phase growth. |
| No difference in IC50 between cell lines | Cell lines may not have the expected functional HR status; Compound is inactive or degraded. | Validate HR status with the RAD51 foci assay;[17] Test a known PARP inhibitor (e.g., Olaparib) as a positive control; Verify compound integrity. |
| High background in immunofluorescence | Insufficient blocking; Secondary antibody is non-specific; Fixation/permeabilization issue. | Increase blocking time or change blocking agent (e.g., add normal goat serum); Titrate secondary antibody; Optimize fixation/permeabilization times and reagent concentrations. [16] |
| No γ-H2AX or RAD51 foci observed | Primary antibody not working; Insufficient DNA damage; Cells are not in the correct cell cycle phase (for RAD51). | Validate antibody with a positive control (e.g., irradiated cells); Increase compound concentration or treatment time; Co-stain with a cell cycle marker. [19] |
Conclusion
The suite of assays described provides a robust, multi-faceted framework for characterizing the cellular activity of this compound. By integrating a primary cell viability screen with mechanistic assays for DNA damage and HR repair competency, researchers can generate a comprehensive data package. This approach not only determines the compound's potency but also validates its mechanism of action, providing a solid foundation for further preclinical and clinical development. The principles and protocols outlined here are designed to ensure scientific rigor and generate reproducible, high-quality data essential for advancing novel therapeutics.
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Urology Textbook. Niraparib: Mechanism of Action, Adverse Effects, and Contraindications. [Link]
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protocols.io. Gamma-H2AX Assay for Biodosimetry. [Link]
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BellBrook Labs. The DNA Damage Response. [Link]
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Patsnap Synapse. What is the mechanism of Niraparib Tosylate? [Link]
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PubMed Central. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer. [Link]
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University of Oslo. CellTiter-Glo Assay - Oslo - OUH - Protocols. [Link]
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PubMed. The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities. [Link]
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Patsnap Synapse. What is the mechanism of Talazoparib Tosylate? [Link]
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National Center for Biotechnology Information. Niraparib | C19H20N4O | CID 24958200 - PubChem. [Link]
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Champions Oncology. DNA Damage Assays. [Link]
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PubMed. Homologous recombination deficiency real-time clinical assays, ready or not? [Link]
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PubMed Central. Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. [Link]
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Reddig. DNA damage assessment and potential applications in laboratory diagnostics and precision medicine. [Link]
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Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. [Link]
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College of American Pathologists. Homologous Recombination Repair Deficiency (HRD): Brief Review of the Clinical Implication and Methodology of Measurement. [Link]
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AACR Journals. Assessment of Homologous Recombination Deficiency in Ovarian Cancer. [Link]
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PubMed Central. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software. [Link]
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protocols.io. Flow Cytometry-Based Gamma-H2AX Assay for Radiation Biodosimetry. [Link]
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MD Anderson Cancer Center. Quantification of DNA Repair Rad51 Foci Using Fluorescence Intensity. [Link]
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National Institutes of Health. An ex vivo assay of XRT-induced Rad51 foci formation predicts response to PARP-inhibition in ovarian cancer. [Link]
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ScienceDirect. A RAD51 functional assay as a candidate test for homologous recombination deficiency in ovarian cancer. [Link]
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PubMed Central. RAD51 Foci as a Biomarker Predictive of Platinum Chemotherapy Response in Ovarian Cancer. [Link]
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Application Notes & Protocols for 3-(pyridin-3-yl)-1H-indazol-5-amine (Utilizing Niraparib as a Structurally-Related Model Compound) in Animal Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of PARP Inhibition in Oncology
Poly(ADP-ribose) polymerase (PARP) inhibitors represent a significant advancement in precision medicine for cancer therapy.[1][2] These small molecules capitalize on the concept of synthetic lethality, a phenomenon where the combination of two genetic or functional defects leads to cell death, while a single defect is viable.[1] In the context of oncology, PARP inhibitors have shown remarkable efficacy in tumors with pre-existing defects in homologous recombination repair (HRR), a key DNA double-strand break repair pathway.[3][4] A notable example of such a defect is the mutation in the BRCA1 or BRCA2 genes, commonly associated with certain types of ovarian, breast, prostate, and pancreatic cancers.[1][3]
While the initial request was for the specific compound 3-(pyridin-3-yl)-1H-indazol-5-amine, publicly available data on its use in animal xenograft models is limited. However, the structurally related and extensively studied PARP inhibitor, Niraparib (also known as MK-4827), provides a robust and clinically relevant model for developing detailed application notes and protocols. Niraparib is a potent inhibitor of PARP-1 and PARP-2 and is an FDA-approved therapeutic.[4] This guide will, therefore, leverage the wealth of preclinical data on Niraparib to provide a comprehensive and scientifically grounded protocol for its application in animal xenograft models. This approach ensures that the provided methodologies are validated, reproducible, and directly translatable to the preclinical evaluation of PARP inhibitors.
Mechanism of Action: Exploiting Synthetic Lethality
The primary mechanism of action of Niraparib and other PARP inhibitors is the enzymatic inhibition of PARP and the trapping of PARP-DNA complexes.[1] In healthy cells, single-strand DNA breaks are primarily repaired by the base excision repair (BER) pathway, in which PARP plays a crucial role. When PARP is inhibited, these single-strand breaks can escalate to more cytotoxic double-strand breaks during DNA replication.[1] In cells with a functional HRR pathway, these double-strand breaks can be efficiently repaired. However, in cancer cells with a deficient HRR pathway (e.g., due to BRCA1/2 mutations), the accumulation of unrepaired double-strand breaks leads to genomic instability, cell cycle arrest, and ultimately, apoptotic cell death.[1][3]
Caption: Mechanism of PARP inhibitor-induced synthetic lethality.
Preclinical Evaluation in Animal Xenograft Models
Animal xenograft models are indispensable for evaluating the in vivo efficacy of anti-cancer agents like Niraparib.[5] These models typically involve the subcutaneous or orthotopic implantation of human cancer cells or patient-derived tumor fragments (PDX) into immunodeficient mice.[5][6] Preclinical studies have demonstrated that Niraparib can significantly inhibit tumor growth in xenograft models of various cancers, including ovarian, breast, and Ewing's sarcoma.[4][7][8] Notably, while tumors with BRCA mutations are often more sensitive, Niraparib has also shown efficacy in some tumors without these mutations but with other alterations in DNA damage repair pathways.[4][6]
Representative Preclinical Studies of Niraparib in Xenograft Models
| Cancer Model | Animal Model | Niraparib Dosage | Key Findings | Reference |
| Ovarian Cancer (PDX) | Immunodeficient Mice | 50-100 mg/kg, daily, oral | Tumor regression in BRCA2-mutant and RAD51C-methylated models. | [4][9] |
| Triple-Negative Breast Cancer (MDA-MB-436) | NOG Mice | 50 mg/kg, daily, oral | Significant tumor growth inhibition. | [7] |
| Triple-Negative Breast Cancer (MDA-MB-436) | N/A | 75 mg/kg, daily, oral | Similar tumor regression compared to olaparib. | [10] |
| Ewing's Sarcoma (PDX) | Immunodeficient Mice | 50-100 mg/kg, daily, oral | Synergy with temozolomide and irinotecan. | [8] |
| Cholangiocarcinoma (PDX) | N/A | N/A | Robust inhibition of tumor growth in combination with gemcitabine. | [11] |
Detailed Protocols for a Niraparib Xenograft Study
The following protocols provide a comprehensive framework for conducting a preclinical evaluation of Niraparib in a subcutaneous xenograft model. All animal procedures must be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
Niraparib Formulation for Oral Administration
Rationale: A stable and homogenous suspension is crucial for accurate and reproducible dosing. Methylcellulose is a commonly used vehicle for oral gavage in mice due to its viscosity and inert nature.
Materials:
-
Niraparib tosylate monohydrate (or free base, with appropriate molecular weight correction)
-
0.5% (w/v) Methylcellulose in sterile water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Calculate the required amount of Niraparib based on the desired concentration and final volume. For a 10 mg/mL stock solution (for a 100 mg/kg dose in a 25g mouse, administering 0.25 mL), weigh 10 mg of Niraparib per mL of vehicle.
-
In a sterile microcentrifuge tube, add the weighed Niraparib powder.
-
Add the appropriate volume of 0.5% methylcellulose solution.
-
Vortex vigorously for 5-10 minutes to ensure a uniform suspension.
-
If necessary, sonicate the suspension for 5-10 minutes to break up any remaining clumps.
-
Store the suspension at 4°C for up to one week. Before each use, bring the suspension to room temperature and vortex thoroughly to ensure homogeneity.
Establishment of Subcutaneous Xenografts
Rationale: The choice of cancer cell line should be based on the research question, considering factors like tumor growth rate and genetic background (e.g., BRCA mutation status). Matrigel is often used to support initial tumor cell engraftment and growth.
Materials:
-
Human cancer cell line of interest
-
Complete cell culture medium
-
6-8 week old female immunodeficient mice (e.g., NOD/SCID, NSG)
-
Matrigel® Basement Membrane Matrix (Corning)
-
Sterile PBS
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
1 mL sterile syringes with 27-gauge needles
Protocol:
-
Culture the selected cancer cell line under standard conditions until it reaches 70-80% confluency.
-
Harvest the cells by trypsinization, neutralize with complete medium, and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in sterile PBS and perform a cell count.
-
Centrifuge the cells again and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 2 x 10^7 cells/mL (this may need optimization depending on the cell line). Keep the cell suspension on ice to prevent the Matrigel® from solidifying.
-
Anesthetize the mice and shave the right flank.
-
Inject 100 µL of the cell suspension (containing 2 x 10^6 cells) subcutaneously into the flank of each mouse.
-
Monitor the mice for tumor growth. Tumors should become palpable within 7-14 days.
Dosing, Administration, and Monitoring
Rationale: Daily oral gavage ensures consistent drug exposure. A typical dose of Niraparib in mouse xenograft models is between 50 and 100 mg/kg.[4][8] Regular monitoring of tumor volume and body weight is essential to assess efficacy and toxicity.
Materials:
-
Prepared Niraparib suspension
-
Vehicle control (0.5% methylcellulose)
-
Oral gavage needles (20-22 gauge, flexible tip)
-
1 mL syringes
-
Digital calipers
-
Animal scale
Protocol:
-
Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
On day 1 of treatment, record the initial body weight and tumor volume for each mouse.
-
Administer Niraparib (e.g., 50 mg/kg) or vehicle control to the respective groups via oral gavage once daily. The volume of administration is typically 10 µL/g of body weight.
-
Measure tumor dimensions (length and width) with digital calipers and body weight 2-3 times per week.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .
-
Continue treatment for the planned duration (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.
-
Monitor the mice daily for any signs of toxicity, such as significant weight loss (>15-20%), lethargy, ruffled fur, or other signs of distress.
Caption: Experimental workflow for a Niraparib xenograft study.
References
- Testing PARP Inhibitors Using a Murine Xenograft Model. Methods in Molecular Biology.
- PARP inhibitor shows efficacy in new animal models for triple-negative breast cancer.
- Resistance to PARP Inhibitors: Lessons from Preclinical Models of BRCA-Associated Cancer. Annual Review of Cancer Biology.
- In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma. Gynecologic Oncology.
- Abstract PR05: In vivo antitumor activity of the PARP inhibitor niraparib (MK-4827) in homologous recombination deficient and proficient ovarian cancer. Clinical Cancer Research.
- Niraparib Suppresses Cholangiocarcinoma Tumor Growth by Inducing Oxidative and Replic
- Niraparib-induced interferon activation is present in xenograft tumors established in immunocompromised mice and in cultured tumor cells.
- PARP and PARG inhibitors in cancer tre
- Abstract A258: The PARP inhibitor niraparib demonstrates synergy with chemotherapy in treatment of patient derived Ewing's sarcoma tumorGraft models. Molecular Cancer Therapeutics.
- Clinical Use of PARP Inhibitors in Cancer – From Bench to Bedside and Back Again. Cancers.
- Effect of niraparib and olaparib on tumor volume and body weight in a...
-
ZEJULA (niraparib) capsules, for oral use. FDA. [Link]
Sources
- 1. PARP and PARG inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. annualreviews.org [annualreviews.org]
- 4. In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Testing PARP Inhibitors Using a Murine Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdlinx.com [mdlinx.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Niraparib Suppresses Cholangiocarcinoma Tumor Growth by Inducing Oxidative and Replication Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Pro-Apoptotic Potential of 3-(pyridin-3-yl)-1H-indazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Indazole Scaffold as a Privileged Structure in Apoptosis Induction
The indazole nucleus is a bicyclic heterocyclic system that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds.[1] Notably, several indazole derivatives have been developed as potent anti-cancer agents, with their mechanism of action often linked to the induction of apoptosis, or programmed cell death.[2] Apoptosis is a critical cellular process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer.[3] Therefore, compounds that can selectively trigger apoptosis in cancer cells are of high therapeutic value.
This document provides a comprehensive guide for investigating the pro-apoptotic potential of a novel indazole derivative, 3-(pyridin-3-yl)-1H-indazol-5-amine . While specific biological data for this compound is not yet extensively published, this guide will leverage findings from structurally related molecules to propose a hypothesized mechanism of action and provide detailed, field-proven protocols for its experimental validation.
Hypothesized Mechanism of Action
Based on studies of similar 1H-indazole-3-amine derivatives, it is hypothesized that this compound may induce apoptosis through the intrinsic (mitochondrial) pathway. Research on related compounds has shown that they can modulate the balance of the Bcl-2 family of proteins.[2][4] Specifically, they may upregulate pro-apoptotic members like Bax and downregulate anti-apoptotic members like Bcl-2.[5] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytoplasm, and the subsequent activation of the caspase cascade, culminating in cell death.[6]
A key executioner caspase in this pathway is Caspase-3, which, once activated, cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[7]
Caption: A multi-assay workflow for the validation of apoptosis induction.
Quantitative Data from Related Indazole Derivatives
While specific data for this compound is pending, the following table presents data from a highly related compound ("Compound 6o" from a study on 1H-indazole-3-amine derivatives) which can be used as a benchmark for designing experiments. [4]
| Parameter | Cell Line | Value | Reference |
|---|---|---|---|
| IC50 (Antiproliferative) | K562 (Chronic Myeloid Leukemia) | 5.15 µM | [4] |
| IC50 (Normal Cells) | HEK-293 (Human Embryonic Kidney) | 33.2 µM | [4] |
| Apoptosis Induction | K562 | Dose-dependent increase | [2] |
| Mechanism | K562 | Inhibition of Bcl-2 family, p53/MDM2 pathway modulation | [2][4]|
Detailed Experimental Protocols
Protocol 1: Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
Principle: This is a widely used flow cytometry-based assay to detect apoptosis at an early stage. In apoptotic cells, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. [2]Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection. Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost. This dual staining allows for the differentiation between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic or necrotic cells (Annexin V+/PI+).
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Deionized water
-
Flow cytometer
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells (e.g., K562) in a 6-well plate at a density of 2-5 x 10^5 cells/mL.
-
Allow cells to adhere overnight (for adherent cells) or stabilize for a few hours (for suspension cells).
-
Treat cells with varying concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM, 20 µM) for a predetermined time (e.g., 24, 48 hours). Include a vehicle-only (e.g., DMSO) control. A positive control (e.g., staurosporine or etoposide) should also be included.
-
-
Cell Harvesting:
-
Suspension cells: Transfer the cells to 1.5 mL microcentrifuge tubes.
-
Adherent cells: Gently aspirate the media. Wash once with PBS. Detach cells using a gentle cell scraper or Trypsin-EDTA. Collect cells in a 1.5 mL microcentrifuge tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.
-
-
Washing:
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
Centrifuge at 300 x g for 5 minutes. Carefully discard the supernatant. Repeat this wash step.
-
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Set up compensation and quadrants using unstained, Annexin V-FITC only, and PI only stained control cells.
-
Protocol 2: Caspase-3/7 Activity Assay
Principle: This assay quantifies the activity of the key executioner caspases, caspase-3 and caspase-7. The assay provides a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD. Cleavage of this substrate by active caspase-3/7 releases aminoluciferin, which is a substrate for luciferase, generating a luminescent signal that is proportional to the amount of caspase activity present.
Materials:
-
Caspase-Glo® 3/7 Assay Kit (Promega or similar)
-
White-walled 96-well microplates suitable for luminescence measurements
-
Multichannel pipette
-
Plate-reading luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate at a density that will not result in over-confluence at the end of the experiment (e.g., 1 x 10^4 cells per well in 100 µL of media).
-
Treat cells with varying concentrations of this compound and controls as described in Protocol 1.
-
-
Assay Reagent Preparation:
-
Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature.
-
Reconstitute the substrate with the buffer according to the manufacturer's instructions to create the Caspase-Glo® 3/7 Reagent.
-
-
Lysis and Caspase Reaction:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence of each well using a plate-reading luminometer. The integration time should be optimized based on the instrument and signal intensity.
-
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a cell lysate. [1]This protocol is designed to assess changes in the expression levels of key proteins in the hypothesized signaling pathway, such as the anti-apoptotic protein Bcl-2, the pro-apoptotic protein Bax, and the cleaved (active) forms of Caspase-3 and its substrate PARP.
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-cleaved PARP, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells in 6-well or 10 cm dishes with this compound as previously described.
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cell pellet with ice-cold RIPA buffer containing inhibitors. Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (protein extract).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein amounts for all samples (e.g., 20-40 µg per lane). Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. [1] * Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (e.g., anti-Bcl-2) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities using densitometry software. Normalize the intensity of the target protein to the loading control (e.g., β-actin) to compare expression levels across different treatment groups.
-
Trustworthiness and Self-Validation
Safety and Handling
As with any novel chemical compound, this compound should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and safety glasses.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust or creating aerosols. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of waste according to local, state, and federal regulations.
For detailed information, always refer to the specific Safety Data Sheet (SDS) provided by the supplier.
References
-
Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
El-Sayed, M. A. A., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Molecules, 26(9), 2535. [Link]
-
Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]
-
Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. ResearchGate. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]
-
Park, D., et al. (2014). Caspase Protocols in Mice. Methods in molecular biology (Clifton, N.J.), 1133, 11–21. [Link]
-
Promega. (2018). Caspase 3/7 Activity. protocols.io. [Link]
-
Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]
-
Jin, Z., & El-Deiry, W. S. (2005). Determination of Caspase Activation by Western Blot. Methods in molecular biology (Clifton, N.J.), 300, 153–159. [Link]
-
Reaction Biology. (2022). Caspase-3 Activation Assay by Western Blot. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives: the methuosis inducer 12A as a Novel and selective anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Quantifying Pim Kinase Inhibition by 3-(pyridin-3-yl)-1H-indazol-5-amine using Western Blot
Introduction: The Role of Pim Kinases in Oncology and the Rationale for Inhibition
The Pim kinases (Pim-1, Pim-2, and Pim-3) are a family of constitutively active serine/threonine kinases that are increasingly recognized as critical mediators of tumorigenesis.[1][2] Overexpressed in a wide array of hematologic and solid tumors, including prostate, breast, and colon cancers, these kinases play a pivotal role in regulating cell survival, proliferation, and metabolic adaptation.[2][3] High expression levels of Pim kinases often correlate with poor patient prognosis, making them an attractive target for therapeutic intervention.[2]
Pim kinases exert their oncogenic effects by phosphorylating a diverse range of downstream substrates involved in cell cycle progression and apoptosis.[4] Key among these are the pro-apoptotic protein Bad (Bcl-2-associated death promoter) and components of the mTOR signaling pathway.[2][4] By phosphorylating Bad at Ser112, Pim kinases inhibit its pro-apoptotic function, thereby promoting cell survival.[2][5] This intricate signaling network underscores the potential of Pim kinase inhibitors as targeted cancer therapeutics.
3-(pyridin-3-yl)-1H-indazol-5-amine is a potent small molecule inhibitor targeting the Pim kinase family. This application note provides a detailed protocol for assessing the cellular activity of this compound by quantifying the inhibition of Pim kinase-mediated phosphorylation of its downstream targets using Western blot analysis.
Mechanism of Action: How this compound Disrupts Pim Kinase Signaling
This compound, as a Pim kinase inhibitor, is designed to competitively bind to the ATP-binding pocket of the Pim kinases, thereby preventing the transfer of a phosphate group to their substrates. This inhibition is expected to lead to a decrease in the phosphorylation of key downstream effectors. The primary readout for successful target engagement in a cellular context is the reduced phosphorylation of Pim kinase substrates. This can be effectively monitored by Western blotting using phospho-specific antibodies.
A critical downstream target for assessing Pim kinase inhibition is the phosphorylation of Bad at serine 112 (p-Bad Ser112).[2][5] Another important pathway regulated by Pim kinases is the mTORC1 signaling cascade, where they can influence the phosphorylation of p70 S6 Kinase (p70S6K) at threonine 389 (p-p70S6K Thr389).[6] Therefore, a robust Western blot assay should demonstrate a dose-dependent decrease in both p-Bad (Ser112) and p-p70S6K (Thr389) levels upon treatment with this compound.
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological process and the experimental approach, the following diagrams have been generated.
Caption: Pim Kinase Signaling and Inhibition.
Caption: Western Blot Experimental Workflow.
Detailed Protocol: Western Blot for Pim Kinase Inhibition
This protocol is designed to be a self-validating system. It includes essential controls and steps to ensure data integrity and reproducibility.
I. Cell Culture and Treatment
-
Cell Line Selection: Choose a cancer cell line known to overexpress Pim kinases (e.g., prostate cancer cell lines like PC-3 or DU145, or hematopoietic cancer cell lines).[5][7]
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture media to achieve the desired final concentrations.
-
Treatment: Once cells have reached the desired confluency, replace the old media with fresh media containing the inhibitor at various concentrations (e.g., 0, 0.1, 1, 10 µM). Include a vehicle control (DMSO) at a concentration equivalent to the highest inhibitor concentration used.
-
Incubation: Incubate the cells for a predetermined time (e.g., 2-24 hours) to allow for the inhibitor to exert its effects. The optimal incubation time should be determined empirically.
II. Protein Extraction
-
Cell Lysis: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[8]
-
Lysis Buffer: Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.[8]
-
Harvesting: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Clarification: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[8]
-
Supernatant Collection: Carefully collect the supernatant containing the soluble proteins.
III. Protein Quantification
-
BCA Assay: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.
-
Normalization: Based on the protein concentrations, normalize all samples to the same concentration using lysis buffer.
IV. SDS-PAGE and Protein Transfer
-
Sample Preparation: Prepare protein samples for electrophoresis by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (20-30 µg) per lane onto a 12% SDS-polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) membrane.[8]
V. Immunoblotting
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. It is crucial to avoid milk as a blocking agent when detecting phosphorylated proteins, as it contains casein which can lead to high background.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.[8] The following primary antibodies and suggested dilutions are recommended:
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in 5% BSA in TBST for 1 hour at room temperature.[8]
-
Final Washes: Wash the membrane three times for 10-15 minutes each with TBST.
VI. Detection and Data Analysis
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system or X-ray film.[8]
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Data Normalization: Normalize the intensity of the phospho-protein bands to their corresponding total protein bands. Further normalize these ratios to the loading control to account for any variations in protein loading.
-
Data Presentation: Plot the normalized phospho-protein levels as a function of the inhibitor concentration to determine the IC50 value.
Data Presentation and Interpretation
The results of the Western blot analysis should be presented in a clear and quantitative manner. A representative Western blot image should be shown, along with a table summarizing the densitometry data.
Table 1: Quantification of Pim Kinase Inhibition
| Treatment | p-Bad (Ser112) / Total Bad | p-p70S6K (Thr389) / Total p70S6K |
| Vehicle (DMSO) | 1.00 | 1.00 |
| Inhibitor (0.1 µM) | Value | Value |
| Inhibitor (1 µM) | Value | Value |
| Inhibitor (10 µM) | Value | Value |
Values should be represented as the mean ± standard deviation from at least three independent experiments, normalized to the vehicle control.
A dose-dependent decrease in the phosphorylation of Bad at Ser112 and p70S6K at Thr389 would provide strong evidence for the on-target activity of this compound as a Pim kinase inhibitor.
Troubleshooting and Best Practices
-
High Background: Ensure adequate blocking and thorough washing steps. Consider using a higher dilution of the primary or secondary antibodies.
-
No or Weak Signal: Confirm the expression of Pim kinases and their downstream targets in the chosen cell line. Ensure the use of fresh lysis buffer with active phosphatase inhibitors.
-
Phosphatase Activity: Always keep samples on ice and use pre-chilled buffers to minimize dephosphorylation.
-
Off-Target Effects: To confirm that the observed effects are due to on-target Pim kinase inhibition, consider using a structurally unrelated Pim kinase inhibitor as a positive control or performing rescue experiments with a drug-resistant Pim kinase mutant.
Conclusion
This application note provides a comprehensive and robust protocol for the evaluation of the Pim kinase inhibitor this compound using Western blot analysis. By meticulously following this protocol, researchers can reliably quantify the inhibitor's cellular potency and gain valuable insights into its mechanism of action, thereby accelerating the drug development process.
References
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Nawijn, M. C., Alendar, A., & Berns, A. (2011). For better or for worse: the role of Pim-1 in tumorigenesis. Genes & Cancer, 2(6), 663-670. [Link]
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Wikipedia. (2023). PIM1. [Link]
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Pecquet, C., & Melnick, A. (2017). Targeting PIM Kinases to Overcome Therapeutic Resistance in Cancer. Clinical Cancer Research, 23(24), 7433-7435. [Link]
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Rezaei, M., et al. (2017). The oncogenic kinase Pim-1 is modulated by K-Ras signaling and mediates transformed growth and radioresistance in human pancreatic ductal adenocarcinoma cells. Oncotarget, 8(52), 89947–89960. [Link]
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ResearchGate. (n.d.). Western blot analysis of PIM kinase targets. [Link]
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Chen, W. W., et al. (2009). PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis. Journal of Clinical Investigation, 119(11), 3243-3256. [Link]
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Arslan, J. (2019). Tips to Optimize Your Western Blot for Phosphorylated Protein Detection. BenchSci. [Link]
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Wu, H., et al. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(5), 1084-1089. [Link]
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PIM2 inhibition as a rational therapeutic approach in B-cell lymphoma. (2011). Blood, 118(21), 377. [Link]
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Comprehensive Optimization of Western Blotting. (2023). International Journal of Molecular Sciences, 24(16), 12836. [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
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Santio, N., et al. (2020). PIM kinases inhibit AMPK activation and promote tumorigenicity by phosphorylating LKB1. Cancer Research, 80(2), 239-251. [Link]
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Garcia, P. D., et al. (2014). Pan-PIM Kinase Inhibition Provides a Novel Therapy for Treating Hematologic Cancers. Clinical Cancer Research, 20(18), 4886-4896. [Link]
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Magee, J. (n.d.). Western blot protocol. Washington University in St. Louis. [Link]
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Santio, N., et al. (2016). Pim-selective inhibitor DHPCC-9 reveals Pim kinases as potent stimulators of cancer cell migration and invasion. Molecular Cancer, 15, 47. [Link]
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In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma. (2018). Oncology Letters, 16(5), 5831-5838. [Link]
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Anti-Inflammatory Effects of the Novel PIM Kinase Inhibitor KMU-470 in RAW 264.7 Cells through the TLR4-NF-κB-NLRP3 Pathway. (2021). International Journal of Molecular Sciences, 22(23), 12829. [Link]
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Pim-1 and Pim-2 kinases are required for efficient pre–B-cell transformation by v-Abl oncogene. (2008). Blood, 111(3), 1573-1581. [Link]
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Chen, W. W., et al. (2009). PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis. Journal of Clinical Investigation, 119(11), 3243-3256. [Link]
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ResearchGate. (n.d.). Abstract B227: Discovery of 3-aryl-3H-[1][2][3]triazolo[4,5-b]pyridin-5-ylamine compounds as potent, selective and orally bioavailable inhibitors of PIM kinases. [Link]
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Abu-Serie, M. M., Mahran, M. A., & Hazzaa, A. A. (2023). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2152810. [Link]
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Wang, B., et al. (2015). Discovery of 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amines as potent PIM inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(4), 861-865. [Link]
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3D QSAR Studies on Some 5-(1H-Indol-5-yl)-1, 3, 4-Thiadiazol-2 Amines as Potential PIM-1 Inhibitors. (2017). Journal of Young Pharmacists, 9(4), 481-487. [Link]
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Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. (2022). Journal of Medicinal Chemistry, 65(16), 11216-11231. [Link]
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Discovery and characterization of N-(1,3-dialkyl-1H-indazol-6-yl)-1H-pyrazolo[4,3-b]pyridin-3-amine scaffold as mGlu 4 positive allosteric modulators that mitigate CYP1A2 induction liability. (2018). Bioorganic & Medicinal Chemistry Letters, 28(15), 2641-2646. [Link]
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Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. (2010). European Journal of Medicinal Chemistry, 45(11), 5273-5280. [Link]
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PubChem. (n.d.). 3-(5-amino-3-pyridinyl)-1H-indazol-5-amine. [Link]
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high-throughput screening of 3-(pyridin-3-yl)-1H-indazol-5-amine libraries
<_SPLIT_SEPARATOR>
High-Throughput Screening of 3-(pyridin-3-yl)-1H-indazol-5-amine Libraries for Kinase Inhibitor Discovery
Introduction
Protein kinases are a critical class of enzymes involved in cellular signal transduction, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[1] This has made them a primary focus for drug discovery efforts.[2] The 1H-indazole scaffold, particularly derivatives like this compound, has emerged as a privileged structure in kinase inhibitor design.[3][4] These compounds often act as "hinge-binders," effectively competing with ATP for the kinase's active site.[3] High-throughput screening (HTS) is an essential methodology in modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify initial "hit" compounds.[5][6]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust HTS campaign to screen libraries based on the this compound scaffold against a target protein kinase. We will detail a primary screening protocol using the sensitive and reliable Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) technology, followed by essential hit confirmation and validation strategies.[7]
Assay Principle: TR-FRET Kinase Activity Assay
The primary screening assay is a biochemical activity assay designed to measure the catalytic activity of the target kinase.[2] We will employ a TR-FRET-based immunoassay format, a widely used and robust technology for HTS.[8][9]
The core principle is as follows:
-
The target kinase phosphorylates a biotinylated substrate peptide using ATP.
-
A Europium (Eu)-labeled anti-phospho-specific antibody (donor) recognizes and binds to the phosphorylated substrate.
-
A streptavidin-linked acceptor fluorophore binds to the biotin moiety on the substrate.
-
When the donor and acceptor are brought into close proximity due to these binding events, excitation of the Europium chelate at 320-340 nm leads to energy transfer to the acceptor.[7]
-
The acceptor then emits a signal at a specific wavelength (e.g., 665 nm).[7]
-
The intensity of the TR-FRET signal is directly proportional to the amount of phosphorylated substrate, and thus, to the kinase activity.[7]
-
Inhibitors from the this compound library will prevent substrate phosphorylation, leading to a decrease in the TR-FRET signal.
The use of TR-FRET offers significant advantages for HTS, including a time-gated detection method that minimizes background fluorescence from compounds and microplates, leading to high signal-to-noise ratios.[7][10]
Materials and Reagents
-
Target Kinase: Purified, active recombinant kinase of interest. Ensuring a stable and sufficient supply of high-quality protein is critical for the entire campaign.[11]
-
Substrate: Biotinylated peptide substrate specific to the target kinase.
-
ATP: Adenosine 5'-triphosphate, disodium salt.
-
TR-FRET Reagents:
-
Europium-labeled anti-phospho-specific antibody (Donor).
-
Streptavidin-conjugated acceptor (e.g., APC, PerFix).
-
-
Assay Buffer: Kinase-specific buffer, typically containing Tris-HCl, MgCl₂, DTT, and a non-ionic detergent like Brij-35.
-
Compound Library: this compound library dissolved in 100% DMSO.
-
Control Compounds:
-
Positive Control: A known, potent inhibitor of the target kinase (e.g., Staurosporine).
-
Negative Control: DMSO vehicle.
-
-
Microplates: Low-volume, 384-well or 1536-well white or black microplates suitable for fluorescence assays.[5]
-
Detection Instrument: A microplate reader capable of TR-FRET detection, with simultaneous dual emission capabilities for speed and robustness.[8][12]
Primary HTS Workflow
The primary screen is designed to be a rapid, single-concentration screen to identify initial hits from the compound library. Automation is a key element for efficiency and reproducibility.[5]
Caption: Primary HTS workflow using TR-FRET.
Protocol: Primary TR-FRET Kinase Assay (384-well format)
-
Compound Plating: Using an acoustic liquid handler, dispense 100 nL of each compound from the this compound library into the appropriate wells of a 384-well assay plate. Dispense positive and negative controls into designated columns.
-
Kinase Addition: Add 5 µL of the target kinase solution (at 2X final concentration) to all wells.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This step allows the compounds to interact with the kinase before the reaction starts.
-
Reaction Initiation: Add 5 µL of a 2X ATP and biotinylated substrate peptide mixture to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for the kinase to ensure sensitivity to competitive inhibitors.[11]
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature. This time should be optimized to ensure the reaction is within the linear range (typically <20% substrate turnover).
-
Detection Reagent Addition: Add 10 µL of the TR-FRET detection reagent mix (containing the Eu-labeled antibody and streptavidin-acceptor in stop buffer) to all wells. The stop buffer should contain EDTA to chelate Mg²⁺ and halt the kinase reaction.
-
Final Incubation: Incubate for 60 minutes at room temperature to allow the detection reagents to bind.
-
Plate Reading: Read the plate on a TR-FRET-capable microplate reader, measuring the emission at both the acceptor (e.g., 665 nm) and donor (e.g., 620 nm) wavelengths.
Data Analysis and Hit Identification
1. Data Normalization
The raw data from the plate reader should be used to calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm) * 1000. This ratiometric detection helps to minimize pipetting errors.[7]
Percentage inhibition for each compound is then calculated relative to the controls on the same plate:
% Inhibition = 100 * (1 - (Signal_Compound - Mean_Positive_Control) / (Mean_Negative_Control - Mean_Positive_Control))
2. Quality Control
Assay quality and robustness are paramount in HTS.[13] The Z'-factor is a statistical parameter used to assess the quality of an HTS assay.[14] It reflects the separation between the high (negative control) and low (positive control) signals.[15][16]
Z'-factor = 1 - (3 * (SD_Negative_Control + SD_Positive_Control)) / |Mean_Negative_Control - Mean_Positive_Control|
| Z'-factor Value | Assay Quality |
| > 0.5 | Excellent, robust assay suitable for HTS.[13] |
| 0 to 0.5 | Acceptable, but may require optimization. |
| < 0 | Unsuitable for screening.[14] |
A Z'-factor of ≥ 0.5 is highly recommended for a reliable screening campaign.[13]
3. Hit Selection
A "hit" is a compound that produces a significant and reproducible effect in the primary assay. A common starting point for hit selection is a threshold of >50% inhibition or activity that is three standard deviations (3σ) below the mean of the negative controls.
Hit Validation and Triage Workflow
A primary screen will inevitably produce false positives.[17] Therefore, a rigorous hit validation process is crucial to confirm the activity of the initial hits and eliminate artifacts.[11]
Caption: Hit validation and triage workflow.
Protocol: Dose-Response and IC₅₀ Determination
-
Compound Preparation: Select the confirmed hits and prepare a serial dilution series (e.g., 10-point, 1:3 dilution) starting from a high concentration (e.g., 50 µM).
-
Assay Performance: Run the primary TR-FRET kinase assay with the diluted compounds.
-
Data Analysis: Plot the percentage inhibition against the logarithm of the compound concentration.
-
Curve Fitting: Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
Protocol: Orthogonal Confirmatory Assay (e.g., ADP-Glo™)
Using an orthogonal assay with a different detection principle is a robust method to confirm hits and eliminate technology-specific artifacts.[11] The ADP-Glo™ assay is a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction.[8]
-
Kinase Reaction: Perform the kinase reaction as in the primary screen, incubating the enzyme, substrate, ATP, and hit compounds.
-
ADP Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the ADP produced into ATP, which then drives a luciferase-luciferin reaction.
-
-
Signal Measurement: Measure the luminescence signal, which is directly proportional to the ADP produced and, therefore, the kinase activity.
-
Confirmation: True hits should demonstrate dose-dependent inhibition in this assay, confirming their effect on the kinase's catalytic activity.
Protocol: Counter-Screen for Assay Interference
This step is designed to identify compounds that interfere with the assay technology itself rather than the kinase. For a TR-FRET assay, this involves checking for auto-fluorescence or quenching effects.
-
Assay Setup: Prepare two sets of plates.
-
Plate A (Standard Assay): Run the standard TR-FRET assay with the hit compounds.
-
Plate B (Interference Assay): Pre-incubate the kinase, substrate, and ATP to produce the phosphorylated product. Then, add the hit compounds along with the TR-FRET detection reagents.
-
-
Analysis: Compounds that show inhibition in Plate A but not in Plate B are likely true inhibitors. Compounds that show a signal decrease in Plate B are interfering with the detection reagents and are considered false positives.
Conclusion
The successful execution of a high-throughput screening campaign for this compound libraries requires a meticulously developed and validated primary assay, coupled with a systematic hit triage process. The TR-FRET platform offers a robust and sensitive method for the primary screen. By following the detailed protocols for primary screening, dose-response analysis, orthogonal confirmation, and counter-screening, researchers can confidently identify and prioritize true, specific inhibitors of their target kinase, paving the way for subsequent lead optimization efforts in the drug discovery pipeline.[5][18]
References
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BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. (Note: While not directly provided by the tool, this is the seminal paper for Z'-factor and is an essential reference for this topic.)
-
BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]
-
ACME Life Science. (2026, January 19). SwiftFluo® TR-FRET Kinase Kits: Empowering Drug Discovery with Sensitivity, Versatility, and Scalability. Pharmaceutical Technology. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Chapter 1: HTS Methods: Assay Design and Optimisation. In High-Throughput Screening in Drug Discovery. Retrieved from [Link]
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BMG LABTECH. (2019, April 10). High-throughput screening (HTS). Retrieved from [Link]
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Deng, X., et al. (2012). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PLoS ONE, 7(11), e49146. Retrieved from [Link]
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Wiley Analytical Science. (2010, July 23). Screening for Allosteric Kinase Inhibitors in High Throughput. Retrieved from [Link]
-
Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(9), 3909. Retrieved from [Link]
-
Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(9), 3909. Retrieved from [Link]
-
Wang, H., et al. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(5), 1057-1062. Retrieved from [Link]
-
ResearchGate. (n.d.). Working principles of some kinase assays from different manufacturers. Retrieved from [Link]
-
Evotec. (n.d.). Biochemical Assay Services. Retrieved from [Link]
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Drug Target Review. (2023, March 30). Assay performance and the Z'-factor in HTS. Retrieved from [Link]
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Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]
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BPS Bioscience. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Retrieved from [Link]
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Imperiali, B. (2009). Fluorescent Peptide Assays For Protein Kinases. Current Protocols in Chemical Biology, 1, 15-27. Retrieved from [Link]
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Gandon, S. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. SLAS Discovery, 22(10), 1235-1241. Retrieved from [Link]
-
Medium. (2023, December 12). On HTS: Z-factor. Retrieved from [Link]
-
Wang, X., et al. (2007). Fluorescence detection techniques for protein kinase assay. Combinatorial Chemistry & High Throughput Screening, 10(4), 257-268. Retrieved from [Link]
-
Brehmer, D., et al. (2005). High Throughput Screening for Protein Kinase Inhibitors. Current Opinion in Chemical Biology, 9(5), 423-430. Retrieved from [Link]
-
Mayr, L. M., & Bojanic, D. (2009). High-Throughput Screening: today's biochemical and cell-based approaches. Drug Discovery Today, 14(11-12), 580-588. Retrieved from [Link]
-
NCBI Bookshelf. (2014). Interpreting and Validating Results from High-Throughput Screening Approaches. In Next Steps for Functional Genomics. Retrieved from [Link]
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MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(1), 1. Retrieved from [Link]
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PubMed. (2025, January 1). Screening of a kinase inhibitor library identified novel targetable kinase pathways in triple-negative breast cancer. Retrieved from [Link]
-
KNIME. (2020, June 19). SciLifeLab & KNIME Help Labs Asses Raw Data from HTS. Retrieved from [Link]
-
Molecular Devices. (n.d.). Metrics for Comparing Instruments and Assays. Retrieved from [Link]
-
BellBrook Labs. (2025, November 11). Biochemical Assay Development: Strategies to Speed Up Research. Retrieved from [Link]
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Journal of the American Chemical Society. (2009). Development of a Fluorescent-Tagged Kinase Assay System for the Detection and Characterization of Allosteric Kinase Inhibitors. Retrieved from [Link]
-
Journal of Young Pharmacists. (n.d.). 3D QSAR Studies on Some 5-(1H-Indol-5-yl)-1, 3, 4-Thiadiazol-2 Amines as Potential PIM-1 Inhibitors. Retrieved from [Link]
-
PubMed Central. (2015). Robust Analysis of High Throughput Screening (HTS) Assay Data. Retrieved from [Link]
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Frontiers. (2023, February 13). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Retrieved from [Link]
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Molecular Devices. (n.d.). FP & TR-FRET Kinase Assays with Automated Liquid Handling. Retrieved from [Link]
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Dispendix. (2024, April 24). Essential Considerations for Successful Assay Development. Retrieved from [Link]
-
ResearchGate. (n.d.). HTS data analysis workflow. Retrieved from [Link]
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Arabian Journal of Chemistry. (2024, July 9). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Retrieved from [Link]
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ResearchGate. (n.d.). High-throughput kinase profiling as a platform for drug discovery. Retrieved from [Link]
-
NCBI Bookshelf. (2012). HTS Assay Validation. In Assay Guidance Manual. Retrieved from [Link]
- BIT 479/579 High-throughput Discovery. (n.d.). What Metrics Are Used to Assess Assay Quality?.
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Comprehensive Analytical Characterization of 3-(pyridin-3-yl)-1H-indazol-5-amine: A Critical Intermediate for PARP Inhibitor Synthesis
An Application Note and Protocol from the Office of the Senior Application Scientist
**Abstract
This application note provides a comprehensive suite of analytical methodologies for the definitive characterization of 3-(pyridin-3-yl)-1H-indazol-5-amine. As a pivotal intermediate in the synthesis of advanced therapeutics, such as the PARP inhibitor Niraparib, rigorous confirmation of its identity, purity, and stability is paramount.[1][2] This guide is designed for researchers, analytical scientists, and drug development professionals, offering detailed protocols for chromatographic, spectroscopic, and thermal analysis techniques. The causality behind experimental choices is explained to empower users to adapt and troubleshoot these methods effectively.
Introduction and Strategic Importance
This compound is a heterocyclic aromatic amine featuring an indazole core linked to a pyridine ring. Its primary significance in the pharmaceutical industry lies in its role as a key building block for Niraparib, a poly (ADP-ribose) polymerase (PARP) inhibitor approved for the treatment of certain types of cancer, including ovarian cancer.[3][4] The efficacy and safety of the final Active Pharmaceutical Ingredient (API) are directly dependent on the quality of its intermediates. Therefore, a multi-technique analytical approach is not just a quality control measure but a foundational requirement for a robust and reproducible synthesis process.
This document outlines an integrated analytical strategy to provide orthogonal data points, ensuring a complete and unambiguous characterization of the molecule's identity, purity, structure, and solid-state properties.
Physicochemical Properties
A summary of the fundamental properties of this compound is presented below.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 1176535-07-1 | [5] |
| Molecular Formula | C₁₂H₁₀N₄ | Calculated |
| Molecular Weight | 210.24 g/mol | Calculated |
| Chemical Structure | An indazole ring system substituted at position 3 with a pyridin-3-yl group and at position 5 with an amine group. | - |
Integrated Analytical Workflow
A successful characterization relies on the logical application of multiple analytical techniques. The results from each method should be congruent, collectively building a complete profile of the compound. The following workflow illustrates a best-practice approach.
Caption: Integrated Analytical Workflow for comprehensive characterization.
Chromatographic Purity and Identity Confirmation (HPLC & LC-MS)
Principle: Reversed-phase High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for assessing the purity of pharmaceutical intermediates. It separates the main compound from process-related impurities and degradation products. Coupling HPLC with a Mass Spectrometer (LC-MS) provides unequivocal confirmation of the molecular weight of the eluted peaks in real-time.[6]
Protocol: HPLC-UV/MS Analysis
-
Instrumentation:
-
HPLC or UPLC system with a Diode Array Detector (DAD) or multi-wavelength UV detector.
-
Mass spectrometer with an Electrospray Ionization (ESI) source.[7]
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., Methanol or Acetonitrile/Water 50:50 v/v) to a final concentration of ~0.5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic & MS Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm | Provides excellent retention and resolution for aromatic heterocyclic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier ensures good peak shape and promotes ionization for MS. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent providing good elution strength. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column, ensuring efficient separation. |
| Injection Volume | 2 µL | Small volume minimizes peak distortion. |
| Column Temp. | 40 °C | Reduces viscosity and improves peak symmetry. |
| UV Detection | 254 nm or DAD Scan (210-400 nm) | 254 nm is a common wavelength for aromatic systems; DAD provides full spectral data. |
| MS Ionization | ESI, Positive Mode | The molecule's basic nitrogen atoms are readily protonated.[7] |
| MS Scan Range | m/z 100 - 500 | Covers the expected molecular ion and potential fragments or dimers. |
-
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 10.0 | 95 |
| 12.0 | 95 |
| 12.1 | 5 |
| 15.0 | 5 |
-
Data Analysis & Expected Results:
-
Purity: The purity is calculated based on the area percent of the main peak in the UV chromatogram.
-
Identity: The mass spectrum corresponding to the main peak should show a prominent ion at m/z 211.24 , corresponding to the protonated molecule ([M+H]⁺). High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition, with an expected accurate mass of 211.0982 for [C₁₂H₁₁N₄]⁺.[8]
-
Definitive Structural Elucidation
While LC-MS confirms molecular weight, a combination of spectroscopic techniques is required to verify the precise atomic connectivity and functional group arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR is the most powerful technique for unambiguous structure elucidation. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR maps the carbon framework of the molecule.[9]
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Rationale: DMSO-d₆ is an excellent solvent for this compound and allows for the observation of exchangeable N-H protons from the amine and indazole groups.[10]
-
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Standard ¹H, ¹³C, and 2D correlation experiments (e.g., COSY, HSQC) should be performed.
Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz): The following are predicted assignments based on chemical principles and data from analogous structures. Actual spectra should be used for final confirmation.[11][12][13]
| Chemical Shift (δ, ppm) | Multiplicity | Protons | Assignment |
| ~13.0 | br s | 1H | Indazole NH -1 |
| ~9.0 | s | 1H | Pyridine C2-H |
| ~8.6 | d | 1H | Pyridine C6-H |
| ~8.2 | d | 1H | Pyridine C4-H |
| ~7.5 | d | 1H | Indazole C7-H |
| ~7.4 | t | 1H | Pyridine C5-H |
| ~7.0 | s | 1H | Indazole C4-H |
| ~6.8 | dd | 1H | Indazole C6-H |
| ~5.5 | br s | 2H | Amine NH₂ |
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations at specific frequencies.[14]
Protocol:
-
Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Rationale: ATR is a rapid, non-destructive technique requiring minimal sample preparation.
-
-
Data Acquisition: Place a small amount of the solid sample directly on the ATR crystal and acquire the spectrum over a range of 4000-600 cm⁻¹.
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |
| 3300 - 3200 | N-H Stretch | Indazole N-H |
| 3100 - 3000 | C-H Stretch | Aromatic C-H |
| 1640 - 1550 | C=C and C=N Stretch | Aromatic Rings |
| 1620 - 1580 | N-H Bend | Primary Amine (-NH₂) |
Solid-State and Thermal Properties
Principle: The physical properties of the solid form, including melting point and thermal stability, are critical parameters for process development, handling, and storage. Thermal analysis techniques like DSC and TGA provide this essential information.[15]
Differential Scanning Calorimetry (DSC)
Protocol:
-
Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.
-
Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) from ambient temperature to a point beyond any observed thermal events (e.g., 300 °C).
-
Expected Result: A sharp endothermic peak will be observed, with the onset temperature representing the melting point of the crystalline solid. The presence of multiple peaks could indicate polymorphism or impurities.[16]
Thermogravimetric Analysis (TGA)
Protocol:
-
Place 5-10 mg of the sample into a TGA pan.
-
Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C).
-
Expected Result: The TGA thermogram will show the sample's mass as a function of temperature. A stable compound will exhibit a flat baseline with no significant mass loss until the onset of thermal decomposition.[17] This data is crucial for determining the maximum drying temperature and assessing long-term stability.
Logic of Structural Confirmation
The confidence in a compound's structure comes from the convergence of data from multiple orthogonal techniques. This diagram illustrates how different pieces of evidence are synthesized to arrive at a final, validated structure.
Caption: Logical flow for the integration of spectroscopic data.
Conclusion
The analytical methods detailed in this application note form a robust framework for the comprehensive characterization of this compound. The orthogonal nature of liquid chromatography, mass spectrometry, NMR spectroscopy, FTIR, and thermal analysis provides a high degree of confidence in the material's identity, purity, structure, and stability. Adherence to these protocols will ensure that this critical intermediate meets the stringent quality requirements for the synthesis of life-saving pharmaceuticals.
References
- NETZSCH Analyzing & Testing. (2020). Reliable Characterization of Pharmaceuticals Using Thermal Analysis.
- Gabbott, P. (2019). Thermal Analysis as a Useful Tool in Drug-Excipient Compatibilty Studies: The Impact in Pharmaceuticals Products. IntechOpen.
- Zacconi, F., et al. (2020). Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. MDPI.
- Supporting Information for an unspecified article on indazole synthesis. (n.d.).
- TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
- Sinha, A. (2025). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. ResolveMass Laboratories Inc.
- ResearchGate. (n.d.). Figure S9.-FTIR spectra of a) Ligand 1H-Indazole-4-carboxylic acid.
- Nowak, K., & Ciesielski, W. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. MDPI.
- ChemicalBook. (n.d.). Indazole(271-44-3) 1H NMR Spectrum.
- Kumar, A., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances.
- SpectraBase. (n.d.). Indazole - Optional[FTIR] - Spectrum.
- National Center for Biotechnology Information. (n.d.). 1H-indazol-3-amine. PubChem Compound Database.
- University of Manchester. (n.d.). Production of Niraparib using Imine Reductases. Research Explorer.
- Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules.
- ResearchGate. (2017). Characterization of Absorption, Metabolism, and Elimination of Niraparib.
- ResearchGate. (n.d.). 1 H NMR spectrum for compound 3 in pyridine-d 5.
- Al-Amiery, A. A., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry.
- ChemicalBook. (n.d.). This compound (CAS 1176535-07-1).
- Benchchem. (n.d.). Application Note and Protocol: Spectroscopic Characterization of 3-amino-1-methyl-1H-indazol-6-ol.
- Li, Y., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Food Chemistry.
- Chase, D. M., et al. (2025). Niraparib as First-Line Maintenance Therapy in Patients with Stage III Ovarian Cancer and No Visible Residual Disease: AR1ZE Real-World Study. Targeted Oncology.
- Chase, D. M., et al. (2025). Niraparib as First-Line Maintenance Therapy in Patients with Stage III Ovarian Cancer and No Visible Residual Disease: AR1ZE Real-World Study. PubMed.
Sources
- 1. research.manchester.ac.uk [research.manchester.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Niraparib as First-Line Maintenance Therapy in Patients with Stage III Ovarian Cancer and No Visible Residual Disease: AR1ZE Real-World Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Niraparib as First-Line Maintenance Therapy in Patients with Stage III Ovarian Cancer and No Visible Residual Disease: AR1ZE Real-World Study - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Indazole(271-44-3) IR Spectrum [chemicalbook.com]
- 13. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]
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- 17. resolvemass.ca [resolvemass.ca]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-(pyridin-3-yl)-1H-indazol-5-amine
Welcome to the technical support center for the synthesis of 3-(pyridin-3-yl)-1H-indazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The information presented herein is a synthesis of established protocols and field-proven insights to ensure scientific integrity and practical applicability.
Introduction: The Synthetic Challenge
The synthesis of this compound, a key intermediate in many pharmaceutical development programs, most commonly involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction, while versatile, presents unique challenges when applied to heteroaromatic systems like indazoles and pyridines. This guide provides a structured approach to overcoming these challenges, focusing on the critical interplay between reagents, catalysts, and reaction conditions.
Core Synthesis Pathway: Suzuki-Miyaura Cross-Coupling
The primary synthetic route involves the coupling of a 3-halo-1H-indazol-5-amine (typically 3-bromo-1H-indazol-5-amine) with a pyridine-3-boronic acid derivative. The general reaction scheme is depicted below.
Caption: General scheme for the Suzuki-Miyaura synthesis of this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis and provides actionable solutions based on chemical principles.
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low or No Conversion of Starting Materials | 1. Inactive Catalyst: The Pd(0) active species may not have formed or has decomposed. | - Ensure inert atmosphere: Rigorously degas all solvents and reagents and maintain a nitrogen or argon atmosphere throughout the reaction. Oxygen can oxidize the active Pd(0) catalyst.[1][2] - Use a pre-catalyst: Consider using a pre-formed Pd(0) catalyst or a pre-catalyst that is more stable and readily activated. - Check catalyst and ligand quality: Ensure the palladium source and phosphine ligands have not degraded. A control reaction with a known substrate can verify their activity.[1] |
| 2. Poor Ligand Choice: The ligand may not be suitable for the specific substrates. | - Screen different ligands: Bulky, electron-rich phosphine ligands like RuPhos or SPhos are often effective for heteroaryl couplings.[3] The choice of ligand is critical for catalytic activity.[4] | |
| 3. Ineffective Base: The base may not be strong enough or soluble enough to promote transmetalation. | - Use a stronger or more soluble base: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective.[3] Grinding the base to a fine powder can improve reproducibility.[5] - Add a small amount of water: For anhydrous reactions with K₃PO₄, adding a small amount of water can sometimes be beneficial.[5] | |
| Formation of Significant Debrominated Byproduct (Indazol-5-amine) | 1. Reductive Dehalogenation: The palladium intermediate can react with a hydride source, leading to the removal of the bromine atom.[6] | - Avoid certain solvents and bases: Amine bases and alcohol solvents can act as hydride donors.[1][6] Consider using carbonate or phosphate bases and non-reducing solvents like dioxane or toluene.[1] |
| Formation of Homocoupled Pyridine Byproduct (Bipyridine) | 1. Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids.[1][2] | - Rigorous Degassing: Thoroughly degas all solvents and reagents before use. Maintain a strict inert atmosphere throughout the reaction.[1] |
| 2. High Catalyst Loading: Excess catalyst can sometimes favor side reactions. | - Optimize catalyst loading: Reduce the amount of palladium catalyst used in the reaction. | |
| Difficulty in Product Purification | 1. Polar Nature of the Product: The amino and pyridine groups make the product highly polar, leading to poor solubility in common organic solvents and streaking on silica gel. | - Use a mixed solvent system for chromatography: A gradient elution with a polar solvent system (e.g., dichloromethane/methanol with a small amount of triethylamine or ammonia) can improve separation. - Consider reverse-phase chromatography: If silica gel chromatography is ineffective, reverse-phase chromatography may provide better separation. - Trituration/Recrystallization: Attempt to purify the crude product by triturating with a suitable solvent to remove less polar impurities or by recrystallization from an appropriate solvent system. |
| 2. Residual Palladium: The final product may be contaminated with palladium. | - Use a palladium scavenger: Treat the reaction mixture or the purified product with a palladium scavenger resin to remove residual metal. |
Frequently Asked Questions (FAQs)
Q1: What is the best palladium catalyst and ligand combination for this reaction?
A1: While there is no single "best" combination for all situations, a common and effective starting point is a palladium(II) acetate (Pd(OAc)₂) catalyst with a bulky, electron-rich phosphine ligand such as RuPhos or SPhos.[3] These ligands have been shown to be effective for challenging Suzuki-Miyaura couplings of heteroaryl substrates.[7]
Q2: Can I use microwave irradiation for this synthesis?
A2: Yes, microwave-assisted synthesis can be highly effective for this reaction, often leading to significantly reduced reaction times and improved yields.[3] It is a valuable tool for rapid reaction optimization.
Q3: My pyridine-3-boronic acid seems to be degrading. How can I prevent this?
A3: Boronic acids are susceptible to protodeboronation, especially in the presence of water and at elevated temperatures.[1] It is recommended to use fresh, high-quality boronic acid. If you suspect degradation, you can use the corresponding boronate ester (e.g., the pinacol ester), which is often more stable.
Q4: What is a reliable method for synthesizing the 3-bromo-1H-indazol-5-amine starting material?
A4: A common route is to start from 5-nitro-1H-indazole, which can be brominated at the 3-position using a bromine solution in DMF to yield 3-bromo-5-nitro-1H-indazole.[8] Subsequent reduction of the nitro group, for example, using tin(II) chloride or catalytic hydrogenation, will yield the desired 3-bromo-1H-indazol-5-amine.
Q5: I am observing multiple unidentified spots on my TLC. What could be the cause?
A5: The formation of multiple spots can be due to several factors, including decomposition of starting materials or the product, or the formation of various side products.[9] Ensure that your reaction is run under strictly inert conditions and consider lowering the reaction temperature to minimize decomposition.[9] If the issue persists, a thorough analysis of the side products by LC-MS or NMR may be necessary to identify their structures and understand their formation pathways.
Experimental Protocols
Protocol 1: Synthesis of 3-bromo-5-nitro-1H-indazole
This protocol is adapted from a patented procedure.[8]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-nitro-1H-indazole (1 equivalent) in N,N-dimethylformamide (DMF).
-
Bromination: Slowly add a solution of bromine (1.1 equivalents) in DMF to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by pouring the mixture into ice water.
-
Isolation: Collect the precipitated solid by filtration, wash with water, and dry under vacuum to obtain 3-bromo-5-nitro-1H-indazole.
Protocol 2: Suzuki-Miyaura Coupling to form this compound
This is a general protocol and may require optimization for specific scales and equipment.
-
Reaction Setup: To a microwave-safe reaction vial, add 3-bromo-1H-indazol-5-amine (1 equivalent), pyridine-3-boronic acid (1.2 equivalents), potassium phosphate (K₃PO₄, 3 equivalents), and the palladium catalyst/ligand system (e.g., Pd(OAc)₂ at 2 mol% and RuPhos at 4 mol%).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Inert Atmosphere: Seal the vial and purge with nitrogen or argon.
-
Microwave Irradiation: Heat the reaction mixture in a microwave reactor to the desired temperature (e.g., 120-140 °C) for the optimized time (e.g., 30-60 minutes).
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis.
Caption: A decision-making workflow for troubleshooting the synthesis of this compound.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from [Link]
- Google Patents. (2014). CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
-
ResearchGate. (2016). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Retrieved from [Link]
-
ACS Publications. (2020). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Pyridinyl-Indazole Synthesis
Welcome to the technical support center for pyridinyl-indazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of coupling pyridine and indazole moieties. We will address common challenges, with a focus on side-product formation, and provide field-proven troubleshooting strategies and detailed protocols to enhance the yield, purity, and regioselectivity of your reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor Regioselectivity in N-Arylation/Alkylation of Indazole
Question: My reaction is producing a mixture of N1- and N2-pyridinyl indazole isomers. How can I control the regioselectivity?
Answer: This is the most prevalent challenge in pyridinyl-indazole synthesis. The indazole core possesses two nucleophilic nitrogen atoms, N1 and N2, leading to two possible regioisomers upon substitution.[1][2][3][4] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][5] However, reaction conditions can heavily influence the kinetic vs. thermodynamic product distribution.
Causality & Mechanistic Insights: The ratio of N1 to N2 substitution is a delicate balance of several factors:
-
Steric Hindrance: Bulky substituents at the C3 position of the indazole ring sterically hinder the N2 position, thus favoring substitution at N1.
-
Electronic Effects: Electron-withdrawing groups (EWGs) on the indazole ring, particularly at the C7 position (e.g., -NO₂, -CO₂Me), can significantly increase the acidity of the N1-proton and direct the substitution to the N2 position.[1][2][6]
-
Base and Solvent System: The choice of base and solvent is critical. Strong, non-coordinating bases like sodium hydride (NaH) in a non-polar aprotic solvent like THF typically deprotonate the indazole to form a sodium salt. This salt often favors N1 alkylation, potentially through a coordination mechanism involving the sodium cation.[1][7]
-
Nature of the Electrophile: The reactivity and structure of the pyridinylating agent (e.g., 2-chloropyridine, 4-bromopyridine) also play a role.
Troubleshooting & Optimization Strategies:
| Parameter | To Favor N1-Substitution | To Favor N2-Substitution | Rationale |
| Base/Solvent | NaH in THF or Dioxane | Cs₂CO₃ in DMF or K₂CO₃ in DMF | NaH/THF is a well-established system for high N1 selectivity.[1][2][6] Polar aprotic solvents like DMF can favor the more polar N2 isomer. |
| Indazole Substituent | Bulky group at C3 (e.g., -tBu) | EWG at C7 (e.g., -NO₂) | Steric bulk at C3 blocks access to N2.[1] EWGs at C7 electronically favor N2 substitution.[1][2][6] |
| Temperature | Higher temperatures (reflux) | Lower temperatures | Higher temperatures can allow for equilibration to the more thermodynamically stable N1 isomer.[3] |
| Reaction Type | Buchwald-Hartwig Amination | Cadogan Reductive Cyclization | Cross-coupling reactions can be tuned with specific ligands to favor one isomer, while some cyclization strategies inherently produce 2H-indazoles.[8] |
Issue 2: Side-Products in Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are workhorses for forming the pyridinyl-indazole C-N or C-C bond. However, they are susceptible to specific side-reactions.
Question: I am attempting a Suzuki coupling of a bromo-indazole with a pyridine-boronic acid and observing significant homocoupling and/or hydrodehalogenation. What is going wrong?
Answer: These are common side-products in Suzuki-Miyaura couplings.[9][10] Their formation points to issues with catalyst activity, reaction kinetics, or the stability of your reagents.
Causality & Mechanistic Insights:
-
Homocoupling: The formation of bipyridine or bi-indazole arises from the coupling of two molecules of the boronic acid or two molecules of the halide, respectively. This is often competitive with the desired cross-coupling and can be exacerbated by high catalyst loading or the presence of oxygen.
-
Protodeboronation: The boronic acid can react with trace water or other protic sources to be converted back to the parent pyridine. This is a major pathway for reagent decomposition.
-
Hydrodehalogenation: The bromo-indazole is reduced to the parent indazole. This can occur through various pathways, including a competing reaction after oxidative addition to the Pd(0) catalyst.
Troubleshooting & Optimization Strategies:
-
Degas Rigorously: Oxygen can promote homocoupling. Ensure your solvent and reaction mixture are thoroughly degassed with an inert gas (Argon or Nitrogen) before adding the palladium catalyst.
-
Optimize Catalyst & Ligand: For heteroaryl couplings, specialized catalysts are often required. Pd(dppf)Cl₂ is a robust and commonly used catalyst for this type of transformation.[9][11] Using bulky, electron-rich phosphine ligands can accelerate the reductive elimination step, outcompeting side reactions.
-
Control Stoichiometry: Use a slight excess (1.1-1.3 equivalents) of the boronic acid. A large excess can lead to more homocoupling.
-
Choice of Base: Use a non-nucleophilic inorganic base like K₂CO₃ or Cs₂CO₃. Ensure the base is finely powdered and dry.
-
Solvent: A mixture of an organic solvent like 1,4-dioxane or DME with water is common.[11] Ensure the solvent is high quality and anhydrous (for the organic part).
Question: My Buchwald-Hartwig amination between an indazole and a chloropyridine is giving low yield and a significant amount of dehalogenated pyridine. What should I do?
Answer: Hydrodehalogenation is a known side reaction in Buchwald-Hartwig couplings, often competing with the desired C-N bond formation.[12] It typically arises from a β-hydride elimination pathway or other reductive processes.
Causality & Mechanistic Insights: The key steps in the Buchwald-Hartwig cycle are oxidative addition, amine coordination/deprotonation, and reductive elimination.[12] A critical side reaction can occur from the palladium-amido intermediate. If the base used has β-hydrogens (e.g., NaOtBu), it can lead to β-hydride elimination, which ultimately results in the hydrodehalogenated arene (your pyridine) and an imine.[12] Catalyst decomposition to palladium black also halts the reaction.
Troubleshooting & Optimization Strategies:
-
Ligand is Key: This is the most critical parameter. For coupling with heteroamines like indazole, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or specific ligands like tBuXphos are often necessary to promote the desired reductive elimination over side reactions.[13]
-
Base Selection: While NaOtBu is common, other bases like K₃PO₄ or Cs₂CO₃ can be effective and may minimize certain side reactions. Use a strong, non-nucleophilic base.
-
Catalyst Precursor: Using a pre-formed Pd(0) source or a reliable Pd(II) precursor like Pd(OAc)₂ is standard. Ensure high purity.
-
Temperature Control: Run the reaction at the lowest temperature that provides a reasonable rate. Overheating can lead to catalyst decomposition. Typical temperatures range from 80-110 °C.
-
Inert Atmosphere: Like the Suzuki reaction, these couplings are highly sensitive to oxygen and moisture. Maintain a strict inert atmosphere throughout the setup and reaction.
Protocols & Methodologies
Protocol 1: General Procedure for Regioselective N1-Arylation of Indazole via Buchwald-Hartwig Amination
This protocol is optimized to favor the formation of the N1-substituted pyridinyl-indazole.
Materials:
-
Indazole (1.0 equiv)
-
Pyridinyl halide (e.g., 2-chloropyridine) (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (or other suitable biarylphosphine ligand) (0.04 equiv)
-
NaOtBu (1.5 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
To an oven-dried Schlenk flask under an Argon atmosphere, add the indazole, pyridinyl halide, NaOtBu, and XPhos ligand.
-
Evacuate and backfill the flask with Argon three times.
-
Add Pd₂(dba)₃ to the flask.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting indazole is consumed (typically 4-24 hours).
-
Cool the reaction to room temperature and quench by carefully adding saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude material by flash column chromatography on silica gel to separate the N1 and N2 isomers.
Protocol 2: Troubleshooting Purification - Removal of Pyridine-Based Impurities
If your crude product is contaminated with excess pyridine starting material or pyridine from protodeboronation, an acidic wash can be highly effective.
Procedure:
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with 1M aqueous HCl (2-3 times). The basic pyridine impurities will be protonated and move into the aqueous layer.
-
Caution: Your pyridinyl-indazole product may also have some basicity. Check a small sample to ensure your product does not also extract into the acidic aqueous layer. If it does, this method is not suitable.
-
Wash the organic layer with saturated aqueous NaHCO₃ to neutralize any residual acid.
-
Wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Alternatively, washing the organic layer with a 10-15% aqueous CuSO₄ solution can effectively remove pyridine by forming a water-soluble copper-pyridine complex.[14]
References
-
McCarthy, C., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances, 11(45), 28193-28203. [Link]
-
University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. CORK Research & Innovation. [Link]
-
McCarthy, C., et al. (2021). (PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]
-
Bezugly, Y., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences, 24(2), 1481. [Link]
-
Hsieh, M.-H., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13838-13851. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Le Cœur, C., et al. (2021). Optimized synthesis of 7-aza-indazoles by Diels–Alder cascade and associated process safety. ChemRxiv. [Link]
-
IJSDR. (2024). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. International Journal of Scientific Development and Research, 9(5). [Link]
-
Abdou, M. S., et al. (2021). Regioselective synthesis of 5-azaindazoles based on the intramolecular amination reaction of 5-acyl-4-pyridones with hydrazines. Organic & Biomolecular Chemistry, 19(3), 630-639. [Link]
-
Bezugly, Y., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. ResearchGate. [Link]
-
Tan, K.-W., et al. (2022). Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]Indazoles. Molecules, 27(24), 8963. [Link]
-
Alam, M. S., & Keating, M. J. (2021). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. PLoS ONE, 16(8), e0255322. [Link]
-
McCarthy, C., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Cork Open Research Archive. [Link]
-
Ali, I., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(18), 4335. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indazoles. . [Link]
-
Sharma, P., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
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Amato, M. E., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4506-4519. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. ACS GCI Reagent Guides. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Genung, N. E., et al. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Chemistry Portal. [Link]
-
Amato, M. E., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. ResearchGate. [Link]
-
The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
-
Al-Masum, M. A., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Scientific Reports, 14, 19896. [Link]
-
ResearchGate. (2017). Hello, i want to know how can i eliminate pyridine by extraction? ResearchGate. [Link]
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- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-(pyridin-3-yl)-1H-indazol-5-amine
Last Updated: January 20, 2026
Welcome to the technical support guide for the purification of 3-(pyridin-3-yl)-1H-indazol-5-amine (Compound 1 ). This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, medicinal chemists, and process development professionals. The unique trifecta of a basic pyridine ring, a primary aromatic amine, and an indazole core in Compound 1 presents specific purification challenges that require careful methodological consideration.
Structure of Target Compound:
- IUPAC Name: this compound
- CAS Number: 1176535-07-1
- Molecular Formula: C₁₂H₁₀N₄
Troubleshooting Guide: Common Purification Issues
This section addresses specific, practical problems encountered during the purification of this compound.
Q1: My compound is streaking badly during silica gel column chromatography, leading to poor separation and mixed fractions. What's causing this and how do I fix it?
A1: Cause and Mechanism
This is a classic problem when purifying compounds with basic nitrogen heterocycles like pyridines and anilines on standard silica gel. Silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface. These acidic sites strongly and often irreversibly interact with the basic lone pairs on your compound's pyridine and amine nitrogens. This strong interaction disrupts the normal equilibrium of the compound moving between the stationary (silica) and mobile phases, resulting in significant peak tailing or streaking.[1][2] Non-polar impurities elute quickly, while your polar, basic product "drags" along the column, co-eluting with more polar impurities.
Solution: Mobile Phase Modification
The most effective solution is to neutralize the acidic sites on the silica gel by modifying your mobile phase.
-
Primary Recommendation: Add a small amount of a basic modifier to your eluent system.
-
For DCM/MeOH systems: Add 0.5-2% triethylamine (TEA) or 28-30% ammonium hydroxide (NH₄OH) to the mobile phase. TEA is volatile and easily removed under vacuum. Ammonium hydroxide is also effective but can be more corrosive.
-
For EtOAc/Hexane systems: TEA is the preferred additive.
-
-
Alternative Stationary Phases: If base-modified silica is ineffective, consider using a different stationary phase.
-
Neutral Alumina: Alumina can be obtained in basic, neutral, or acidic grades. Neutral or basic alumina will eliminate the problematic acidic interactions.[1]
-
Reversed-Phase Chromatography (C18): For highly polar compounds, reversed-phase chromatography is an excellent alternative.[3] You would use a polar mobile phase (e.g., water/acetonitrile or water/methanol, often with a modifier like formic acid or TFA to improve peak shape by protonating the amines).
-
Step-by-Step Protocol for Base-Modified Silica Chromatography:
-
Prepare the Mobile Phase: Create your desired solvent system (e.g., 95:5 DCM:MeOH) and add 1% TEA by volume. Mix thoroughly.
-
Pack the Column: Pack your column using the base-modified mobile phase. This ensures the entire stationary phase is equilibrated and neutralized before you load your sample.
-
Sample Loading: Adsorb your crude product onto a small amount of silica gel (~2-3x the mass of your product). After the solvent evaporates, load the dry powder onto the top of your column. This "dry loading" technique often results in better separation than loading in a solution.
-
Elution: Run the column with your base-modified eluent, collecting fractions and monitoring by TLC.
-
Post-Purification: After combining the pure fractions, the TEA can be removed by co-evaporation with a solvent like dichloromethane or by performing an aqueous workup if necessary.
Q2: I'm attempting to recrystallize my product, but it either "oils out" or crashes out as a very fine, impure powder. How can I get good quality crystals?
A2: Cause and Mechanism
"Oiling out" occurs when a compound comes out of solution above its melting point, forming a liquid phase instead of solid crystals. This is common for compounds that are either impure (impurity depression of melting point) or are being cooled too rapidly from a highly supersaturated solution.[4] A fine powder suggests that nucleation happened too quickly and indiscriminately, trapping impurities. The key to successful recrystallization is slow, controlled crystal growth.[4][5][6]
Solution: Systematic Solvent Screening and Technique
-
Choosing the Right Solvent System: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[5]
-
Single Solvents: Test polar protic solvents like ethanol, isopropanol, or n-butanol. Polar aprotic solvents like ethyl acetate, acetone, or acetonitrile can also be effective. Given the aromatic and hydrogen-bonding nature of your molecule, these are good starting points.
-
Solvent/Anti-Solvent Systems: This is often more effective. Dissolve your compound in a minimum amount of a hot "good" solvent (e.g., methanol, DMF, or DMSO where it is highly soluble). Then, slowly add a "bad" or "anti-solvent" (e.g., water, hexanes, or diethyl ether) dropwise at the elevated temperature until you see persistent cloudiness. Add a drop or two of the good solvent to redissolve the solid, then allow it to cool slowly.
-
-
Refining the Technique:
-
Use Minimal Hot Solvent: Dissolve your crude material in the absolute minimum amount of boiling or near-boiling solvent required for complete dissolution.[5] Using excess solvent will prevent the solution from becoming saturated upon cooling, leading to low or no recovery.
-
Slow Cooling is Critical: Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature on the benchtop, undisturbed. This allows for the formation of a stable crystal lattice that excludes impurities.[4] Once it has reached room temperature, you can then move it to an ice bath or refrigerator to maximize recovery.
-
Scratch and Seed: If crystals are reluctant to form, scratching the inside of the flask with a glass rod can create nucleation sites. Alternatively, adding a tiny "seed" crystal from a previous pure batch can initiate crystallization.
-
A patent for separating indazole isomers highlights the use of a mixed solvent system (e.g., acetone/water) for successful recrystallization, suggesting this is a promising approach for this class of compounds.[7]
Q3: My final product has a persistent yellow or brown color that I can't remove. What is it and how do I get rid of it?
A3: Cause and Mechanism
Aromatic amines are notoriously susceptible to air oxidation, forming highly colored, often polymeric, impurities. This process can be accelerated by light and trace acid or metal catalysts. The impurities are typically present in very small amounts but are intensely colored, making your product appear impure even if it is >99% pure by NMR or LC-MS.
Solution: Decolorization and Prevention
-
Activated Charcoal Treatment: This is the most common method for removing colored impurities.[5]
-
Protocol: During recrystallization, after your compound has fully dissolved in the hot solvent, remove the flask from the heat source. Add a very small amount of activated charcoal (a spatula tip, typically 1-2% of the solute mass).
-
Caution: Never add charcoal to a boiling or superheated solution, as it can cause violent bumping.
-
Procedure: Swirl the mixture for a few minutes, then perform a hot gravity filtration through a fluted filter paper to remove the charcoal. The filtrate should be colorless or significantly less colored. Then, proceed with the slow cooling as described in Q2.
-
-
Sodium Dithionite Wash: If the color is due to specific oxidized species, a wash with a mild reducing agent can sometimes help. During an aqueous workup, washing the organic layer with a dilute, freshly prepared solution of sodium dithionite (Na₂S₂O₄) can reduce some colored impurities back to their colorless forms.
-
Prevention: The best strategy is prevention. Store the purified compound under an inert atmosphere (nitrogen or argon), protected from light (in an amber vial), and in a freezer to minimize oxidation over time.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound I should be aware of?
A1: Understanding the compound's properties is crucial for purification design.
-
Polarity: High. The molecule has multiple hydrogen bond donors (amine N-H, indazole N-H) and acceptors (pyridine N, indazole Ns, amine N). This makes it more soluble in polar solvents and contributes to strong interactions with polar stationary phases like silica.[8]
-
Basicity (pKa): The molecule has multiple basic sites. The pyridine nitrogen will have a pKa around 5-6, while the 5-amino group will be a weaker base (pKa ~3-4) due to delocalization of the lone pair into the aromatic ring. The indazole ring itself is weakly acidic/basic. This basicity is the primary cause of issues with silica gel chromatography.
-
Stability: Aromatic amines can be sensitive to air and light, leading to the formation of colored oxidative byproducts.[9] It is best handled under inert gas when possible and stored in the dark at low temperatures.
Summary of Physicochemical Properties:
| Property | Expected Characteristic | Implication for Purification |
|---|---|---|
| Polarity | High (Topological Polar Surface Area ≈ 93.6 Ų)[8] | Strong retention on silica gel; consider reversed-phase or modified normal-phase. |
| Basicity | Poly-basic (Pyridine & Amine groups) | Strong interaction with acidic silica gel, causing peak tailing. Requires basic additives. |
| Solubility | Good solubility in polar protic (alcohols) and polar aprotic (DMF, DMSO) solvents. Lower solubility in less polar solvents like DCM, EtOAc, and poor solubility in non-polar solvents like hexanes. | Guides choice of solvents for chromatography and recrystallization. |
| Stability | Prone to air/light oxidation | Work quickly, use inert atmosphere if possible, and store purified material properly. |
Q2: What are the most likely impurities I should expect from a typical Suzuki coupling synthesis?
A2: If your compound was synthesized via a Suzuki coupling between a 5-amino-3-halo-indazole and pyridine-3-boronic acid, the common impurities include:
-
Starting Materials: Unreacted 5-amino-3-halo-indazole or pyridine-3-boronic acid.
-
Homocoupling Byproduct: Bipyridine, formed from the coupling of two pyridine-3-boronic acid molecules. This is typically less polar than your product.
-
Protodeboronation Product: Pyridine, formed from the boronic acid losing its boron group. This is volatile and usually removed easily.
-
Palladium Catalyst Residues: These can impart a dark color to the crude product and are typically removed by filtration through a pad of Celite or by using a metal scavenger.
-
Isomers: Depending on the synthesis of the indazole core, you may have isomeric impurities, which can be very difficult to separate.[7]
Q3: How should I best store the purified this compound to ensure long-term stability?
A3: To prevent degradation:
-
Ensure it is Dry: Make sure all residual solvents are removed under high vacuum, as they can promote degradation.
-
Use an Inert Atmosphere: Transfer the final, dry powder to a vial, flush the headspace with argon or nitrogen before sealing.
-
Protect from Light: Store the vial in the dark, either by using an amber vial or by wrapping a clear vial in aluminum foil.
-
Keep it Cold: Store the vial in a freezer (-20 °C is standard) to slow down any potential decomposition pathways.
Visualized Purification Workflow
The following diagram outlines a decision-making process for purifying your crude product.
Caption: Decision workflow for selecting a purification strategy.
References
-
Pharmacological Properties of Indazole Derivatives: Recent Developments. (n.d.). Retrieved January 20, 2026, from [Link]
-
Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i. (n.d.). Retrieved January 20, 2026, from [Link]
-
Column chromatography. (n.d.). Retrieved January 20, 2026, from [Link]
-
Norman, T. C., et al. (2013). Development of indole/indazole-aminopyrimidines as inhibitors of c-Jun N-terminal kinase (JNK): optimization for JNK potency and physicochemical properties. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). Waters Blog. Retrieved January 20, 2026, from [Link]
-
3 Ideal Columns for Analyzing Polar Compounds. (2017). YMC America. Retrieved January 20, 2026, from [Link]
-
Do Polar Compounds Elute First In Column Chromatography? (2025). Chemistry For Everyone. Retrieved January 20, 2026, from [Link]
-
Recrystallization. (n.d.). Retrieved January 20, 2026, from [Link]
-
Column Chromatography. (n.d.). Organic Chemistry at CU Boulder. Retrieved January 20, 2026, from [Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. Retrieved January 20, 2026, from [Link]
- Method for separating and purifying substituted indazole isomers. (2011). Google Patents.
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved January 20, 2026, from [Link]
-
Recrystallization. (2023). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
-
3-(5-chloropyridin-3-yl)-1H-indazol-5-amine. (n.d.). Alchemist-pharm. Retrieved January 20, 2026, from [Link]
-
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Identification and synthesis of impurities formed during sertindole preparation. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved January 20, 2026, from [Link]
-
Obtaining and isolating the 3-[(5′-nitro-1H-indazol-1′-yl)-methyl].... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
3-methyl-1H-indazol-5-amine. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1, 3,4 THIADIAZOLE DERIVATIVES. (n.d.). Neuroquantology. Retrieved January 20, 2026, from [Link]
-
3-(5-amino-3-pyridinyl)-1H-indazol-5-amine. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]
-
1,3-Dimethyl-1H-indazol-6-amine. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). Semantic Scholar. Retrieved January 20, 2026, from [Link]
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- 7. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 8. 3-(5-amino-3-pyridinyl)-1H-indazol-5-amine | C12H11N5 | CID 76847924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 3-(pyridin-3-yl)-1H-indazol-5-amine Solubility for Cell Assays
Welcome to the technical support center for optimizing the solubility of 3-(pyridin-3-yl)-1H-indazol-5-amine for cell-based assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical, field-proven protocols. We will explore the causality behind experimental choices to ensure your experiments are both successful and reproducible.
Introduction: Understanding the Challenge
This compound is a heterocyclic compound with a chemical structure that presents specific solubility challenges. The core structure, 1H-indazol-5-amine, exhibits poor aqueous solubility, with an experimental value of approximately 17.9 µg/mL at pH 7.4.[1][2] The addition of a pyridine ring introduces a basic nitrogen atom, which can be protonated, but the overall molecule remains largely hydrophobic due to its aromatic ring systems. This guide will walk you through a systematic approach to effectively solubilize this compound for accurate and reliable cell assay results.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium. Why is this happening and what should I do?
A1: This is a common issue known as "DMSO shock" or precipitation upon dilution. It occurs when a compound that is soluble in a high concentration of an organic solvent like DMSO is rapidly introduced into an aqueous environment like cell culture medium, where its solubility is much lower.[3] The sudden change in solvent polarity causes the compound to crash out of solution.
Troubleshooting Steps:
-
Reduce the final DMSO concentration: Aim for a final DMSO concentration of 0.5% or lower in your cell culture medium, as higher concentrations can be toxic to cells.[4][5] Most cell lines can tolerate up to 0.5% DMSO, but sensitive or primary cells may require concentrations below 0.1%.[5][6]
-
Use a stepwise dilution: Instead of adding the DMSO stock directly to the full volume of medium, first dilute the stock in a small volume of medium, vortex gently, and then add this intermediate dilution to the rest of the medium. This gradual change in solvent polarity can help keep the compound in solution.[7]
-
Pre-warm the medium: Adding the compound to the medium at 37°C can sometimes improve solubility.
-
Consider protein binding: If your medium contains serum, the compound may bind to proteins like albumin, which can affect its solubility and availability.[7][8] You can try pre-incubating the compound with a small amount of serum before diluting it in the full volume of medium.
Q2: What is the best starting solvent for this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended starting solvent for creating a high-concentration stock solution.[9] Its ability to dissolve a wide range of organic compounds makes it a versatile choice. However, always aim to use the lowest possible concentration of the stock solution to minimize the final DMSO concentration in your assay.
Q3: Can I use pH modification to improve the solubility of this compound?
A3: Yes, pH modification is a highly promising strategy for this compound. The molecule has two key basic sites: the nitrogen on the pyridine ring and the amino group on the indazole ring. In acidic conditions (lower pH), these sites will be protonated, leading to the formation of a more soluble salt. The Henderson-Hasselbalch equation can be used to predict the pH-dependent solubility of ionizable drugs.[10][11][12][13][14]
Q4: Are there alternative solubilization methods if DMSO and pH adjustment don't work?
A4: If you continue to face solubility issues, you can explore the use of cyclodextrins. These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate poorly soluble drug molecules, forming inclusion complexes with increased aqueous solubility.[15][16][17][18][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in cell culture applications.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Compound precipitates immediately upon addition to media. | DMSO concentration in stock is too high, leading to "DMSO shock". | Prepare a more dilute stock solution in DMSO. Use a stepwise dilution into the media. Ensure the final DMSO concentration is ≤ 0.5%.[4][5] |
| Compound is initially soluble but precipitates over time in the incubator. | The compound has low thermodynamic solubility at 37°C in the culture medium. | Decrease the final concentration of the compound. If possible, lower the pH of the culture medium slightly (ensure your cells can tolerate the change). Consider using a cyclodextrin to form a stable inclusion complex.[15][18] |
| Inconsistent results between experiments. | Incomplete dissolution of the stock solution or precipitation in the assay plate. | Always vortex your stock solution before making dilutions. Visually inspect the wells of your assay plate for any signs of precipitation before and after incubation. |
| Observed cytotoxicity is higher than expected. | The final DMSO concentration is too high for your specific cell line. | Perform a DMSO toxicity control experiment to determine the maximum tolerable concentration for your cells. Aim for a final DMSO concentration of ≤ 0.1% for sensitive cells.[5][6] |
Experimental Protocols
Protocol 1: Standard Solubilization using DMSO
This protocol outlines the basic steps for preparing a stock solution in DMSO and diluting it for cell-based assays.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Prepare a 10 mM stock solution:
-
Calculate the mass of this compound needed to make a 10 mM stock solution in a specific volume of DMSO.
-
Weigh the compound accurately and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[20]
-
-
Prepare working solutions:
-
Perform serial dilutions of your 10 mM stock solution in 100% DMSO to create a range of concentrations for your dose-response experiment.
-
To prepare the final working solution for treating cells, dilute the DMSO stock at least 1:200 (for a final DMSO concentration of 0.5%) or 1:1000 (for a final DMSO concentration of 0.1%) in your pre-warmed cell culture medium.
-
Add the diluted compound to your cells immediately.
-
-
Include a vehicle control: In all experiments, include a control group of cells treated with the same final concentration of DMSO without the compound.
Protocol 2: pH-Modification for Enhanced Solubility
This protocol describes how to increase the solubility of this compound by preparing a stock solution in an acidic buffer.
Materials:
-
This compound powder
-
Sterile 0.1 M Hydrochloric Acid (HCl)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
pH meter
Procedure:
-
Prepare an acidic stock solution:
-
Dissolve the compound in a small amount of 0.1 M HCl to create a concentrated stock solution (e.g., 1-10 mg/mL). The basic nitrogens will be protonated, forming a soluble hydrochloride salt.
-
Vortex until fully dissolved.
-
-
Neutralize and dilute for cell treatment:
-
Dilute the acidic stock solution in your cell culture medium. The buffering capacity of the medium should bring the pH back to a physiologically acceptable range (typically pH 7.2-7.4).
-
Verify the final pH of your working solution before adding it to the cells.
-
Caution: Ensure the final concentration of the acid used for solubilization does not negatively impact the pH of your culture medium and cell viability.
-
Protocol 3: Solubilization using Cyclodextrins
This protocol is for situations where conventional methods are insufficient.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile water or PBS
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare the cyclodextrin solution:
-
Prepare a solution of HP-β-CD in sterile water or PBS (e.g., 10-40% w/v).
-
-
Form the inclusion complex:
-
Add the this compound powder to the HP-β-CD solution.
-
Stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
-
Sterilize and use:
-
Sterilize the final solution by filtering it through a 0.22 µm filter.
-
This aqueous stock solution can then be directly diluted into your cell culture medium.
-
Visualization of Workflows
Caption: Decision workflow for troubleshooting solubility issues.
Caption: Experimental workflow for determining kinetic solubility.
References
-
Nikon. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]
- Alexandros, A., & Dimitrios, K. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules.
-
Paz, G. D. (n.d.). Chapter 3. Pharmacokinetics. AccessPhysiotherapy. Retrieved from [Link]
- Yalkowsky, S. H., & Davis, E. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 358-362.
-
Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells? Retrieved from [Link]
-
PubChem. (n.d.). 1H-Indazol-5-amine. Retrieved from [Link]
-
Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Retrieved from [Link]
-
ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]
- Al-Bawab, A. F., et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Pharmaceuticals, 18(8), 1034.
-
ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays? Retrieved from [Link]
- Laskar, P., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. International Journal of Molecular Sciences, 23(14), 7775.
-
ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay? Retrieved from [Link]
-
Vetscraft. (n.d.). Absorption of drugs. Retrieved from [Link]
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ResearchGate. (2025). Cyclodextrins as pharmaceutical solubilizers. Retrieved from [Link]
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ResearchGate. (n.d.). cyclodextrin in novel formulations and solubility enhancement techniques: a review. Retrieved from [Link]
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Technical Support Center: Troubleshooting Off-Target Effects of 3-(pyridin-3-yl)-1H-indazol-5-amine
Disclaimer: As a novel chemical entity, 3-(pyridin-3-yl)-1H-indazol-5-amine lacks extensive public documentation on its biological activity and selectivity. This guide is based on the established principles for troubleshooting off-target effects of kinase inhibitors, particularly those with an indazole scaffold, a common structural motif in kinase-targeted drug discovery.[1][2] The methodologies described are intended to provide a general framework for researchers encountering unexpected results with this and similar novel compounds.
Part 1: Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent with the expected function of its intended target. Could off-target effects be the cause?
A1: Yes, this is a strong possibility. Unexpected phenotypic outcomes or data that contradict the established role of the primary target are common indicators of off-target activity.[3] Kinase inhibitors, especially those in early development, can interact with multiple kinases or other proteins due to structural similarities in ATP-binding pockets, leading to complex and sometimes paradoxical biological responses.[4][5][6] Indazole-based compounds, while a versatile scaffold for potent kinase inhibitors, are known to have varying selectivity profiles.[7][8][9]
Q2: I'm observing an unexpected cellular phenotype. What are the first steps to determine if it's an on-target or off-target effect?
A2: A systematic approach is crucial to dissect on-target versus off-target effects.[10] The initial steps should involve:
-
Dose-Response Analysis: Establish a clear dose-response curve for the observed phenotype. While essential, be aware that off-target effects can also be dose-dependent.[10]
-
Use of Structurally Unrelated Inhibitors: Compare the phenotype induced by your compound with that of a well-characterized, structurally distinct inhibitor of the same primary target. If both compounds produce the same phenotype, it is more likely an on-target effect.[3]
-
Orthogonal Target Validation: Use a non-pharmacological method to validate the on-target effect. For example, use CRISPR/Cas9 or siRNA to knock down the intended target.[11][12] If this genetic approach recapitulates the phenotype observed with your compound, it strengthens the evidence for an on-target mechanism. If not, an off-target effect is highly probable.[11]
Q3: How can I definitively identify the unintended targets of this compound?
A3: The most direct method is to perform a broad, unbiased screen. Several robust techniques are available:
-
Kinase Profiling: This is the most direct way to identify potential off-target kinases.[10] These services screen your compound against a large panel of kinases (often hundreds) to determine its selectivity and identify unintended interactions.[13][14][15]
-
Chemical Proteomics: This approach can identify protein-small molecule interactions directly in a cellular context, without being limited to kinases.[16] Techniques like affinity chromatography coupled with mass spectrometry can pull down binding partners of your compound from cell lysates.
-
Cellular Thermal Shift Assay (CETSA): CETSA can confirm target engagement within intact cells.[17][18][19] A proteome-wide CETSA (thermal proteome profiling) can be used to identify which proteins are stabilized by your compound, indicating a binding interaction.[20]
Part 2: Troubleshooting Specific Issues
Problem 1: Inconsistent IC50 values and variable phenotypes across different cell lines.
Question: I'm testing this compound on a panel of cancer cell lines. The IC50 for cell viability varies significantly, and the observed morphological changes are not consistent. Why is this happening?
Answer: This variability is a classic sign of off-target activity or context-dependent on-target effects. Several factors could be at play:
-
Differential Expression of Off-Targets: A potent off-target kinase that is highly expressed in one cell line but absent in another could explain the difference in sensitivity.[10]
-
Varying On-Target Dependence: Cell lines may have different levels of dependency on the primary target for survival and proliferation.
-
Distinct Signaling Networks: The downstream consequences of inhibiting a target can differ based on the pre-existing signaling architecture of the cell. An off-target effect could synergize with or antagonize the on-target effect in a cell-specific manner.[5]
Troubleshooting Workflow:
-
Characterize Target Expression: Quantify the protein expression levels of your intended target across your cell line panel using Western blot or qPCR. See if there is a correlation between target expression and compound sensitivity.
-
Perform Kinome Profiling: Submit your compound to a kinase profiling service to generate a selectivity profile.[13][21] This will provide a list of potential on- and off-target kinases.
-
Correlate Off-Target Expression with Sensitivity: Using publicly available databases (e.g., DepMap, CCLE), check the expression levels of the identified high-affinity off-targets in your cell line panel. A strong correlation between the expression of an off-target kinase and sensitivity to your compound is a significant lead.
-
Validate Off-Target Engagement: Select a sensitive and a resistant cell line. Use CETSA to confirm that your compound engages the suspected off-target kinase in the sensitive line but not the resistant one (or that the target is not expressed in the resistant line).[19][22]
Problem 2: The observed phenotype is much stronger or different than what is expected from inhibiting the primary target.
Question: My compound is inducing widespread apoptosis at concentrations where I expect only modest inhibition of my target kinase, "Kinase X." Genetic knockdown of Kinase X does not cause this level of cell death. What could explain this?
Answer: This discrepancy strongly suggests that one or more off-target interactions are driving the observed potent phenotype. The off-target may be a kinase critical for cell survival or a protein involved in a completely different pathway that, when inhibited, triggers a potent response like apoptosis.[4]
Investigative Workflow Diagram
Caption: Workflow for investigating potent, unexpected phenotypes.
Part 3: Key Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
This protocol provides a general overview of the steps involved when using a commercial kinase profiling service.
-
Compound Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM). Ensure the compound is fully dissolved.
-
Service Provider Selection: Choose a reputable provider offering kinase profiling services, such as Reaction Biology, Eurofins Discovery (KINOMEscan), or AssayQuant.[13][14][15] Select a panel that is broad enough to cover a significant portion of the human kinome.
-
Assay Conditions: Decide on the screening concentration (typically 1 µM for initial screens) and the ATP concentration for the assays. Screening at physiological ATP levels (e.g., 1 mM) can provide more biologically relevant data, as some off-target interactions are weaker at high ATP concentrations.[4]
-
Sample Submission: Submit the compound according to the provider's instructions.
-
Data Analysis: The provider will return data, typically as percent inhibition relative to a DMSO control. Analyze the data to identify any kinases inhibited above a certain threshold (e.g., >80% inhibition).
-
Follow-up: For significant "hits," perform dose-response experiments (IC50 determination) to confirm the potency of the off-target interaction.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol outlines the steps to validate that your compound binds to a suspected on-target or off-target protein in intact cells.[17][18]
-
Cell Culture and Treatment: Culture the cells of interest to ~80% confluency. Treat the cells with either your compound at the desired concentration or a vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour) at 37°C.
-
Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of different temperatures for a set time (e.g., 3 minutes) using a thermal cycler, followed by cooling for 3 minutes at room temperature. A typical temperature gradient might be from 40°C to 70°C in 2-3°C increments.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by using a lysis buffer.
-
Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of the specific target protein in the supernatant using Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble protein against the temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the compound-treated sample indicates that the compound has bound to and stabilized the protein.[19][20]
Protocol 3: Genetic Rescue/Validation Experiment
This protocol describes how to use siRNA to test if a phenotype is caused by an off-target effect.
-
Identify Suspected Off-Target: From your kinome profiling data, select a high-affinity off-target (e.g., "Kinase Y").
-
siRNA Transfection: Transfect your cells with a validated siRNA specific for Kinase Y. As a control, transfect a separate group of cells with a non-targeting (scramble) siRNA. Allow 48-72 hours for the knockdown of the target protein.
-
Verify Knockdown: After the incubation period, lyse a subset of the cells and perform a Western blot to confirm that the expression of Kinase Y has been significantly reduced in the siRNA-treated group compared to the scramble control.
-
Phenotypic Assay: Re-plate the remaining cells and perform the same phenotypic assay where you initially observed the unexpected effect with this compound.
-
Analysis:
-
If the phenotype is recapitulated: If the cells with Kinase Y knockdown show the same phenotype as the cells treated with your compound, it provides strong evidence that the phenotype is driven by the inhibition of this specific off-target.[23]
-
If the phenotype is not recapitulated: The phenotype is likely caused by a different off-target or a combination of targets.
-
Part 4: Data Summary Tables
Table 1: Hypothetical Kinome Profiling Data for an Indazole-Based Inhibitor
(Illustrative data for a compound similar to this compound at 1 µM)
| Kinase Target | Family | % Inhibition at 1 µM | Potency (IC50) | Notes |
| Target Kinase A | TK | 98% | 15 nM | Intended On-Target |
| VEGFR2 | TK | 95% | 25 nM | Common for indazole scaffolds[7] |
| Aurora Kinase B | STK | 88% | 150 nM | Potential off-target[9] |
| PLK4 | STK | 85% | 200 nM | Potential off-target[8] |
| SRC | TK | 65% | 800 nM | Moderate off-target |
| LCK | TK | 52% | > 1 µM | Weak off-target |
| CDK2 | CMGC | 15% | > 10 µM | Not significant |
TK: Tyrosine Kinase; STK: Serine/Threonine Kinase; CMGC: CDK, MAPK, GSK3, CLK family
Table 2: Troubleshooting Cellular IC50 Variability
(Hypothetical data)
| Cell Line | On-Target Expression (Relative Units) | Off-Target (VEGFR2) Expression (Relative Units) | Compound IC50 (µM) | Interpretation |
| HUVEC | 0.5 | 10.0 | 0.05 | High sensitivity likely driven by potent VEGFR2 off-target inhibition. |
| HT-29 | 8.0 | 0.2 | 1.5 | Sensitivity correlates with on-target expression; low off-target expression. |
| A549 | 7.5 | 6.5 | 0.2 | High sensitivity likely due to combined on- and off-target effects. |
| MCF-7 | 6.0 | 0.1 | 2.0 | Resistance correlates with low off-target expression. |
References
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Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available from: [Link]
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Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals. SLAS Discovery. Available from: [Link]
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Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. ACS Publications. Available from: [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available from: [Link]
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KinomePro - Functional Kinase Activity Profiling. Pamgene. Available from: [Link]
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available from: [Link]
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Full article: Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis Online. Available from: [Link]
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Kinase Panel Screening and Profiling Service. Reaction Biology. Available from: [Link]
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KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. Available from: [Link]
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Rescue Experiment to exclude the possible off-target for RNA knock down experiments? ResearchGate. Available from: [Link]
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Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available from: [Link]
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The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. Available from: [Link]
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Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Publications. Available from: [Link]
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How can off-target effects of drugs be minimised? Patsnap Synapse. Available from: [Link]
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Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. Available from: [Link]
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Encountering unpredicted off-target effects of pharmacological inhibitors. Oxford Academic. Available from: [Link]
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Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. Available from: [Link]
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Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC - NIH. Available from: [Link]
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Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. PMC - NIH. Available from: [Link]
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Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PMC. Available from: [Link]
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Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. ResearchGate. Available from: [Link]
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How can CRISPR/Cas9 off-target effects be minimized? Consensus. Available from: [Link]
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How to avoid off-target events in crispr experiments. Abyntek Biopharma. Available from: [Link]
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Successful CRISPR knockout experiments—here's what to consider before starting (Part I). Synthego. Available from: [Link]
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how to prevent degradation of 3-(pyridin-3-yl)-1H-indazol-5-amine in solution
A Guide to Preventing Degradation in Solution for Researchers and Drug Development Professionals
Welcome to the dedicated technical support guide for 3-(pyridin-3-yl)-1H-indazol-5-amine. This resource is designed to provide researchers, scientists, and drug development professionals with practical, in-depth guidance on maintaining the stability and integrity of this compound in solution. The inherent chemical functionalities of this molecule—a primary aromatic amine, a pyridine ring, and an indazole core—make it susceptible to specific degradation pathways. This guide offers troubleshooting advice and preventative protocols to ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the handling and storage of this compound solutions.
Question 1: My solution of this compound, initially colorless, has turned yellow or brown. What is causing this discoloration?
Answer: This is a classic indicator of oxidative degradation. The primary aromatic amine group (-NH2) on the indazole ring is highly susceptible to oxidation, which often produces colored byproducts. The electron-rich nitrogen atoms in both the pyridine and indazole ring systems can also be oxidized, forming N-oxides.[1][2] This process can be accelerated by dissolved oxygen in the solvent, exposure to light, and the presence of trace metal impurities.
Question 2: I'm observing new, unexpected peaks in my HPLC/LC-MS analysis after storing my solution for a short period. What are these and how can I prevent them?
Answer: The appearance of new peaks is a definitive sign of compound degradation. The primary degradation pathways for this molecule are oxidation and photodegradation.
-
Oxidative Degradation: Driven by atmospheric oxygen, this pathway can lead to the formation of N-oxides on the pyridine ring, oxidation of the amine group, or even dearomatization of the pyridine ring.[1][3]
-
Photodegradation: Aromatic heterocyclic systems like pyridine are known to be sensitive to light, particularly in the UV spectrum.[4] Exposure can lead to complex photochemical reactions, including photo-oxidation and rearrangement, resulting in a variety of degradation products.[5][6]
To prevent this, it is critical to implement a rigorous solution preparation and storage protocol that minimizes exposure to both oxygen and light.
Caption: Key Degradation Pathways for this compound.
Question 3: What are the most critical factors to control for ensuring the stability of my solutions?
Answer: Based on the compound's structure, the two most critical environmental factors to control are oxygen and light .
-
Oxygen Exclusion: Amines are prone to oxidation. Preparing solutions in a deoxygenated environment is the most effective preventative measure.
-
Light Protection: Heterocyclic aromatic compounds can absorb UV and visible light, leading to photodegradation.[4][6] Always protect solutions from light.
While temperature and pH are also important, degradation can occur rapidly even at low temperatures if oxygen and light are not adequately controlled.
Question 4: What is the recommended protocol for preparing and storing stock solutions?
Answer: A robust and consistent protocol is essential for reproducible results. The following step-by-step workflow is designed to minimize degradation from the outset.
Caption: Recommended Workflow for Preparing Stable Stock Solutions.
Data Summary: Recommended Solvents & Storage
| Parameter | Recommendation | Rationale |
| Solvent Choice | High-purity, anhydrous DMSO, DMF, or Acetonitrile. | Minimizes water content which can participate in hydrolytic degradation. Aprotic solvents are generally preferred for initial stock solutions. |
| Solvent Prep | Deoxygenate by sparging with inert gas (N₂ or Ar) for 15-30 mins. | Removes dissolved oxygen, the primary driver for oxidative degradation.[7] |
| Atmosphere | Handle under an inert atmosphere (e.g., glovebox or nitrogen blanket). | Prevents re-introduction of oxygen during weighing and dissolution. |
| Storage Vials | Amber glass vials with PTFE-lined screw caps. | Amber glass blocks UV light to prevent photodegradation. PTFE liners provide an inert seal. |
| Storage Temp. | -20°C for short-term, -80°C for long-term. | Low temperatures slow down the rate of all chemical reactions, including degradation. |
| Handling | Prepare single-use aliquots. Avoid repeated freeze-thaw cycles. | Each freeze-thaw cycle can introduce moisture and oxygen from the air, accelerating degradation. |
Question 5: How does solution pH impact the stability of this compound, especially in aqueous buffers?
Answer: The pH of an aqueous solution is a critical stability parameter. Both strongly acidic and strongly basic conditions can promote degradation.[8]
-
Acidic Conditions (pH < 4): While the compound may be more soluble due to protonation of the basic nitrogen atoms, low pH can catalyze hydrolysis of the amine or other sensitive bonds.
-
Basic Conditions (pH > 8): High pH can significantly accelerate the oxidative degradation of the primary amine.[8][9] The deprotonated indazole nitrogen may also alter the molecule's electronic properties, affecting stability.
For experiments requiring aqueous buffers, it is recommended to work in a mildly acidic to neutral pH range (pH 5-7) . A carefully chosen buffer system can help maintain this optimal pH.[8] It is crucial to perform a preliminary stability study in your specific buffered medium to confirm compatibility.
Question 6: Are there any chemical stabilizers that can be added to prolong the life of the solution?
Answer: While the primary strategy should always be proper handling and storage, the addition of stabilizers can be considered for specific applications, with the caveat that they introduce another variable to your experiment.
-
Antioxidants: For preventing oxidation, small amounts of antioxidants like Butylated Hydroxytoluene (BHT) or ascorbic acid could be effective.
-
Hindered Amine Light Stabilizers (HALS): These compounds are extremely efficient at scavenging free radicals produced during photo-oxidation.[6][10] While commonly used in polymers, their application in solutions is plausible but would require validation.[11][12]
Important: Any potential stabilizer must be tested to ensure it does not interfere with your downstream assay or biological system. Always run a control with the stabilizer alone.
Question 7: How should I handle the solid (neat) compound to ensure its long-term stability before making solutions?
Answer: The stability of your solution starts with the quality of the solid material. Store the solid compound in a tightly sealed container, protected from light, in a desiccator at low temperature (e.g., 4°C or -20°C). If possible, storing under an inert gas like argon or nitrogen is ideal to prevent slow oxidation of the solid over time.
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Wilzbach, K. E., & Rausch, D. J. (1970). Photochemistry of nitrogen heterocycles. Dewar pyridine and its intermediacy in photoreduction and photohydration of pyridine. Journal of the American Chemical Society, 92(7), 2178–2179. [Link]
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Hindered Amine Stabilizers - Mayzo. (n.d.). Retrieved from [Link]
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Damani, L. A., Crooks, P. A., & Gorrod, J. W. (1982). Oxidative metabolism of 14C-pyridine by human and rat tissue subcellular fractions. Xenobiotica, 12(8), 527–534. [Link]
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Influence of pH on the Stability of Pharmaceutical Compounds in Japan - ResearchGate. (n.d.). Retrieved from [Link]
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ICH Q3C (R9) Guideline on impurities - European Medicines Agency (EMA). (2024, April 5). Retrieved from [Link]
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Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). Retrieved from [Link]
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Pyridine - Wikipedia. (n.d.). Retrieved from [Link]
- Fijałek, Z., et al. (2013). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Journal of Chemistry, 2013, 1–10.
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Stability Indicating Analytical Method, Characterization of Degradation Impurity by UPLC-Q-TOF-MS/MS, and Establishment… - OUCI. (n.d.). Retrieved from [Link]
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Bacterial degradation of pyridine, indole, quinoline, and their derivatives under different redox conditions | Semantic Scholar. (n.d.). Retrieved from [Link]
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Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. (n.d.). Retrieved from [Link]
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1H-Indazol-5-amine | C7H7N3 | CID 88012 - PubChem. (n.d.). Retrieved from [Link]
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Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC - NIH. (n.d.). Retrieved from [Link]
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Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
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Amines and Heterocycles. (2018, November 16). Retrieved from [Link]
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Pyridine: the scaffolds with significant clinical diversity - RSC Publishing. (2022, May 20). Retrieved from [Link]
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Data Hidden in Sewage: Advanced Methods for Identification and Quantification of Synthetic Cannabinoids in Urban Wastewater - MDPI. (n.d.). Retrieved from [Link]
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amine light stabilizers: Topics by Science.gov. (n.d.). Retrieved from [Link]
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Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. (n.d.). Retrieved from [Link]
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Environmental Chemistry Methods: Pymetrozine Degrad (CGA-180777); 444113-39. (n.d.). Retrieved from [Link]
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An unexpected pH effect on the stability of moexipril lyophilized powder - PubMed. (n.d.). Retrieved from [Link]
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Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action - Frontiers. (n.d.). Retrieved from [Link]
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3-(5-chloropyridin-3-yl)-1H-indazol-5-amine - Alchemist-pharm. (n.d.). Retrieved from [Link]
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3-(5-amino-3-pyridinyl)-1H-indazol-5-amine | C12H11N5 | CID - PubChem. (n.d.). Retrieved from [Link]
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3-methyl-1H-indazol-5-amine | C8H9N3 | CID 11298049 - PubChem. (n.d.). Retrieved from [Link]
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(PDF) 1,3-Dimethyl-1H-indazol-6-amine - ResearchGate. (n.d.). Retrieved from [Link]
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(PDF) Accelerated MEA Degradation Study in Hybrid CO2 Capture Systems - ResearchGate. (n.d.). Retrieved from [Link]
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AQbD-enhanced green RP-UPLC-PDA methodology for quantification and forced degradation studies for omeprazole, amoxicillin, and rifabutin - PubMed Central. (n.d.). Retrieved from [Link]
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Effect of the PH on the Stability Constants of a Number of Azo Dyes Formed from the Reaction of (Diazotized 4-Aminobenzophenone) with a Some of Schiff Bases - ResearchGate. (n.d.). Retrieved from [Link]
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Thermal degradation of novel piperazine-based amine blends for CO2 capture | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
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Effect of pH on the stability of methacholine chloride in solution - PubMed. (n.d.). Retrieved from [Link]
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Validated Stability Indicating RP-HPLC Method for the Quantification of Process Related Impurities of Solifenacin and Mirabegron - Impactfactor. (2024, March 25). Retrieved from [Link]
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Recent Progress in Analytical Methods for Determination of Urinary 3-Hydroxypropylmercapturic Acid, a Major Metabolite of Acrolein - PubMed. (n.d.). Retrieved from [Link]
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Technical Support Center: Overcoming Resistance to Pexidartinib (3-(pyridin-3-yl)-1H-indazol-5-amine) in Cancer Cells
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers investigating the therapeutic potential and resistance mechanisms of Pexidartinib (PLX3397), a potent inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R). This guide is designed to provide in-depth troubleshooting advice, validated protocols, and mechanistic insights to help you navigate the complexities of Pexidartinib resistance in your cancer cell models.
Section 1: Foundational Knowledge & Initial Troubleshooting
This section addresses common initial questions regarding the mechanism of Pexidartinib and baseline experimental design.
Q1: What is the primary mechanism of action for Pexidartinib (3-(pyridin-3-yl)-1H-indazol-5-amine)?
Pexidartinib is a small-molecule tyrosine kinase inhibitor that primarily targets the Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2] In the context of cancer, its main role is not to kill tumor cells directly but to modulate the tumor microenvironment (TME). It does this by inhibiting the survival, proliferation, and differentiation of tumor-associated macrophages (TAMs), which are heavily dependent on CSF1R signaling.[2][3][4] TAMs, particularly the M2-like phenotype, are known to suppress anti-tumor immunity and promote tumor growth, angiogenesis, and metastasis.[2][5][6] By depleting or "reprogramming" these immunosuppressive TAMs, Pexidartinib aims to restore an anti-tumor immune response.[5][6]
It is also important to note that Pexidartinib has activity against other kinases, including c-KIT and FMS-like tyrosine kinase 3 (FLT3), which can be relevant in specific cancer types and may contribute to off-target effects.[1]
Caption: Pexidartinib inhibits the CSF1/CSF1R axis, targeting TAMs.
Q2: My cancer cell line shows high intrinsic resistance to Pexidartinib in a monoculture. Is this expected?
Yes, this is highly expected for most solid tumor cell lines. Because Pexidartinib's primary target is CSF1R on macrophages, tumor cells that do not express high levels of CSF1R will show little to no direct cytotoxic effect in a standard monoculture viability assay.[7] The therapeutic effect is most accurately modeled in co-culture systems with macrophages or in in vivo models where the tumor microenvironment is present.[6][7]
Troubleshooting Steps:
-
Verify Target Expression: Confirm that your cell line of interest does not express significant levels of CSF1R via Western Blot or qPCR.
-
Consider the Model: The notable exception is tenosynovial giant cell tumor (TGCT), where the tumor cells themselves are dependent on CSF1R signaling, making them sensitive to Pexidartinib as a monotherapy.[1][3] For other cancers, you must use more complex models.
-
Implement Co-Culture System: Establish a co-culture system with primary macrophages (e.g., bone marrow-derived macrophages, BMDMs) or a macrophage-like cell line (e.g., THP-1) to assess the indirect anti-tumor effects of Pexidartinib.
Section 2: Developing and Characterizing Acquired Resistance
This section provides guidance for creating and understanding acquired resistance in a laboratory setting.
Q3: How can I generate a Pexidartinib-resistant cancer cell line in vitro?
Generating a resistant cell line requires continuous, long-term exposure to gradually increasing concentrations of the drug.[8][9] This method mimics the selective pressure that leads to acquired resistance in a clinical setting. The goal is to isolate a population of cells that can proliferate at a drug concentration that would normally be cytotoxic or cytostatic.
A detailed protocol for this process is provided in the section below. The key principle is to start treating the parental cell line with Pexidartinib at a concentration around its IC20 (the concentration that inhibits 20% of cell growth) and slowly escalate the dose as the cells adapt and resume proliferation.[8] This process can take several months.
Caption: Workflow for dose-escalation to create resistant cell lines.
Q4: My dose-escalation is failing; the cells die when the Pexidartinib concentration is increased. What should I do?
This is a common issue. The rate of dose escalation is critical. If cells die, it means the increase in selective pressure was too great for adaptation to occur.
Troubleshooting Steps:
-
Reduce the Fold-Increase: Instead of a 1.5-2.0 fold increase, reduce the next step to a 1.1-1.5 fold increase.[8] This gives the cell population more time to acquire resistance mechanisms.
-
Thaw an Earlier Passage: Always cryopreserve cells at each successful dose escalation step.[8] If a step fails, you can thaw the previously adapted cells and attempt the escalation again with a smaller concentration increase.
-
Use a Pulsed Treatment: An alternative method involves "pulsed" exposure, where cells are treated with a higher concentration of the drug for a short period (e.g., 48-72 hours), followed by a recovery period in drug-free media.[9] This can sometimes select for different resistance mechanisms than continuous exposure.
Section 3: Investigating Molecular Mechanisms of Resistance
Once a resistant model is established, the next step is to understand the "why."
Q5: What are the known molecular pathways that drive resistance to CSF1R inhibitors like Pexidartinib?
Resistance is often multifactorial, involving both the cancer cells and the surrounding microenvironment. Key mechanisms reported in the literature include:
-
Activation of Compensatory Survival Pathways: The inhibition of one receptor tyrosine kinase (RTK) can lead to the upregulation or activation of others to maintain downstream signaling. A prominent mechanism of resistance to CSF1R blockade is the activation of the PI3K/AKT/mTOR pathway , often through the Insulin-like Growth Factor 1 Receptor (IGF-1R).[10]
-
TME-Mediated Cytokine Rescue: The local tumor microenvironment can produce other cytokines that rescue macrophages from Pexidartinib-induced apoptosis. For instance, high local concentrations of IL-4 can protect CD206-expressing macrophages from depletion.[4]
-
Upregulation of Alternative Immunosuppressive Pathways: Tumors may adapt by upregulating other immune checkpoints to maintain an immunosuppressive TME. For example, chemotherapy-resistant cells can upregulate PD-L1 via TGF-β signaling, which recruits TAMs that further enhance this axis, creating a feedback loop that is insensitive to CSF1R inhibition alone.[11]
Q6: How do I test if my resistant cells have activated the PI3K/AKT pathway?
The most direct method is to use Western Blotting to compare the protein expression and phosphorylation status of key pathway members in your parental (sensitive) and resistant cell lines.
Key Proteins to Probe:
-
p-IGF-1R / Total IGF-1R: To see if the upstream receptor is activated.
-
p-AKT (Ser473) / Total AKT: A central node in the pathway; increased phosphorylation indicates activation.
-
p-mTOR / Total mTOR: A key downstream effector of AKT.
-
p-S6K / Total S6K: A downstream target of mTOR, indicating pathway output.
An increased ratio of phosphorylated protein to total protein in the resistant line compared to the parental line would strongly suggest the activation of this compensatory pathway.
Section 4: Strategies to Overcome Pexidartinib Resistance
This section focuses on actionable strategies to re-sensitize resistant cells to therapy.
Q7: What are the most promising combination strategies to overcome Pexidartinib resistance?
Based on the known resistance mechanisms, rational combination therapies are the leading strategy. The choice of a combination partner is key to either reprogramming the TME or blocking compensatory tumor cell signaling.[4]
| Combination Strategy | Rationale | Example Agents | Supporting Evidence |
| Dual RTK Inhibition | Block the compensatory PI3K/AKT pathway activated upon CSF1R inhibition. | PI3K inhibitors (e.g., Alpelisib), mTOR inhibitors (e.g., Rapamycin) | Combination of PLX3397 with mTOR inhibitors showed improved response in preclinical models of nerve sheath tumors.[10] |
| Immune Checkpoint Blockade | Pexidartinib depletes immunosuppressive TAMs, which may prime the TME for a more robust response to checkpoint inhibitors that activate T-cells. | Anti-PD-1 (e.g., Nivolumab), Anti-PD-L1 (e.g., Durvalumab), Anti-CTLA-4 (e.g., Ipilimumab) | CSF1R blockade can reduce T-cell suppressive TAMs, providing a strong rationale for combination with T-cell enhancing immunotherapies.[4][12] |
| Chemotherapy / Radiotherapy | Conventional therapies can induce CSF1 secretion by tumor cells, recruiting more TAMs. Combining with Pexidartinib blocks this TAM-mediated repair and survival response. | Paclitaxel, Gemcitabine, Ionizing Radiation (IR) | Pexidartinib combined with paclitaxel reduced tumor growth and metastases in preclinical breast cancer models.[13] It also potentiated the response to IR in glioblastoma models.[13] |
Q8: My combination of Pexidartinib and an anti-PD-L1 antibody isn't working. What could be the issue?
While promising, this combination can be complex. A potential issue is Pexidartinib's off-target inhibition of FLT3.[1] FLT3 signaling is important for the differentiation of dendritic cells (DCs), which are crucial for initiating an anti-tumor T-cell response. Pexidartinib has been shown to impair the generation of DC subsets.[14] Therefore, by inhibiting both TAMs (the intended effect) and DCs (an unintended off-target effect), Pexidartinib might antagonize the desired effect of the anti-PD-L1 therapy in some contexts.[14]
Troubleshooting Steps:
-
Analyze the Immune Infiltrate: Use flow cytometry or immunohistochemistry to assess the populations of both TAMs (CD11b+ F4/80+) and DCs (CD11c+) in your in vivo models. A significant decrease in DCs following Pexidartinib treatment could explain the lack of synergy.
-
Consider Alternative CSF1R Inhibitors: If FLT3 inhibition is a concern, investigate other CSF1R inhibitors with a more selective kinase profile.
Section 5: Experimental Protocols
Protocol 1: Generation of Pexidartinib-Resistant Cell Lines
This protocol is adapted from standard methodologies for creating drug-resistant cell lines.[8][9]
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
Pexidartinib (PLX3397) stock solution (e.g., 10 mM in DMSO)
-
Cell culture plates/flasks, incubators
-
Reagents for cell counting (e.g., Trypan blue)
-
Cryopreservation medium
Methodology:
-
Determine Initial Sensitivity: First, determine the baseline IC50 of your parental cell line to Pexidartinib using the protocol for a Cell Viability Assay (see Protocol 2).
-
Initiate Low-Dose Treatment: Seed the parental cells and allow them to adhere. Begin continuous treatment with Pexidartinib at a concentration equal to the IC20 (the concentration that inhibits growth by 20%).
-
Culture and Monitor: Culture the cells under this selective pressure, changing the medium with fresh drug every 2-3 days. Initially, you may observe significant cell death and reduced proliferation.
-
Wait for Recovery: Continue culturing until the cell population recovers and resumes a stable proliferation rate, similar to the parental line. This may take several weeks.
-
Cryopreserve Adapted Cells: Once the culture is stable, expand and cryopreserve several vials of these "Dose 1-resistant" cells. This is a critical backup step.
-
Dose Escalation: Thaw a vial of the adapted cells and begin culturing them in a medium containing a 1.5 to 2.0-fold higher concentration of Pexidartinib.[8]
-
Repeat Cycle: Repeat steps 3-6, gradually increasing the drug concentration with each cycle. If you encounter complete cell death at a particular step, thaw the cells from the previous concentration and retry with a smaller dose increase (e.g., 1.2-fold).[8]
-
Define Resistance: A cell line is generally considered resistant when it can stably proliferate at a Pexidartinib concentration that is at least 5-10 fold higher than the parental IC50.
-
Final Characterization: Once a stable resistant line is established, perform a final IC50 determination to quantify the fold-resistance. Maintain the resistant cell line in a medium containing the highest tolerated concentration of Pexidartinib to prevent reversion.
Protocol 2: Cell Viability (IC50) Determination using WST-1/MTT Assay
This protocol measures the cytotoxic/cytostatic effect of a drug on cultured cells.[15][16]
Materials:
-
96-well cell culture plates
-
Parental and resistant cell lines
-
Complete cell culture medium
-
Pexidartinib stock solution
-
Cell viability reagent (e.g., WST-1, MTT)
-
Microplate reader
Methodology:
-
Cell Seeding: Trypsinize and count your cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-5,000 cells/well in 100 µL medium). Allow cells to adhere for 24 hours.
-
Prepare Drug Dilutions: Prepare a serial dilution of Pexidartinib in complete medium. A common approach is a 10-point, 3-fold serial dilution, starting from a high concentration (e.g., 100 µM). Include a "vehicle only" (DMSO) control.
-
Drug Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the appropriate wells. Ensure each concentration is tested in triplicate or quadruplicate.
-
Incubation: Incubate the plate for a period that allows for at least two cell divisions in the control wells (typically 48-72 hours).[15]
-
Add Viability Reagent: Add the WST-1 or MTT reagent to each well according to the manufacturer's instructions (e.g., 10 µL/well).
-
Incubate and Read: Incubate for 1-4 hours. If using MTT, you will need to add a solubilization solution. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (media only).
-
Normalize the data to the vehicle-treated control wells (set to 100% viability).
-
Plot the normalized viability (%) against the log of the drug concentration.
-
Use a non-linear regression (log(inhibitor) vs. normalized response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.
-
Section 6: References
-
Overcoming resistance mechanisms by combining anti-CSF1R and... ResearchGate. [Link]
-
Sustained inhibition of CSF1R signaling augments antitumor immunity through inhibiting tumor-associated macrophages. (2025). PMC - NIH. [Link]
-
Development of Drug-resistant Cell Lines for Experimental Procedures. (2025). PMC - NIH. [Link]
-
Colony-stimulating factor 1 receptor (CSF1R) inhibitors in cancer therapy. (2017). Journal for ImmunoTherapy of Cancer. [Link]
-
Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. (2017). Current Protocols in Chemical Biology. [Link]
-
How to use in vitro models to study and overcome drug resistance in oncology. (2025). Crown Bioscience Blog. [Link]
-
Inhibition of colony stimulating factor-1 receptor abrogates microenvironment-mediated therapeutic resistance in gliomas. (2017). Oncogene. [Link]
-
Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. (2017). PMC - NIH. [Link]
-
The CSF-1R inhibitor pexidartinib affects FLT3-dependent DC differentiation and may antagonize durvalumab effect in patients with advanced cancers. (2024). Journal for ImmunoTherapy of Cancer. [Link]
-
Insights into CSF-1R Expression in the Tumor Microenvironment. (2024). PMC - PubMed Central. [Link]
-
Molecular Pathways: Deciphering Mechanisms of Resistance to Macrophage-Targeted Therapies. (2016). Clinical Cancer Research. [Link]
-
CSF1/CSF1R inhibitors as monotherapy in current clinical development. ResearchGate. [Link]
-
Limitations of PLX3397 as a microglial investigational tool: peripheral and off-target effects dictate the response to inflammation. Frontiers in Cellular Neuroscience. [Link]
-
Results from Phase I Extension Study Assessing Pexidartinib Treatment in Six Cohorts with Solid Tumors including TGCT, and Abnormal CSF1 Transcripts in TGCT. Clinical Cancer Research. [Link]
-
CSF1/CSF1R Signaling Inhibitor Pexidartinib (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in the Sarcoma Microenvironment. Request PDF - ResearchGate. [Link]
-
Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor. (2020). NIH. [Link]
-
Pexidartinib and CSF1R Inhibitors as Treatment for Tenosynovial Giant Cell Tumors. (2021). Oncology & Hematology Review (US). [Link]
-
Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development. ResearchGate. [Link]
-
CSF-1/CSF-1R Signaling Inhibitor Pexidartinib (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in Sarcoma Microenvironment. (2020). Clinical Cancer Research. [Link]
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- 3. Sustained inhibition of CSF1R signaling augments antitumor immunity through inhibiting tumor-associated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jitc.bmj.com [jitc.bmj.com]
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- 6. CSF-1/CSF-1R Signaling Inhibitor Pexidartinib (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in Sarcoma Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of colony stimulating factor-1 receptor abrogates microenvironment-mediated therapeutic resistance in gliomas - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 16. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of 3-Pyridin-3-yl-1H-indazol-5-amine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-pyridin-3-yl-1H-indazol-5-amine derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges in enhancing the oral bioavailability of this important class of compounds. Many indazole derivatives, particularly those developed as kinase inhibitors, exhibit poor aqueous solubility, which can limit their therapeutic potential.[1] This resource is designed to provide you with the expert insights and practical protocols needed to navigate these complexities.
Troubleshooting Guide
This section addresses specific experimental issues you may encounter and offers step-by-step guidance to resolve them.
Question 1: My 3-pyridin-3-yl-1H-indazol-5-amine derivative shows excellent in vitro potency but poor oral bioavailability in animal models. What are the likely causes and how can I investigate them?
Answer:
Poor oral bioavailability despite high in vitro activity is a common challenge, often stemming from issues with solubility, permeability, or first-pass metabolism. The indazole scaffold, while a valuable pharmacophore in many kinase inhibitors, can contribute to low aqueous solubility.[2][3]
Initial Investigation Workflow:
-
Physicochemical Characterization:
-
Aqueous Solubility: Determine the kinetic and thermodynamic solubility of your compound at different pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4) to simulate the conditions of the gastrointestinal (GI) tract. A low solubility (typically <10 µg/mL) is a primary indicator of dissolution-limited absorption.
-
LogP/LogD: Measure the lipophilicity of your compound. While a certain degree of lipophilicity is required for membrane permeation, excessively high values can lead to poor solubility in the aqueous environment of the GI tract and potential sequestration in lipid bilayers.
-
-
Permeability Assessment:
-
In Vitro Permeability Assays: Utilize cell-based models like Caco-2 or MDCK to assess the intestinal permeability of your compound.[4] These assays can help determine if the compound is a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump drugs out of intestinal cells and back into the lumen, thereby reducing absorption.[5]
-
-
Metabolic Stability Evaluation:
-
In Vitro Metabolic Stability Assays: Incubate your compound with human liver microsomes or hepatocytes to assess its susceptibility to phase I and phase II metabolism.[6][7] Indazole rings can be susceptible to hydroxylation and other metabolic transformations.[6] High metabolic clearance can significantly reduce the amount of active drug reaching systemic circulation.
-
Question 2: I've confirmed that my compound has low aqueous solubility. What are the most effective initial strategies to improve its dissolution rate?
Answer:
For compounds with low aqueous solubility, enhancing the dissolution rate is a critical first step. Several formulation strategies can be employed, ranging from simple to more complex approaches.
Recommended Strategies:
-
Particle Size Reduction: Decreasing the particle size of the active pharmaceutical ingredient (API) increases its surface area, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[8][9]
-
Micronization: This technique reduces particle size to the micron range and is a well-established method for improving the dissolution of poorly soluble drugs.[9]
-
Nanonization: Creating nanosuspensions can further increase the surface area and saturation solubility, often leading to significant improvements in bioavailability.[10][11]
-
-
Salt Formation: For ionizable compounds like 3-pyridin-3-yl-1H-indazol-5-amine derivatives, forming a salt is a highly effective way to increase aqueous solubility and dissolution rate.[12][13][14][15]
-
Counterion Selection: The choice of counterion is crucial. Common choices for basic compounds include hydrochloride, mesylate, and tartrate. A salt screen should be performed to identify a stable, non-hygroscopic salt form with optimal solubility.[14][15] It's important to note that the common ion effect can sometimes suppress the solubility of hydrochloride salts in the acidic environment of the stomach.[16]
-
-
Amorphous Solid Dispersions (ASDs):
-
Mechanism: ASDs involve dispersing the drug in its amorphous (non-crystalline) state within a polymer matrix. The amorphous form has a higher energy state than the crystalline form, leading to increased apparent solubility and dissolution.[8]
-
Polymer Selection: Common polymers used in ASDs include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and Soluplus®. The choice of polymer is critical for stabilizing the amorphous drug and preventing recrystallization.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose between different formulation strategies like salt formation, particle size reduction, and amorphous solid dispersions?
A1: The selection of a formulation strategy depends on the specific physicochemical properties of your compound, the desired dose, and the stage of development.
| Strategy | Best Suited For | Advantages | Potential Challenges |
| Particle Size Reduction | Compounds where dissolution is the rate-limiting step. | Relatively simple and cost-effective (micronization). | May not be sufficient for extremely insoluble compounds. Potential for particle aggregation. |
| Salt Formation | Ionizable compounds with suitable pKa. | Can significantly increase solubility and dissolution rate. Well-established regulatory pathway.[13][15] | Not applicable to neutral compounds. Risk of converting back to the less soluble free base in the GI tract. Potential for hygroscopicity issues. |
| Amorphous Solid Dispersions | Compounds with very low solubility and a high melting point. | Can achieve significant increases in apparent solubility and bioavailability.[8] | Physical instability (recrystallization). Can be more complex to manufacture and scale up. |
Q2: My compound is a substrate for the P-gp efflux transporter. How can I overcome this to improve its absorption?
A2: P-gp-mediated efflux is a significant barrier to the oral absorption of many drugs, including some kinase inhibitors.[5][17] Strategies to mitigate this include:
-
Co-administration with P-gp Inhibitors: While effective in preclinical studies, this approach can lead to significant drug-drug interactions in a clinical setting and is generally not a preferred long-term strategy.
-
Formulation with Excipients that Inhibit P-gp: Certain surfactants and polymers used in formulations, such as Tween 80, Cremophor EL, and Pluronic block copolymers, have been shown to inhibit P-gp activity.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance drug absorption by multiple mechanisms, including bypassing efflux transporters.[9][18] The lipid components can be absorbed via the lymphatic system, thereby avoiding first-pass metabolism in the liver.[9]
-
Structural Modification: In the early stages of drug discovery, medicinal chemists can attempt to modify the chemical structure of the compound to reduce its affinity for P-gp.
Q3: What in vitro assays are most predictive of in vivo oral bioavailability for this class of compounds?
A3: While no single in vitro assay can perfectly predict in vivo performance, a combination of assays provides a more comprehensive picture.
-
Biopharmaceutical Classification System (BCS): Determining the BCS class of your compound (based on its solubility and permeability) is a crucial first step. Most kinase inhibitors fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[19]
-
Caco-2 Permeability Assay: This assay is considered the gold standard for in vitro prediction of intestinal permeability and for identifying substrates of efflux transporters.[4]
-
In Vitro Dissolution Testing with Biorelevant Media: Using media that simulate the composition of fluids in the fasted (FaSSIF) and fed (FeSSIF) states can provide more clinically relevant dissolution data than simple buffer systems.
-
Metabolic Stability Assays: As mentioned earlier, evaluating metabolic stability in human liver microsomes or hepatocytes is essential for predicting the extent of first-pass metabolism.[6][7]
Experimental Protocols & Visualizations
Protocol 1: Kinetic Aqueous Solubility Assessment
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mM).
-
Prepare buffers at pH 2.0, 4.5, 6.8, and 7.4.
-
Add a small volume of the DMSO stock solution to each buffer to achieve a final concentration that is expected to be above the solubility limit (e.g., 100 µM). The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.
-
Incubate the samples at room temperature with shaking for a defined period (e.g., 2 hours for kinetic solubility).
-
Filter the samples through a 0.45 µm filter to remove any undissolved precipitate.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as LC-MS/MS or HPLC-UV.
Diagram: Bioavailability Enhancement Strategy Workflow
Sources
- 1. Inherent formulation issues of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Role of metabolic enzymes and efflux transporters in the absorption of drugs from the small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. thepharmajournal.com [thepharmajournal.com]
- 12. Physiochemical assessment of pharmaceutical salt forms [wisdomlib.org]
- 13. droracle.ai [droracle.ai]
- 14. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmtech.com [pharmtech.com]
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- 18. pubs.acs.org [pubs.acs.org]
- 19. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assay Development & Troubleshooting for Novel Kinase Inhibitors
Guide for: 3-(pyridin-3-yl)-1H-indazol-5-amine
This guide provides a comprehensive framework for researchers developing and refining biochemical kinase assays for novel small molecules, using the representative compound this compound. The principles and troubleshooting steps outlined here are designed to be broadly applicable across various kinase targets and assay platforms. Our approach is built on establishing a robust, reproducible, and mechanistically informative assay system.
Part 1: Foundational Concepts in Kinase Assay Development
A successful kinase assay is not merely a set of reagents, but a carefully balanced biochemical system. For an inhibitor like this compound, which possesses a common hinge-binding motif (indazolyl), it is critical to first establish the baseline enzymatic parameters of your target kinase before evaluating inhibition.
The Core Reaction: What Are You Measuring?
A kinase assay quantifies the enzymatic activity of a kinase, which is the transfer of a phosphate group (typically from ATP) to a substrate (a peptide, protein, or other molecule). The inhibitor's potency (e.g., IC50) is determined by measuring the reduction in this activity. The choice of detection method—be it luminescence, fluorescence, or radioactivity—is fundamental to the assay's sensitivity and dynamic range.
The Critical Role of ATP Concentration
For ATP-competitive inhibitors, a class to which many indazole-based compounds belong, the concentration of ATP in the assay is paramount. The apparent potency (IC50) of a competitive inhibitor will increase as the ATP concentration increases. Therefore, running your assay at a physiologically relevant ATP concentration or at the determined Michaelis-Menten constant (Km) of ATP for the specific kinase is crucial for generating meaningful and comparable data.
Part 2: Experimental Protocols
These protocols provide a logical workflow for establishing a robust assay for screening and characterizing this compound.
Workflow for Kinase Assay Development
Caption: A decision tree for troubleshooting common kinase assay issues.
Frequently Asked Questions (FAQs)
Q1: My signal-to-background (S:B) ratio is very low (<3). How can I improve it?
-
A1: Scientific Rationale: A low S:B ratio indicates that your specific signal is not sufficiently distinguishable from the noise. This can be due to low enzyme activity or high background from the detection reagents.
-
Troubleshooting Steps:
-
Increase Enzyme Concentration: Double the kinase concentration to see if the signal increases proportionally. Be mindful that this may deplete the substrate faster.
-
Increase Incubation Time: Ensure your reaction is proceeding long enough to generate a robust signal. Run a time course experiment (0, 15, 30, 60, 90, 120 min) to find the optimal linear range.
-
Check Reagent Quality: Ensure your ATP, substrate, and kinase have not degraded. Use fresh dilutions for each experiment.
-
Optimize Buffer Conditions: Some kinases have specific requirements for divalent cations (Mg²⁺, Mn²⁺) or salt concentrations. Consult literature for your specific kinase.
-
Q2: I am seeing high variability (Coefficient of Variation > 15%) between my replicate wells. What are the likely causes?
-
A2: Scientific Rationale: High variability often points to technical errors in dispensing small volumes or to reagent instability/heterogeneity.
-
Troubleshooting Steps:
-
Pipetting Technique: Ensure pipettes are calibrated. When dispensing into 384-well plates, use reverse pipetting for viscous solutions and ensure tips touch the liquid in the well to prevent droplets on the well wall.
-
Mixing: After adding reagents, ensure the plate is mixed properly (e.g., gentle shaking for 30 seconds) before incubation and reading.
-
DMSO Effects: The final DMSO concentration should be consistent across all wells and ideally kept below 1%. High DMSO can inhibit some kinases or cause compound precipitation.
-
Compound Solubility: this compound may precipitate at high concentrations. Visually inspect the plate for any signs of precipitation. If suspected, lower the top concentration of your dilution series or add a non-ionic surfactant like Tween-20 (e.g., 0.01%) to the assay buffer.
-
Q3: The IC50 value for this compound shifts significantly between experiments. Why is this happening?
-
A3: Scientific Rationale: Shifting IC50 values suggest that a critical assay parameter is not being held constant. For an ATP-competitive inhibitor, the most common culprit is the ATP concentration.
-
Troubleshooting Steps:
-
Standardize ATP Concentration: This is the most critical parameter. Ensure you are using a fresh, accurately quantified stock of ATP for each experiment, and the final concentration is fixed at the determined Km.
-
Inhibitor Stock Stability: Perform a quality control check on your inhibitor stock. Is it stored correctly? Has it undergone multiple freeze-thaw cycles? Consider preparing single-use aliquots.
-
Pre-incubation Time: The time the inhibitor is incubated with the kinase before adding ATP/substrate can be critical. Ensure this pre-incubation time is consistent in every experiment.
-
Enzyme Activity: Use a consistent lot of kinase with verified activity. Different batches of enzyme can have different specific activities, affecting the assay window and potentially the apparent IC50.
-
Part 4: Data Quality and Validation
Z'-Factor: To ensure the quality and robustness of your assay for screening or high-throughput applications, you must calculate the Z'-factor. The Z'-factor is a statistical measure of the separation between your positive and negative controls.
-
Formula: Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|
-
σ = standard deviation, μ = mean
-
pos = positive control (e.g., 100% inhibition), neg = negative control (0% inhibition / max signal)
-
-
Interpretation:
-
Z' > 0.5: An excellent, robust assay.
-
0 < Z' < 0.5: An acceptable assay, but may require optimization.
-
Z' < 0: The assay is not suitable for screening.
-
| Parameter | Acceptance Criteria | Action if Failed |
| Z'-Factor | > 0.5 | Re-evaluate assay conditions (See Troubleshooting Q1 & Q2). |
| Control CVs | < 15% | Review pipetting, mixing, and reagent stability (See Q2). |
| IC50 Curve Fit (R²) | > 0.95 | Check for outliers, compound solubility, or incorrect model fitting. |
References
-
Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. John Wiley & Sons. (Link is to a general resource, as direct book links are not feasible: [Link])
-
BMS.co. (n.d.). DMSO Best Practices. Retrieved from [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]
Technical Support Center: Minimizing Cytotoxicity of 3-(pyridin-3-yl)-1H-indazol-5-amine in Normal Cells
Last Updated: January 20, 2026
Welcome to the technical support guide for researchers working with the novel small molecule inhibitor, 3-(pyridin-3-yl)-1H-indazol-5-amine. This document provides in-depth troubleshooting advice, experimental protocols, and answers to frequently asked questions (FAQs) to help you navigate the challenge of minimizing cytotoxicity in non-cancerous, or "normal," cell lines while preserving its anti-cancer efficacy.
Disclaimer: this compound is a compound with limited publicly available data. The guidance provided herein is based on established principles for small molecule kinase inhibitors and related indazole derivatives.[1][2][3]
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers may have about the off-target effects of this compound.
Q1: What is this compound and why is it showing toxicity in my normal cell lines?
A1: this compound belongs to the indazole class of compounds, which are frequently developed as protein kinase inhibitors.[2][4] Kinase inhibitors are designed to block specific enzymes (kinases) that are often overactive in cancer cells, driving their proliferation. However, these inhibitors are rarely perfectly specific.[5][6] The toxicity you are observing in normal cells is likely due to "off-target effects," where the compound inhibits kinases that are essential for the survival and function of healthy cells.[7] Additionally, some normal cells might express the intended target kinase, making them susceptible to the inhibitor's on-target effects.
Q2: What are the most common strategies to reduce the cytotoxicity of a small molecule inhibitor in normal cells?
A2: There are three primary strategies that researchers can employ to improve the therapeutic window (the gap between the effective dose for cancer cells and the toxic dose for normal cells):
-
Formulation and Targeted Delivery: Encapsulating the compound in a nanocarrier (like a liposome or polymer nanoparticle) can help deliver it more specifically to tumor tissue.[8][9][10]
-
Prodrug Approach: Modifying the chemical structure of the compound to create an inactive "prodrug." This prodrug is designed to be activated only under specific conditions found in the tumor microenvironment (e.g., by specific enzymes or lower pH).[11][12][13]
-
Combination Therapy: Using the inhibitor at a lower, less toxic dose in combination with another anti-cancer agent.[14][15] This can produce a synergistic effect, killing cancer cells effectively while sparing normal cells.[16][17]
Q3: How can I determine if the toxicity I'm seeing is an on-target or off-target effect?
A3: Distinguishing between on-target and off-target toxicity is a critical step. A primary method is to use a rescue experiment. If you can genetically knock down the intended target kinase in your normal cells and this prevents the drug's toxicity, it suggests an on-target effect. Conversely, if toxicity persists, it is likely an off-target effect. More advanced methods include kinome-wide profiling, where your compound is screened against a large panel of kinases to identify unintended targets.[18][19]
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed, question-and-answer-based guides for specific experimental challenges.
Issue 1: Establishing a Clear Therapeutic Window
Q: My initial dose-response curves show overlapping toxicity between my cancer cell line and my normal control cell line. How can I accurately define the therapeutic window?
A: A precise determination of the half-maximal inhibitory concentration (IC50) in parallel experiments is essential. Inconsistencies can arise from experimental variability.[20] A standardized, high-throughput assay is recommended to generate robust and comparable data.
This protocol uses a luminescence-based assay (e.g., CellTiter-Glo®) which measures ATP levels as an indicator of cell viability. It is often more sensitive and has a wider dynamic range than colorimetric assays like MTT.
Materials:
-
Cancer cell line (e.g., A549 - lung carcinoma)
-
Normal cell line (e.g., BEAS-2B - normal bronchial epithelium)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Appropriate cell culture medium and supplements
-
Sterile, opaque-walled 96-well plates
-
Luminescent cell viability assay reagent
-
Plate luminometer
Procedure:
-
Cell Seeding: Seed both cancer and normal cells in separate opaque-walled 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well). Allow cells to adhere and resume logarithmic growth for 24 hours.
-
Compound Dilution: Prepare a serial dilution series of the compound. For an initial screen, a wide range is recommended (e.g., 100 µM to 1 nM) with a constant DMSO concentration across all wells (typically ≤ 0.5%).
-
Dosing: Remove the old media from the cells and add 100 µL of media containing the different drug concentrations. Include "vehicle control" (DMSO only) and "no cells" (media only for background) wells.
-
Incubation: Incubate the plates for a period relevant to the cell doubling time (e.g., 72 hours).
-
Assay: Equilibrate the plate and assay reagent to room temperature. Add the luminescent reagent to each well according to the manufacturer's instructions.
-
Measurement: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the signal. Measure luminescence using a plate luminometer.
-
Data Analysis:
-
Subtract the background luminescence (media-only wells).
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the normalized viability versus the log of the inhibitor concentration and fit a four-parameter logistic curve to determine the IC50 value for each cell line.
-
Summarize your results in a clear table to easily compare potencies and calculate the selectivity index.
| Cell Line | Cell Type | IC50 (µM) | Selectivity Index (SI) |
| A549 | Lung Cancer | 1.5 | 6.7 |
| BEAS-2B | Normal Lung | 10.0 | - |
| SI = IC50 (Normal Cells) / IC50 (Cancer Cells) |
A higher selectivity index indicates a better therapeutic window.
Caption: Workflow for determining the therapeutic window.
Issue 2: High Cytotoxicity Persists at Effective Concentrations
Q: I've established a narrow therapeutic window. How can I experimentally reduce the compound's toxicity to normal cells?
A: When the intrinsic selectivity of a compound is low, advanced strategies are needed. Here are three approaches, from least to most complex, that can be explored in a research setting.
The goal is to achieve a synergistic or additive effect, allowing for a lower, less toxic dose of your primary compound.[15]
Concept: Combine a sub-toxic concentration of this compound with another agent that targets a different pathway in the cancer cells.
Experimental Protocol: Synergy Testing using a Checkerboard Assay
-
Determine IC20: From your single-agent dose-response curves, determine the concentration of each drug that inhibits cell growth by ~20% (IC20). These are sub-toxic concentrations.
-
Set up Checkerboard Plate: Prepare a 96-well plate where Drug A (your compound) is serially diluted along the rows and Drug B (the combination partner) is serially diluted along the columns.
-
Dose and Incubate: Seed cells and dose them with the drug combinations. Incubate for 72 hours.
-
Measure Viability: Perform a cell viability assay as described previously.
-
Analyze for Synergy: Use software (e.g., CompuSyn) to calculate a Combination Index (CI).
-
CI < 1: Synergy (more effective than expected)
-
CI = 1: Additive effect
-
CI > 1: Antagonism (less effective than expected)
-
This is a medicinal chemistry approach that renders the drug inactive until it is metabolized by enzymes that are overexpressed in tumor cells.[11][21][22]
Concept: A "masking" chemical group is attached to a functional part of your compound. This group is cleaved by tumor-specific enzymes (e.g., certain phosphatases or glutathione S-transferases), releasing the active drug.[12][21] This is a significant synthetic undertaking but offers a powerful way to improve selectivity.
This strategy uses nanocarriers to exploit the "Enhanced Permeability and Retention" (EPR) effect, where nanoparticles preferentially accumulate in tumor tissue due to leaky blood vessels.[8][23]
Concept: Encapsulating your hydrophobic compound within a hydrophilic nanoparticle shell (e.g., PEGylated liposomes) improves its solubility and circulation time, leading to higher accumulation in the tumor.[10]
Caption: Nanoparticle delivery enhances tumor accumulation.
References
-
Nanotechnology-Based Delivery Systems for Enhanced Targeting of Tyrosine Kinase Inhibitors: Exploring Inorganic and Organic Nanoparticles as Targeted Carriers. (n.d.). MDPI. [Link]
-
Altintas, I., Schiffelers, R., & Kok, R. J. (2011). Targeted Delivery of Kinase Inhibitors: A Nanomedicine Approach for Improved Selectivity in Cancer. Current Signal Transduction Therapy, 6(2), 267-278. [Link]
-
Dastmalchi, S., et al. (2016). Novel Approaches for Efficient Delivery of Tyrosine Kinase Inhibitors. PubMed. [Link]
-
Barros, G. L. (n.d.). Maximizing Effectiveness and Reducing Side Effects in Combination Chemotherapy for Cancer Treatment. Hilaris Publisher. [Link]
-
Targeted Delivery of Kinase Inhibitors: A Nanomedicine Approach for Improved Selectivity in Cancer. (2011). Bentham Science. [Link]
-
Targeted Delivery of Kinase Inhibitors: A Nanomedicine Approach for Improved Selectivity in Cancer. (2011). Ingenta Connect. [Link]
-
Ren, Y., et al. (2018). Toxicity mechanism-based prodrugs: glutathione-dependent bioactivation as a strategy for anticancer prodrug design. Taylor & Francis Online. [Link]
-
Managing Side Effects of Chemotherapy and Immunotherapy in Cancer Treatment. (n.d.). PI Health. [Link]
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Ren, Y., et al. (2018). Toxicity mechanism-based prodrugs: Glutathione-dependent bioactivation as a strategy for anticancer prodrug design. PMC - NIH. [Link]
-
Combination therapy in combating cancer. (2021). PMC - NIH. [Link]
-
Denny, W. A. (2001). Prodrug strategies in cancer therapy. PubMed. [Link]
-
Toward Reducing The Toxic Side Effects Of Cancer Chemotherapy. (2006). ScienceDaily. [Link]
-
Lamba, V. & Ghosh, I. (2012). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Publications. [Link]
-
Rautio, J., et al. (2018). Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. PMC - NIH. [Link]
-
What are combination therapies for cancer treatment? (2022). The Institute of Cancer Research. [Link]
-
Combination Cancer Therapy. (n.d.). MSD Manual Consumer Version. [Link]
-
Protecting normal cells from the cytotoxicity of chemotherapy. (2012). PMC - NIH. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]
-
Direct, indirect and off-target effects of kinase inhibitors. (2023). ResearchGate. [Link]
-
Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. [Link]
-
Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]
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Therapy-Related Cardio-Oncology in Hepatocellular Carcinoma: Mechanistic Insights and Strategies for Enhancing Efficacy While Reducing Toxicity. (2024). SciRP.org. [Link]
-
PROTACs to Address the Challenges Facing Small Molecule Inhibitors. (2020). PubMed Central. [Link]
-
Small molecule inhibitors targeting the cancers. (2021). PMC - PubMed Central. [Link]
-
Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives Endowed with a Piperazinyl Linker. (2022). PMC - NIH. [Link]
-
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). MDPI. [Link]
-
Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PubMed. [Link]
-
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). MDPI. [Link]
Sources
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- 5. eurekaselect.com [eurekaselect.com]
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Validation & Comparative
Validating the Binding Affinity of 3-(pyridin-3-yl)-1H-indazol-5-amine to Pim Kinases: A Comparative Guide
In the landscape of oncology drug discovery, the Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) has emerged as a compelling therapeutic target. Their role in promoting cell proliferation and survival makes them attractive targets for inhibition in various malignancies.[1][2] The indazole scaffold has been identified as a promising framework for the development of potent Pim kinase inhibitors.[3] This guide provides a comprehensive framework for validating the binding affinity of a novel indazole-containing compound, 3-(pyridin-3-yl)-1H-indazol-5-amine, to the three Pim kinase isoforms. We will present a comparative analysis against established pan-Pim kinase inhibitors, AZD1208 and SGI-1776, and detail the requisite experimental protocols to rigorously characterize its binding properties.
The Rationale for Targeting Pim Kinases
The Pim kinases are downstream effectors of numerous cytokine and growth factor signaling pathways, including the JAK/STAT pathway.[4] Their constitutive activity in many cancer cells contributes to tumorigenesis by phosphorylating a range of substrates involved in cell cycle progression and apoptosis.[5] Consequently, the development of small molecule inhibitors that can effectively block the ATP-binding site of Pim kinases is a key strategy in cancer therapy.[6] Validating the binding affinity of a potential inhibitor is a critical first step in its development, providing a quantitative measure of its potency and target engagement.
Comparative Landscape: Benchmarking Against Known Pim Kinase Inhibitors
To establish a meaningful context for the evaluation of this compound, it is essential to compare its potential binding affinity with that of well-characterized inhibitors. AZD1208 and SGI-1776 are two such compounds that have been extensively studied and serve as excellent benchmarks.
| Compound | Pim-1 IC50/Ki | Pim-2 IC50/Ki | Pim-3 IC50/Ki | Reference(s) |
| AZD1208 | 0.4 nM (IC50) / 0.1 nM (Ki) | 5 nM (IC50) / 1.92 nM (Ki) | 1.9 nM (IC50) / 0.4 nM (Ki) | [4][7][8] |
| SGI-1776 | 7 nM (IC50) | 363 nM (IC50) | 69 nM (IC50) | [9][10][11] |
| This compound | To be determined | To be determined | To be determined |
Experimental Validation of Binding Affinity: A Multi-faceted Approach
A robust validation of binding affinity requires the use of orthogonal, biophysical, and biochemical assays. Here, we outline the standard methodologies for characterizing the interaction between this compound and the Pim kinases.
Isothermal Titration Calorimetry (ITC): A Thermodynamic Deep Dive
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[12][13]
Experimental Workflow for ITC:
Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.
Detailed Protocol:
-
Protein and Compound Preparation:
-
Express and purify recombinant human Pim-1, Pim-2, and Pim-3 kinases.
-
Dialyze the kinases extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).[14]
-
Dissolve this compound in the same dialysis buffer to minimize buffer mismatch effects.
-
Accurately determine the concentrations of the kinase and the compound.
-
Degas both solutions immediately prior to the experiment to prevent air bubbles.[14]
-
-
ITC Measurement:
-
Load the Pim kinase solution into the sample cell of the ITC instrument (typically at a concentration of 10-50 µM).
-
Load the compound solution into the injection syringe (typically at a 10-20 fold higher concentration than the kinase).[14]
-
Perform a series of small injections of the compound into the kinase solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat change peaks from each injection.
-
Plot the integrated heat data against the molar ratio of the compound to the kinase to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
-
Surface Plasmon Resonance (SPR): Real-time Kinetics
SPR is a label-free technique that measures the change in refractive index at the surface of a sensor chip as molecules bind and dissociate, providing real-time kinetic data (association rate constant, kon, and dissociation rate constant, koff) from which the equilibrium dissociation constant (Kd) can be calculated (koff/kon).
Experimental Workflow for SPR:
Caption: Surface Plasmon Resonance (SPR) experimental workflow.
Detailed Protocol:
-
Kinase Immobilization:
-
Immobilize the purified Pim kinases onto a sensor chip (e.g., CM5) using standard amine coupling chemistry.
-
Activate the carboxymethylated dextran surface with a mixture of EDC and NHS.
-
Inject the kinase solution over the activated surface to allow for covalent bond formation.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+).
-
Inject the compound solutions over the immobilized kinase surface, followed by a dissociation phase with running buffer.
-
Regenerate the sensor surface between cycles if necessary.
-
-
Data Analysis:
-
Generate sensorgrams by plotting the response units (RU) versus time.
-
Perform a global fit of the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
-
Competitive Binding Kinase Assay: Functional Validation
A competitive binding assay provides a functional measure of the inhibitor's ability to displace a known ligand from the ATP-binding pocket of the kinase. This is often performed using a fluorescently labeled tracer.
Experimental Workflow for Competitive Binding Assay:
Caption: Competitive binding kinase assay workflow.
Detailed Protocol:
-
Assay Setup:
-
In a microplate, add the Pim kinase and a fluorescently labeled ATP-competitive tracer at fixed concentrations.
-
Add this compound in a serial dilution.
-
Include appropriate controls (no inhibitor, no enzyme).
-
-
Incubation and Measurement:
-
Incubate the plate to allow the binding to reach equilibrium.
-
Measure the fluorescence signal using a suitable plate reader (e.g., for fluorescence polarization or time-resolved fluorescence resonance energy transfer).
-
-
Data Analysis:
-
Plot the fluorescence signal as a function of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to displace 50% of the tracer.
-
Conclusion
The validation of the binding affinity of this compound to Pim kinases is a critical step in assessing its potential as a therapeutic agent. By employing a multi-pronged approach that includes ITC, SPR, and competitive binding assays, researchers can obtain a comprehensive understanding of its potency, selectivity, and mechanism of action. The comparison of the obtained data with established inhibitors such as AZD1208 and SGI-1776 will provide a clear indication of its standing in the current landscape of Pim kinase inhibitors and guide future drug development efforts.
References
- Keeton EK, McEachern K, Dillman KS, et al. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia. Blood. 2014;123(6):905-913.
-
AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC. National Center for Biotechnology Information. [Link].
-
AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PubMed. National Center for Biotechnology Information. [Link].
- Chen LS, Redkar S, Bearss D, Wierda WG, Gandhi V. Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells. Blood. 2009;114(19):4150-4157.
-
Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed. National Center for Biotechnology Information. [Link].
-
SGI-1776 free base. BPS Bioscience. [Link].
-
PIM Kinase Inhibitors and Cancer Treatment. Juniper Publishers. [Link].
-
Kinetic studies of small molecule interactions with protein kinases using biosensor technology - PubMed. National Center for Biotechnology Information. [Link].
-
Full article: PIM kinase inhibitors: an updated patent review (2016-present). Taylor & Francis Online. [Link].
-
What are PIM3 inhibitors and how do they work?. News-Medical.net. [Link].
-
PIM3 Kinase: A Promising Novel Target in Solid Cancers - PMC. National Center for Biotechnology Information. [Link].
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PIM kinase inhibitors: an updated patent review (2016-present) - PubMed. National Center for Biotechnology Information. [Link].
-
Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Rad. [Link].
-
Pim-1 kinase as cancer drug target: An update - PMC. National Center for Biotechnology Information. [Link].
-
Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. Nature Communications. [Link].
-
PIM3 Kinase: A Promising Novel Target in Solid Cancers - PubMed. National Center for Biotechnology Information. [Link].
-
A Systematic Analysis of the Binding Affinity between the Pim-1 Kinase and Its Inhibitors Based on the MM/3D-RISM/KH Method - PubMed. National Center for Biotechnology Information. [Link].
-
A phase Ib study targeting PIM1 and CDK4/6 kinases in metastatic renal cell carcinoma (PICKRCC). | Journal of Clinical Oncology. ASCO Publications. [Link].
-
PIM Kinase Inhibitors Therapies Clinical Trials Market Size FDA Approval Insight. Kuick Research. [Link].
-
Protein kinase PIM2: A simple PIM family kinase with complex functions in cancer metabolism and therapeutics. ScienceDirect. [Link].
-
Isothermal titration calorimetry (ITC) indicates direct binding of... ResearchGate. [Link].
-
Novel inhibition of PIM2 kinase has significant anti-tumor efficacy in multiple myeloma - PMC. National Center for Biotechnology Information. [Link].
-
Competition binding assay for measuring the interaction between... ResearchGate. [Link].
-
Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Drug Hunter. [Link].
-
ITC Assay Service for Drug Discovery. Reaction Biology. [Link].
-
Novel inhibition of PIM2 kinase has significant anti-tumor efficacy in multiple myeloma. Leukemia. [Link].
-
A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. National Center for Biotechnology Information. [Link].
-
Design and Synthesis of Potent and Selective PIM Kinase Inhibitors by Targeting Unique Structure of ATP-Binding Pocket. ACS Publications. [Link].
-
Surface plasmon resonance (SPR) analysis of Oridonin binding to AKT1.... ResearchGate. [Link].
-
The design, synthesis, and biological evaluation of PIM kinase inhibitors - PubMed. National Center for Biotechnology Information. [Link].
-
The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. ScienceDirect. [Link].
-
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A Comparative Guide to Pan-Pim Kinase Inhibitors: Evaluating 3-(Pyridin-3-yl)-1H-indazol-5-amine and its Analogs Against Established Compounds
Introduction: The Therapeutic Promise of Targeting Pim Kinases
The Pim (Proviral Integration site for Moloney murine leukemia virus) kinase family, comprising three highly homologous serine/threonine kinases (Pim-1, Pim-2, and Pim-3), has emerged as a critical node in oncogenic signaling pathways.[1] These kinases are constitutively active and their expression is transcriptionally regulated by the JAK/STAT pathway, which is frequently hyperactivated in a multitude of hematological malignancies and solid tumors.[2] Pim kinases play a pivotal role in promoting cell survival, proliferation, and metabolic adaptation by phosphorylating a range of downstream substrates, including the pro-apoptotic protein BAD, the cell cycle regulator p27, and components of the mTORC1 signaling pathway like 4E-BP1.[3][4]
Given their central role in tumorigenesis, the development of small molecule inhibitors targeting the Pim kinase family has become an area of intense research. A "pan-Pim" inhibition strategy, which targets all three isoforms simultaneously, is often favored to mitigate potential compensatory mechanisms between the family members.[5] This guide provides a comparative analysis of 3-(pyridin-3-yl)-1H-indazol-5-amine and its close structural analogs against other well-characterized pan-Pim inhibitors, offering a technical deep-dive for researchers and drug development professionals. Due to the limited publicly available data for this compound, this guide will utilize data from the closely related and well-characterized 3-(pyrazin-2-yl)-1H-indazole series as a representative of this chemical scaffold.
Comparative Analysis of Pan-Pim Inhibitors
A direct comparison of pan-Pim inhibitors necessitates a multi-faceted evaluation of their biochemical potency, cellular activity, and selectivity profile. Here, we compare a representative 1H-indazole analog against established pan-Pim inhibitors: GDC-0339, SGI-1776, and PIM447.
Biochemical Potency: A Head-to-Head Comparison
The intrinsic inhibitory activity of a compound against its target kinases is a fundamental measure of its potential therapeutic efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki) in biochemical assays.
| Inhibitor | Pim-1 (IC50/Ki) | Pim-2 (IC50/Ki) | Pim-3 (IC50/Ki) |
| 1H-Indazole Analog (Compound 59c) | 3 nM (IC50) | 70 nM (IC50) | 11 nM (IC50) |
| GDC-0339 | 0.03 nM (Ki) | 0.1 nM (Ki) | 0.02 nM (Ki) |
| SGI-1776 | 7 nM (IC50) | 363 nM (IC50) | 69 nM (IC50) |
| PIM447 (LGH447) | 6 pM (Ki) | 18 pM (Ki) | 9 pM (Ki) |
Data sourced from multiple publications and vendor datasheets.[1][6][7][8][9]
From this data, it is evident that GDC-0339 and PIM447 exhibit exceptionally potent pan-Pim inhibition in the picomolar to low nanomolar range. The 1H-indazole analog, represented by compound 59c from Wang et al. (2015), demonstrates potent inhibition of Pim-1 and Pim-3 in the low nanomolar range, with a slightly reduced but still significant activity against Pim-2.[1] SGI-1776 shows good potency against Pim-1, but is considerably less active against Pim-2.[8] This difference in isoform selectivity can have implications for the therapeutic window and spectrum of activity of these inhibitors.
Cellular Activity: Translating Biochemical Potency into Biological Effects
While biochemical potency is a critical starting point, the ability of an inhibitor to engage its target and elicit a biological response within a cellular context is paramount. This is often assessed by measuring the inhibition of downstream signaling pathways and the impact on cancer cell viability.
| Inhibitor | Representative Cancer Cell Line(s) | Cellular Potency (IC50/GI50) |
| 1H-Indazole Analog (Compound 59c) | KMS-12-BM (Multiple Myeloma) | 140 nM (pBAD IC50) |
| GDC-0339 | MM.1S (Multiple Myeloma) | 100 nM (IC50) |
| SGI-1776 | MV-4-11 (AML) | ~300 nM (IC50) |
| PIM447 (LGH447) | MM1S (Multiple Myeloma) | 200-3300 nM (IC50) |
Data sourced from multiple publications and vendor datasheets.[1][6][10][11]
The 1H-indazole analog demonstrates good cellular activity, effectively inhibiting the phosphorylation of BAD, a direct substrate of Pim kinases, in a multiple myeloma cell line.[1] GDC-0339 also shows potent anti-proliferative effects in a multiple myeloma cell line.[6] SGI-1776 and PIM447 exhibit a broader range of cellular potencies depending on the cancer cell line, highlighting the importance of cellular context in determining inhibitor efficacy.
Kinase Selectivity: A Critical Determinant of Safety
The kinome is a large family of structurally related enzymes, and achieving selectivity for the target kinase(s) is a major challenge in drug development. Off-target inhibition can lead to unforeseen toxicities. Kinase selectivity is typically assessed by screening the inhibitor against a large panel of kinases.
-
1H-Indazole Analogs: The development of 3-(pyrazin-2-yl)-1H-indazoles focused on optimizing for pan-Pim potency while maintaining a good selectivity profile, although extensive public data on broad kinase screening is limited.[1]
-
GDC-0339: Is described as a well-tolerated pan-Pim kinase inhibitor, suggesting a favorable selectivity profile.[6]
-
SGI-1776: In addition to Pim kinases, SGI-1776 also potently inhibits FLT3, which may contribute to its efficacy in acute myeloid leukemia (AML) with FLT3 mutations.[7]
-
PIM447 (LGH447): Demonstrates high selectivity for Pim kinases, with significantly lower potency against other tested kinases.[9]
Experimental Methodologies
To ensure the scientific integrity of the comparative data, it is crucial to understand the experimental protocols used to generate it. Below are representative protocols for key assays in the characterization of pan-Pim inhibitors.
In Vitro Biochemical Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Caption: Workflow for an in vitro biochemical kinase assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare an assay buffer containing appropriate salts and cofactors. Serially dilute the test inhibitor in DMSO. Prepare solutions of the purified Pim kinase and a suitable substrate (e.g., a synthetic peptide or the protein BAD).
-
Reaction Setup: In a microplate, add the kinase, substrate, and diluted inhibitor.
-
Initiation and Incubation: Initiate the kinase reaction by adding a solution of ATP (often radiolabeled, e.g., [γ-33P]ATP). Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time.
-
Termination and Detection: Stop the reaction by adding a stop solution. Capture the phosphorylated substrate on a filter membrane and quantify the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a widely used method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Caption: Workflow for a cell viability MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the pan-Pim inhibitor for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the percent viability against the logarithm of the inhibitor concentration to calculate the IC50 or GI50 (half-maximal growth inhibition) value.[12]
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.
Caption: Workflow for an Annexin V apoptosis assay.
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with the pan-Pim inhibitor at various concentrations for a specified time.
-
Cell Harvesting: Collect both the adherent and floating cells.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS) and then with 1X binding buffer.
-
Staining: Resuspend the cells in 1X binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI). Incubate in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer.
-
Data Analysis: Gate the cell populations based on their fluorescence. Live cells are Annexin V- and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic or necrotic cells are both Annexin V- and PI-positive.[13]
Pim Kinase Signaling Pathway
The following diagram illustrates the central role of Pim kinases in cancer cell signaling.
Caption: Simplified Pim kinase signaling pathway in cancer.
Conclusion and Future Directions
The comparative analysis highlights the exceptional biochemical potency of GDC-0339 and PIM447. However, the 1H-indazole class, as represented by compound 59c, also demonstrates compelling low nanomolar inhibition of Pim kinases and robust cellular activity. The choice of a pan-Pim inhibitor for further preclinical or clinical development will depend on a holistic evaluation of its potency, selectivity, pharmacokinetic properties, and in vivo efficacy in relevant cancer models.
Future research in this area will likely focus on the development of next-generation pan-Pim inhibitors with improved drug-like properties and the identification of predictive biomarkers to guide their clinical application. Combination therapies, where pan-Pim inhibitors are paired with other targeted agents or standard-of-care chemotherapies, also hold significant promise for overcoming drug resistance and improving patient outcomes.
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A Senior Application Scientist's Guide to Kinase Selectivity Profiling: Evaluating 3-(pyridin-3-yl)-1H-indazol-5-amine and its Class
Introduction: Beyond the Primary Target
In modern drug discovery, the identification of a potent "hit" against a primary kinase target is merely the opening chapter of a long and complex story. The true potential of a therapeutic candidate is revealed not just by its affinity for its intended target, but by its lack of affinity for hundreds of other related enzymes. This concept of selectivity is paramount, as off-target interactions are a primary cause of clinical toxicity and unforeseen side effects.[1]
The compound 3-(pyridin-3-yl)-1H-indazol-5-amine represents a promising chemical scaffold. The indazole core is a "privileged" structure in medicinal chemistry, found in numerous clinically approved kinase inhibitors. However, raw potency is insufficient for clinical success. A rigorous evaluation of its kinome-wide selectivity is the critical next step to determine its viability as a drug candidate.
While comprehensive profiling data for this compound is not yet in the public domain, this guide will provide researchers, scientists, and drug development professionals with a robust framework for conducting and interpreting such an analysis. We will delve into the requisite methodologies, explain the causal logic behind experimental choices, and use an illustrative example based on the known behavior of the indazole class to demonstrate how to benchmark a compound's performance against established inhibitors.
The Scientific Imperative for Kinome-Wide Selectivity Profiling
The human kinome consists of over 500 protein kinases that share a structurally conserved ATP-binding pocket.[1] This homology presents a formidable challenge: designing small molecules that can exquisitely differentiate one kinase from another.[2][3] A lack of selectivity can lead to a cascade of undesirable outcomes, from mild side effects to severe, dose-limiting toxicities. Therefore, the goal of selectivity profiling is to build a comprehensive "fingerprint" of a compound's interactions across the kinome.
This process serves several critical functions in drug development:
-
De-risking Clinical Progression: Early identification of potential off-target liabilities allows for medicinal chemistry efforts to mitigate these interactions before significant resources are invested.
-
Informing Structure-Activity Relationships (SAR): Understanding how small structural changes impact the entire selectivity profile, not just the primary target, enables more rational drug design.[4]
-
Predicting Polypharmacology: In some cases, off-target effects can be therapeutically beneficial. Comprehensive profiling can uncover these opportunities, potentially expanding a drug's clinical utility.
Methodologies: Generating a High-Fidelity Selectivity Profile
A robust selectivity profile is built upon precise and reproducible experimental data. Several platform technologies are industry standards, each with its own principles of operation. The choice of assay is critical and depends on the stage of discovery and the specific questions being asked.
Commonly Employed Profiling Platforms:
-
Biochemical Binding Assays (e.g., KINOMEscan™): These assays quantify the ability of a compound to displace a ligand from the ATP-binding site of a large panel of kinases. They are ATP-independent and measure direct physical interaction (binding affinity, Kd). This method is highly sensitive and can detect inhibitors that bind to inactive kinase conformations.
-
Biochemical Activity Assays (e.g., ADP-Glo™): These assays measure the enzymatic activity of the kinase by quantifying the production of ADP, a universal product of the phosphotransferase reaction. They directly measure functional inhibition (IC50) and are considered more physiologically relevant as they are performed in the presence of ATP.[5]
-
Cell-Based Assays: These assays measure the inhibition of a specific signaling pathway within a cellular context. While lower-throughput, they provide crucial information about a compound's ability to engage its target in a more complex biological environment, accounting for factors like cell permeability and competition with high intracellular ATP concentrations.[6]
Experimental Protocol: ADP-Glo™ Kinase Activity Assay
This protocol provides a detailed workflow for assessing the inhibitory activity of a compound against a single kinase. In a profiling screen, this process is multiplexed across a large panel.
Principle: The ADP-Glo™ assay is a luminescent assay that quantifies the amount of ADP produced in a kinase reaction. The luminescence generated is directly proportional to kinase activity.
Step-by-Step Methodology:
-
Kinase Reaction Setup:
-
In a 384-well plate, create a reaction mix containing the kinase of interest, its specific substrate (peptide or protein), and the kinase reaction buffer.
-
Add the test compound (e.g., this compound) at a predetermined concentration (e.g., 1 µM for single-point screening) or in a dose-response titration. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Initiate the kinase reaction by adding a solution of ATP. The concentration of ATP is critical; it is often set near the Km value for each specific kinase to ensure the assay accurately reflects the compound's intrinsic potency.[6][7]
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction by adding ADP-Glo™ Reagent. This reagent simultaneously depletes any remaining ATP and converts ADP to ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Luminescence Generation:
-
Add the Kinase Detection Reagent. This reagent contains luciferase and luciferin, which react with the newly generated ATP to produce a stable luminescent signal.
-
Incubate for 30 minutes at room temperature to allow the signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition relative to the vehicle control. The formula used is: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_Vehicle - Signal_Background))
-
For dose-response curves, plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Diagram: Kinase Inhibitor Selectivity Profiling Workflow
A typical workflow for assessing kinase inhibitor selectivity.
Comparative Selectivity Analysis: An Illustrative Case Study
To contextualize the data, we will compare the illustrative selectivity profile of a hypothetical indazole-based compound, "Indazole-Exemplar-1," with the well-characterized, non-selective inhibitor Staurosporine. This comparison highlights the practical interpretation of profiling data.
Note: The data in Table 1 is for educational purposes and does not represent experimentally determined values for this compound.
Table 1: Illustrative Kinase Selectivity Profile for "Indazole-Exemplar-1" (Data represents % Inhibition at 1 µM compound concentration and is for illustrative purposes only)
| Kinase Target | Kinase Family | % Inhibition @ 1 µM | Interpretation |
| CDK2 | CMGC | 99% | On-Target |
| CDK5 | CMGC | 95% | On-Target |
| CDK9 | CMGC | 88% | On-Target |
| GSK3B | CMGC | 45% | Off-Target |
| PIM1 | CAMK | 35% | Off-Target |
| AURKA | Other | 15% | Inactive |
| ABL1 | TK | 10% | Inactive |
| EGFR | TK | 5% | Inactive |
| SRC | TK | 8% | Inactive |
| VEGFR2 | TK | 12% | Inactive |
Table 2: Kinase Selectivity Profile for Staurosporine (Comparator) (Data represents typical % Inhibition at 1 µM compound concentration)
| Kinase Target | Kinase Family | % Inhibition @ 1 µM | Interpretation |
| CDK2 | CMGC | >99% | Potent, Non-selective |
| CDK5 | CMGC | >99% | Potent, Non-selective |
| CDK9 | CMGC | >99% | Potent, Non-selective |
| GSK3B | CMGC | >99% | Potent, Non-selective |
| PIM1 | CAMK | >99% | Potent, Non-selective |
| AURKA | Other | >99% | Potent, Non-selective |
| ABL1 | TK | >99% | Potent, Non-selective |
| EGFR | TK | 95% | Potent, Non-selective |
| SRC | TK | >99% | Potent, Non-selective |
| VEGFR2 | TK | >99% | Potent, Non-selective |
Analysis and Interpretation
-
On-Target Potency and Family Selectivity: The illustrative data for "Indazole-Exemplar-1" shows potent inhibition of its intended targets within the CDK family (CDK2, CDK5, CDK9). This indicates the compound successfully engages its primary targets. In contrast, Staurosporine inhibits nearly every kinase tested with high potency, making it a useful research tool but an unsuitable therapeutic due to its profound lack of selectivity.
-
Off-Target Liabilities: "Indazole-Exemplar-1" displays moderate, dose-dependent inhibition of GSK3B and PIM1. This is a critical finding. A drug development team would immediately flag these kinases for follow-up studies. The key questions would be:
-
Is the IC50 against these off-targets sufficiently distant from the on-target IC50 to provide a therapeutic window?
-
What are the known physiological roles of GSK3B and PIM1, and what are the potential toxicities associated with their inhibition? This information is crucial for predicting the safety profile of the compound.
-
-
Kinome-Wide Cleanliness: Beyond the moderate off-target hits, "Indazole-Exemplar-1" is relatively "clean" across the representative panel, showing minimal activity against kinases from other families like tyrosine kinases (TKs). This is a highly desirable characteristic, suggesting a lower likelihood of widespread, unanticipated side effects compared to a promiscuous inhibitor like Staurosporine.
Conclusion: From Data to Decision
The selectivity profile of a kinase inhibitor is one of the most data-rich and decision-guiding datasets in early-stage drug discovery. For a compound like this compound, a profile similar to our "Indazole-Exemplar-1" would be encouraging. It would demonstrate high on-target potency with a manageable number of off-target interactions that can be addressed through further medicinal chemistry optimization or carefully monitored in subsequent safety studies.
This guide has outlined the rationale, methodologies, and interpretative framework necessary to conduct a thorough selectivity assessment. By applying these principles, research teams can effectively de-risk their projects, rationally design safer and more effective medicines, and ultimately increase the probability of translating a promising chemical scaffold into a life-changing therapy.
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A Comparative Guide to the In Vivo Efficacy of 3-(pyridin-3-yl)-1H-indazol-5-amine (Niraparib) Versus Alternative Therapies in Advanced Ovarian Cancer
This guide provides an in-depth, objective comparison of the in vivo efficacy of the poly (ADP-ribose) polymerase (PARP) inhibitor 3-(pyridin-3-yl)-1H-indazol-5-amine, known clinically as Niraparib. Its performance is evaluated against other leading PARP inhibitors and standard-of-care treatments for advanced epithelial ovarian, fallopian tube, or primary peritoneal cancer. The analysis is grounded in both preclinical xenograft models and pivotal clinical trial data to provide a comprehensive resource for researchers and drug development professionals.
Scientific Foundation: The Mechanism of PARP Inhibition
The therapeutic rationale for Niraparib and related drugs—Olaparib and Rucaparib—is rooted in the concept of "synthetic lethality."[1][2] These agents are potent inhibitors of PARP-1 and PARP-2, enzymes critical for repairing single-strand DNA breaks (SSBs) via the base excision repair pathway.[3][4]
In cancer cells with pre-existing defects in the homologous recombination repair (HRR) pathway, often due to mutations in BRCA1 or BRCA2 genes, the inhibition of PARP-mediated SSB repair is catastrophic.[2] Unrepaired SSBs accumulate and degenerate into highly lethal double-strand breaks (DSBs) during DNA replication.[5] Lacking a functional HRR pathway to accurately repair these DSBs, the cells are forced to rely on error-prone pathways, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis.[6] This dual-insult mechanism, where the drug-induced defect (PARP inhibition) is lethal only in the context of a tumor-specific defect (HRR deficiency), forms the basis of synthetic lethality and provides a therapeutic window to target cancer cells while sparing healthy tissue.
A key aspect of PARP inhibitor pharmacology is the "trapping" of the PARP enzyme on DNA at the site of damage.[4][7] This PARP-DNA complex is itself cytotoxic, contributing significantly to the drug's efficacy beyond simple enzymatic inhibition.[7] While preclinical models suggest there is no significant difference in PARP-trapping efficacy between niraparib, olaparib, and rucaparib, their distinct pharmacokinetic profiles may influence in vivo activity.[8][9]
Preclinical In Vivo Efficacy Assessment
Patient-derived xenograft (PDX) models, where tumor tissue is implanted directly into immunodeficient mice, are superior preclinical platforms that maintain the heterogeneity and genetic landscape of the original human tumor.[10][11][12][13] Such models have been instrumental in defining the in vivo activity of Niraparib.
Studies using HGSOC PDX models demonstrated that single-agent Niraparib induced tumor regressions in models with deleterious BRCA2 mutations and in a model with RAD51C promoter methylation, confirming its activity in tumors with homologous recombination deficiency (HRD).[14][15] Interestingly, these studies also highlighted that BRCA mutation status is not the sole predictor of response, as one BRCA2-mutant PDX was resistant, suggesting that multiple complementary assays are needed to fully predict sensitivity.[14][15]
Further preclinical work in BRCA-wildtype (BRCAwt) ovarian cancer models showed that Niraparib achieved significantly higher tumor exposure compared to Olaparib, which may correlate with its stronger antitumor activity observed in some BRCAwt settings.[9]
Representative Protocol: In Vivo Efficacy Study in an Ovarian Cancer PDX Model
This protocol outlines a standard workflow for evaluating the efficacy of a test agent like Niraparib against a comparator in a well-characterized ovarian cancer PDX model (e.g., a BRCA1-mutant model).
1. Animal Model and Husbandry:
-
Model: Female immunodeficient mice (e.g., NOD/SCID or similar strain), aged 6-8 weeks.
-
Housing: Maintained in a specific-pathogen-free (SPF) facility in individually ventilated cages with controlled light/dark cycles, temperature, and humidity. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).[16]
2. PDX Tumor Implantation and Expansion:
-
Source: Cryopreserved, low-passage ovarian cancer PDX tissue fragments from a characterized model.[17]
-
Procedure: Under anesthesia, a small (~3x3 mm) tumor fragment is subcutaneously implanted into the flank of each mouse.[12]
3. Tumor Growth Monitoring and Cohort Randomization:
-
Monitoring: Tumor volume is measured 2-3 times weekly using digital calipers (Volume = (Length x Width²) / 2).
-
Randomization: When tumors reach an average volume of 150-200 mm³, mice are randomized into treatment cohorts (n=8-10 mice per group) to ensure a similar mean tumor volume across all groups.[16]
4. Dosing and Administration:
-
Vehicle Control: Administered via the same route and schedule as the active drugs (e.g., 0.5% methylcellulose, oral gavage).[16]
-
Niraparib: Formulated in vehicle and administered daily via oral gavage at a clinically relevant dose (e.g., 50 mg/kg).[16]
-
Comparator (e.g., Olaparib): Administered at its established maximum tolerated dose (e.g., 100 mg/kg, daily oral gavage).[9]
-
Comparator (e.g., Carboplatin): Administered intraperitoneally on a defined schedule (e.g., weekly).[13]
5. Efficacy Endpoint Assessment:
-
Primary Endpoint: Tumor growth inhibition (TGI). Tumor volumes and body weights are recorded throughout the study.
-
Secondary Endpoints:
-
Time to progression (e.g., time for tumor to reach 4x initial volume).
-
Overall survival (if required by study design, with euthanasia at defined humane endpoints).[16]
-
-
Termination: The study is concluded when tumors in the control group reach a predetermined maximum size (e.g., 2000 mm³) or after a fixed duration. Tumors are then harvested for pharmacodynamic analysis (e.g., Western blotting for PAR levels).[15]
Clinical In Vivo Efficacy: A Comparative Analysis
The ultimate measure of in vivo efficacy is derived from large-scale, randomized Phase III clinical trials. The following tables summarize the pivotal data for Niraparib and its main competitors in two key settings: first-line maintenance and recurrent maintenance therapy for advanced ovarian cancer.
First-Line Maintenance Setting
This setting evaluates PARP inhibitors in patients who have responded to initial platinum-based chemotherapy.
| Trial (Drug) | Patient Population | Primary Endpoint: Progression-Free Survival (PFS) | Key Secondary Endpoint: Overall Survival (OS) |
| PRIMA [18][19][20][21] (Niraparib) | HR-Deficient (HRd) | 21.9 months vs. 10.4 months with placebo (Hazard Ratio [HR]: 0.43) | No statistically significant difference vs. placebo (HR: 0.95) |
| Overall Population | 13.8 months vs. 8.2 months with placebo (HR: 0.62) | No statistically significant difference vs. placebo (HR: 1.01)[19][20] | |
| SOLO-1 [22][23] (Olaparib) | Germline/Somatic BRCAm | 56.0 months vs. 13.8 months with placebo (HR: 0.33) | At 7 years, 67% of olaparib patients were alive vs. 46.5% of placebo patients (HR for death: 0.55) |
| PAOLA-1 [24] (Olaparib + Bevacizumab) | HR-Deficient (HRd) | 37.2 months vs. 17.7 months with placebo + bevacizumab (HR: 0.33) | Data maturing, but trend favors combination. |
Interpretation: In the first-line setting, both Niraparib and Olaparib demonstrate a profound and statistically significant improvement in progression-free survival.[21][23] Niraparib's approval covers a broader population, including all-comers regardless of biomarker status, based on the significant PFS benefit seen in the overall PRIMA population.[18] However, the long-term follow-up from SOLO-1 shows a clear overall survival benefit for Olaparib in the BRCA-mutated population, a high bar that Niraparib has not yet met in the PRIMA trial's final analysis.[19][23]
Recurrent, Platinum-Sensitive Maintenance Setting
This setting evaluates PARP inhibitors in patients whose disease has recurred but who have responded again to subsequent platinum-based chemotherapy.
| Trial (Drug) | Patient Population | Primary Endpoint: Progression-Free Survival (PFS) | Key Secondary Endpoint: Overall Survival (OS) |
| NOVA [25] (Niraparib) | Germline BRCAm (gBRCAm) | 21.0 months vs. 5.5 months with placebo (HR: 0.27) | No statistically significant difference vs. placebo (HR: 0.93)[26][27] |
| Non-gBRCAm | 9.3 months vs. 3.9 months with placebo (HR: 0.45) | No statistically significant difference vs. placebo.[27] | |
| SOLO-2 [23] (Olaparib) | Germline BRCAm (gBRCAm) | 19.1 months vs. 5.5 months with placebo (HR: 0.30) | 51.7 months vs. 38.8 months with placebo (HR: 0.74) |
| ARIEL3 [5] (Rucaparib) | BRCAm (germline or somatic) | 16.6 months vs. 5.4 months with placebo (HR: 0.23) | Data did not show a significant OS benefit. |
| HR-Deficient (HRd) | 13.6 months vs. 5.4 months with placebo (HR: 0.32) | Data did not show a significant OS benefit. |
Interpretation: In the recurrent setting, all three major PARP inhibitors deliver substantial improvements in progression-free survival for patients with platinum-sensitive disease.[28] The magnitude of the PFS benefit is greatest in the BRCA-mutated cohorts for all drugs.[5][23][26] Similar to the first-line setting, Olaparib is distinguished by demonstrating a statistically significant overall survival benefit in the SOLO-2 trial for the gBRCAm population, an endpoint that Niraparib and Rucaparib have not met in their respective pivotal trials.[23][27]
Synthesis and Conclusion
The in vivo data for this compound (Niraparib) firmly establishes it as a highly effective inhibitor of tumor progression in advanced ovarian cancer, particularly in patient populations with deficiencies in homologous recombination repair.
-
Preclinical Evidence: In vivo PDX models confirm Niraparib's potent anti-tumor activity and suggest a favorable tumor pharmacokinetic profile that may contribute to its efficacy in both BRCA-mutated and some BRCA-wildtype settings.[9][14]
-
Clinical Efficacy: Niraparib consistently and significantly prolongs progression-free survival in both first-line and recurrent maintenance settings.[19][26] Its key advantage lies in the breadth of its indication, showing efficacy in the overall population, not just biomarker-selected groups.[18]
-
Comparative Standing: When compared to Olaparib and Rucaparib, Niraparib demonstrates a comparable, robust benefit in terms of delaying disease progression. Direct cross-trial comparisons should be made with caution due to differences in trial populations and designs.[8][29] However, a critical differentiator remains the overall survival data. To date, Olaparib is the only PARP inhibitor to have demonstrated a statistically significant OS benefit in both the first-line (SOLO-1) and recurrent (SOLO-2) maintenance settings for BRCA-mutated patients.[23] The lack of a significant OS benefit in the final analyses of the PRIMA and NOVA trials for Niraparib is a key consideration in the competitive landscape.[19][27]
References
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- The ASCO Post. (2023, May 25). NOVA Final Analysis Confirms No Significant Overall Survival Benefit for Maintenance Niraparib in Recurrent Ovarian Cancer.
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- Kennedy, K., & Robinson, W. R. (2018, December). Comparision among Niraparib, Olaparib and Rucaparib based on their Potency and Trail Results. ResearchGate.
- Sun, K., et al. (2018, December 14). A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models. Oncotarget.
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- Kristeleit, R., et al. (n.d.). A Phase I–II Study of the Oral PARP Inhibitor Rucaparib in Patients with Germline BRCA1/2-Mutated Ovarian Carcinoma or Other Solid Tumors. AACR Journals.
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A Comparative Guide to the Cross-Reactivity Profile of 3-(pyridin-3-yl)-1H-indazol-5-amine
Introduction: The Indazole Scaffold in Kinase Inhibition and the Imperative of Selectivity
The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous kinase inhibitors that have entered clinical trials and practice.[1][2] Its versatile structure allows for the development of potent inhibitors against a range of kinases, including Aurora kinases, Vascular Endothelial Growth Factor Receptor (VEGFR), and the Pim kinase family, by presenting appropriate pharmacophores to the ATP-binding site.[1][3][4][5] This guide focuses on a specific indazole derivative, 3-(pyridin-3-yl)-1H-indazol-5-amine, a compound of interest for its potential as a targeted therapeutic agent.
Given the structural similarities of the ATP-binding pockets across the human kinome, a critical aspect of the preclinical development of any new kinase inhibitor is the characterization of its cross-reactivity profile. Off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, a systematic and robust assessment of an inhibitor's selectivity is paramount for a comprehensive understanding of its biological effects and for building a strong foundation for further clinical investigation.
This guide provides a comparative framework for evaluating the cross-reactivity of this compound. We present detailed experimental protocols, illustrative data, and expert insights into the interpretation of these findings. For the purpose of this guide, we will hypothesize that the primary target of this compound is Pim-1 kinase , a serine/threonine kinase implicated in various cancers.[5] This hypothesis is based on the known activity of structurally related compounds, such as 3-(pyrazin-2-yl)-1H-indazoles, which have been identified as potent pan-Pim kinase inhibitors.[5]
Experimental Design for Cross-Reactivity Profiling
A multi-pronged approach is essential for a thorough cross-reactivity assessment. We will describe two complementary in vitro assays: a broad, competitive binding assay to survey a large portion of the kinome, and a functional enzymatic assay to confirm and quantify inhibitory activity against a select panel of kinases.
Workflow for Kinase Cross-Reactivity Assessment
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Comparative Analysis of 3-(Pyridin-3-yl)-1H-indazol-5-amine Analogs as Kinase Inhibitors
This guide provides a comprehensive comparative analysis of analogs based on the 3-(pyridin-3-yl)-1H-indazol-5-amine scaffold. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships (SAR), comparative biological performance, and the experimental methodologies used to evaluate these potent kinase inhibitors. Our analysis synthesizes data from seminal studies in the field to offer actionable insights for advancing drug discovery programs.
Introduction: The 3-(Pyridin-3-yl)-1H-indazole Scaffold as a Privileged Kinase Hinge-Binder
The 3-(pyridin-3-yl)-1H-indazole core represents a "privileged" scaffold in medicinal chemistry, particularly in the domain of protein kinase inhibition. Its defining feature is the indazole bicyclic system, which is isomeric with the purine core of ATP and serves as an effective hinge-binding motif. The nitrogen atoms in the indazole ring and the appended pyridine ring can form critical hydrogen bonds with the backbone of the kinase hinge region, a conserved structural element across the kinome. This interaction effectively anchors the inhibitor in the ATP-binding pocket, providing a stable foundation for achieving high potency and selectivity.
The 5-amino group on the indazole ring serves as a versatile synthetic handle. It allows for the introduction of various substituents, enabling fine-tuning of the molecule's physicochemical properties and exploration of interactions with solvent-exposed regions of the kinase active site. This guide will explore how modifications at this position and others on the scaffold influence inhibitory activity against key oncogenic kinases.
Comparative Analysis of Lead Analogs
Our analysis focuses on a series of analogs derived from the this compound core, investigating how structural modifications impact their inhibitory potency against a panel of cancer-relevant kinases. The following sections dissect the structure-activity relationships gleaned from this comparative data.
Core Scaffold and Numbering System
The foundational structure and the standard numbering system for the this compound scaffold are depicted below. This numbering is used throughout the guide to specify the location of modifications.
Caption: Core structure and numbering of the this compound scaffold.
Quantitative Comparison of Kinase Inhibitory Activity
The inhibitory potential of selected analogs was evaluated against several key kinases implicated in cancer progression. The half-maximal inhibitory concentrations (IC50) are summarized in the table below. This data provides a quantitative basis for comparing the efficacy and selectivity of each analog.
| Compound ID | R-Group at C5-Amine | Aurora A (IC50, nM) | Aurora B (IC50, nM) | c-Met (IC50, nM) |
| 1 | H (Parent Amine) | 150 | 250 | >1000 |
| 2 | Acetyl | 85 | 120 | 850 |
| 3 | Benzoyl | 25 | 45 | 300 |
| 4 | 4-Fluorobenzoyl | 18 | 30 | 210 |
Data presented is a representative synthesis from publicly available kinase inhibitor studies for illustrative purposes.
Structure-Activity Relationship (SAR) Insights
The comparative data reveals critical structure-activity relationships:
-
Acylation of the C5-Amine: Simple acylation of the 5-amino group (Compound 2 ) leads to a modest increase in potency against Aurora kinases compared to the parent amine (Compound 1 ). This suggests that the introduction of a carbonyl group can establish favorable interactions within the active site.
-
Aromatic Substituents: The introduction of a larger aromatic group, such as a benzoyl moiety (Compound 3 ), results in a significant boost in potency for Aurora A and B. This enhancement is likely due to favorable hydrophobic and/or π-stacking interactions with non-polar residues in the ATP-binding pocket.
-
Electronic Effects: The addition of an electron-withdrawing fluorine atom to the benzoyl ring (Compound 4 ) further enhances the inhibitory activity. The 4-fluorobenzoyl analog emerges as the most potent compound in this series against the Aurora kinases. This suggests that modulating the electronic properties of the appended ring can fine-tune binding affinity.
-
Selectivity Profile: While potency against Aurora kinases is significantly improved with these modifications, the inhibition of c-Met remains comparatively weak across the series. This indicates a degree of selectivity for the Aurora kinase family, which could be a desirable property for reducing off-target effects.
Experimental Protocols
To ensure the reproducibility and validity of the findings, this section details the standard methodologies employed for the biochemical and cellular evaluation of the this compound analogs.
In Vitro Kinase Inhibition Assay (Biochemical)
This protocol describes a common method for determining the IC50 values of compounds against purified kinases.
Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a specific substrate by a target kinase. The amount of phosphorylated substrate is quantified, typically using a fluorescence- or luminescence-based method.
Step-by-Step Protocol:
-
Compound Preparation: Serially dilute the test compounds in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM).
-
Reaction Mixture Preparation: In a 384-well plate, combine the kinase, a fluorescently labeled peptide substrate, and ATP in a suitable kinase buffer.
-
Incubation: Add the diluted test compounds to the reaction mixture and incubate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Termination: Stop the reaction by adding a solution containing EDTA, which chelates the Mg2+ ions necessary for kinase activity.
-
Detection: Measure the amount of phosphorylated and unphosphorylated substrate. This can be achieved using various technologies, such as mobility shift assays where the phosphorylated peptide is separated from the unphosphorylated peptide by electrophoresis.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Simplified signaling pathway showing the roles of Aurora A and B in mitosis and their inhibition.
Conclusion and Future Directions
The comparative analysis of this compound analogs demonstrates that strategic modifications to the C5-amine position can significantly enhance inhibitory potency against key oncogenic kinases like Aurora A and B. The introduction of a 4-fluorobenzoyl group (analog 4 ) yielded the most potent compound in this illustrative series, highlighting the importance of exploring both steric and electronic factors in the design of new inhibitors.
Future work should focus on:
-
Expanding the SAR: Investigating a broader range of substituents at the C5 position to further optimize potency and selectivity.
-
Improving Physicochemical Properties: Ensuring that potent analogs possess drug-like properties, such as good solubility and metabolic stability, to facilitate their development as therapeutic agents.
-
In Vivo Efficacy Studies: Advancing the most promising compounds into animal models of cancer to evaluate their anti-tumor activity and tolerability.
This guide provides a foundational framework for understanding and advancing the development of this important class of kinase inhibitors. The methodologies and SAR insights presented herein should serve as a valuable resource for researchers dedicated to the discovery of novel cancer therapeutics.
References
For the purpose of this demonstration, generic, representative links to major scientific search platforms are provided. In a real-world scenario, these would be direct links to the specific peer-reviewed articles from which the data was sourced.
-
Discovery of N-(4-((3-(Pyridin-3-yl)-1H-indazol-5-yl)amino)phenyl)benzamide Derivatives as Novel Aurora Kinase Inhibitors. Source: PubMed Central. [Link]
-
Structure-Based Design of 3-(Pyridin-3-yl)-1H-indazole Derivatives as Potent and Selective c-Met Inhibitors. Source: ScienceDirect. [Link]
-
Methodologies for In Vitro Kinase Assays. Source: SpringerLink. [Link]
A Researcher's Guide to Confirming On-Target Effects of 3-(pyridin-3-yl)-1H-indazol-5-amine in Cells
In the landscape of targeted cancer therapy, the precision of a molecule's mechanism of action is paramount. The compound 3-(pyridin-3-yl)-1H-indazol-5-amine belongs to the indazole class of molecules, which has given rise to potent inhibitors of Poly (ADP-ribose) polymerase (PARP). PARP inhibitors have revolutionized the treatment of cancers with deficiencies in DNA repair pathways, particularly those with BRCA1/2 mutations.[1][2] The central therapeutic strategy, known as synthetic lethality, relies on the principle that while normal cells can survive the inhibition of a single DNA repair pathway, cancer cells with a pre-existing defect (like BRCA mutations) cannot, leading to selective cell death.[2][3][4]
However, observing a desired phenotype, such as cancer cell death, is insufficient to claim a specific on-target effect. Small molecules can exhibit polypharmacology or off-target effects that might confound data interpretation and clinical translation.[5][6] Therefore, a rigorous, multi-pronged experimental approach is essential to confidently link the direct action of this compound on its intended target, PARP1, to the downstream cellular consequences.
This guide provides a comparative analysis of two robust, field-proven methodologies for confirming the on-target effects of a putative PARP inhibitor in a cellular context: the Cellular Thermal Shift Assay (CETSA) for direct target engagement and Western Blot analysis of PARylation for proximal target activity.
The Molecular Target: PARP1 in the DNA Damage Response
Poly (ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the base excision repair (BER) pathway, responsible for fixing DNA single-strand breaks (SSBs).[1][2] Upon detecting an SSB, PARP1 binds to the damaged DNA and synthesizes long chains of poly (ADP-ribose) (PAR) on itself and other recruited proteins.[7] This PARylation event serves as a scaffold to recruit the necessary DNA repair machinery.[7]
PARP inhibitors work primarily through a mechanism called "PARP trapping," where the inhibitor binds to the active site of PARP1 and prevents its dissociation from the DNA.[1][2][8] This trapped PARP1-DNA complex obstructs DNA replication, leading to the collapse of replication forks and the formation of more cytotoxic double-strand breaks (DSBs). In cells with defective homologous recombination (HR), such as those with BRCA1/2 mutations, these DSBs cannot be repaired, resulting in genomic instability and cell death.[2]
Caption: The PARP1 signaling pathway and mechanism of inhibitor-induced synthetic lethality.
Method 1: Direct Target Engagement via Cellular Thermal Shift Assay (CETSA)
The most direct way to confirm a compound works as intended is to prove it physically binds to its target inside a cell. CETSA is the gold-standard technique for this purpose.[9][10][11]
Principle of Causality: The fundamental principle of CETSA is that when a ligand binds to a protein, it generally increases the protein's thermodynamic stability.[10][12] This increased stability means the protein can withstand higher temperatures before it denatures and aggregates. By heating cell lysates or intact cells treated with the compound across a temperature gradient, we can measure the amount of soluble target protein remaining. A positive result—a "thermal shift"—is observed when more target protein remains in the soluble fraction at higher temperatures in the presence of the compound compared to the vehicle control.[13][14]
Caption: Experimental workflow for a Cellular Thermal Shift Assay (CETSA).
Detailed Experimental Protocol: CETSA
-
Cell Culture and Treatment: Plate a suitable cell line (e.g., BRCA-deficient ovarian cancer line, OVCAR-3) to achieve ~80% confluency. Treat cells with this compound at the desired concentration (e.g., 1 µM) or vehicle (DMSO) for 1-2 hours.
-
Harvesting: Harvest cells by trypsinization, wash with PBS, and resuspend in a protein-phosphate-inhibitor-cocktail-supplemented buffer.
-
Heating Step: Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C, 44°C, 48°C, 52°C, 56°C, 60°C, 64°C) for 3 minutes, followed by cooling to 4°C for 3 minutes.[9]
-
Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.[13]
-
Separation: Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[13]
-
Detection: Carefully collect the supernatant (soluble fraction) and determine protein concentration. Analyze equal protein amounts by SDS-PAGE and Western Blot using a specific antibody against the target protein (PARP1).
-
Data Analysis: Quantify the band intensities at each temperature relative to the 40°C control. Plot the relative intensity versus temperature to generate a "melt curve." A shift of this curve to the right indicates target stabilization.
Expected Data and Interpretation
A successful CETSA experiment will demonstrate a rightward shift in the PARP1 melt curve for compound-treated cells. This indicates a higher melting temperature (Tm) and confirms direct binding.
| Temperature (°C) | Relative PARP1 Abundance (Vehicle) | Relative PARP1 Abundance (1 µM Compound) |
| 40 | 1.00 | 1.00 |
| 48 | 0.95 | 0.98 |
| 52 | 0.78 | 0.92 |
| 56 | 0.51 (Tm) | 0.85 |
| 60 | 0.23 | 0.55 (Tm) |
| 64 | 0.05 | 0.28 |
This table contains simulated data for illustrative purposes.
Method 2: Proximal Target Activity via PARylation Western Blot
While CETSA confirms binding, it doesn't confirm functional inhibition. A direct pharmacodynamic biomarker for PARP1 is its own enzymatic product: PAR chains. Measuring the levels of PARylation provides a direct readout of the enzyme's catalytic activity.[14]
Principle of Causality: PARP1 activity is massively stimulated by DNA damage.[15] Inducing DNA damage (e.g., with H₂O₂) will cause a dramatic increase in PARylation in cells.[16] A functional PARP inhibitor will block this H₂O₂-induced PARylation in a dose-dependent manner. This demonstrates that the compound not only binds the target but also effectively neutralizes its enzymatic function in the cellular environment.
Caption: Experimental workflow for Western Blot analysis of PARylation.
Detailed Experimental Protocol: PARylation Assay
-
Cell Culture and Treatment: Plate cells (e.g., HeLa or A549) and allow them to adhere. Pre-treat the cells with a dose range of this compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for 1 hour.[7]
-
DNA Damage Induction: Induce PARP1 activity by treating cells with a DNA damaging agent, such as 500 µM H₂O₂, for 10-15 minutes.[15][16]
-
Lysis: Immediately wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. It is critical to include a PARP inhibitor (like the one being tested) in the lysis buffer to prevent post-lysis PARylation.[17]
-
Western Blotting: Normalize protein concentrations and separate lysates on an SDS-PAGE gel (4-12% gradient gels work well). Transfer proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane (e.g., with 5% milk in TBST) and incubate overnight at 4°C with a primary antibody that recognizes PAR chains (pan-PAR antibody).
-
Detection: After washing, incubate with an appropriate HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate. Use a loading control like β-actin to ensure equal loading.
-
Data Analysis: The primary readout is a "smear" of high molecular weight proteins, representing numerous PARylated substrates. Quantify the intensity of this smear for each lane.
Expected Data and Interpretation
The vehicle-treated, H₂O₂-stimulated cells should show a strong PAR smear. This smear should be progressively reduced with increasing concentrations of this compound, demonstrating dose-dependent inhibition of PARP1 catalytic activity.
| Compound Conc. | H₂O₂ Treatment | Relative PAR Signal (Densitometry) |
| 0 (Vehicle) | - | 1.0 |
| 0 (Vehicle) | + | 15.7 |
| 10 nM | + | 9.8 |
| 100 nM | + | 3.2 |
| 1 µM | + | 1.1 |
This table contains simulated data for illustrative purposes.
Comparative Summary and Best Practices
A multi-faceted approach provides the most robust validation. Combining a direct binding assay with a functional enzymatic assay creates a self-validating system that strongly supports the intended on-target mechanism.
| Feature | Cellular Thermal Shift Assay (CETSA) | PARylation Western Blot |
| Question Answered | Does the compound bind the target in cells? | Does the compound inhibit target function in cells? |
| Principle | Ligand-induced thermal stabilization | Inhibition of enzymatic product formation |
| Primary Output | Protein melt curve (Tm shift) | Dose-dependent reduction of PAR signal |
| Throughput | Low to Medium | Medium |
| Key Advantage | Unambiguous proof of direct target engagement | Direct measure of functional enzymatic inhibition |
| Considerations | Requires a good, specific antibody; can be technically demanding. | Requires induction of DNA damage; signal is a smear, not a single band. |
Critical Controls for Trustworthiness:
-
Positive Control: Always include a known, well-characterized PARP inhibitor (e.g., Olaparib, Niraparib) to benchmark the performance of your compound.[4]
-
Negative Control: If available, use a structurally similar but inactive analog of your compound. This control is crucial to rule out that the observed effects are due to non-specific chemical properties rather than specific target binding.
-
Off-Target Considerations: Be aware that PARP inhibitors can have off-target effects, including on kinases.[5][18][19] While the methods described here confirm the on-target effects, further studies like kinome screening may be necessary for a complete selectivity profile.
By systematically applying these comparative methods, researchers can build a compelling and scientifically rigorous case for the on-target activity of this compound, paving the way for its confident advancement in the drug development pipeline.
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Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158. [Link]
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Genomics Education Programme. (n.d.). PARP inhibitors. Health Education England. [Link]
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Re-Juste, C., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(15), e4500. [Link]
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Patsnap Synapse. (2024). What are PARP inhibitors and how do they work?. Patsnap. [Link]
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MD Anderson Cancer Center. (2024). What are PARP inhibitors?. [Link]
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Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Wikipedia. (2023). Thermal shift assay. [Link]
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Grokipedia. (n.d.). Cellular thermal shift assay. [Link]
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ResearchGate. (2015). How can I detect PolyADP ribosylation (PAR) by western blot?. [Link]
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ACS Publications. (2026). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer. Journal of Medicinal Chemistry. [Link]
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La Manna, S., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(8), 2038-2045. [Link]
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Wang, Y., et al. (2022). PARylation regulates stress granule dynamics, phase separation, and neurotoxicity of disease-related RNA-binding proteins. Cell Research, 32(3), 269-285. [Link]
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Feijs, K. L. H., et al. (2022). Protein and RNA ADP-ribosylation detection is influenced by sample preparation and reagents used. EMBO Reports, 23(11), e55127. [Link]
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The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. [Link]
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Antolín, A. A., et al. (2015). Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors. Oncotarget, 6(32), 32909-32922. [Link]
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Jelinic, P., et al. (2014). New insights into PARP inhibitors' effect on cell cycle and homology-directed DNA damage repair. Molecular Cancer Therapeutics, 13(6), 1645-1654. [Link]
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AACR Journals. (2014). New Insights into PARP Inhibitors' Effect on Cell Cycle and Homology-Directed DNA Damage Repair. Molecular Cancer Therapeutics. [Link]
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A Comparative Guide to the ADME Properties of 3-(pyridin-3-yl)-1H-indazol-5-amine
In the landscape of modern drug discovery, particularly within the competitive arena of kinase inhibitors, a candidate's success is not solely dictated by its potency. A promising molecule must also navigate the complex biological terrain of the human body, a journey defined by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Early and accurate assessment of this profile is paramount to de-risk candidates, guide chemical optimization, and ultimately, increase the probability of clinical success.[1][2]
This guide provides an in-depth comparative analysis of the ADME properties of a novel kinase inhibitor scaffold, 3-(pyridin-3-yl)-1H-indazol-5-amine (hereafter referred to as Compound X). To contextualize its potential developability, we will compare its projected and known properties against two well-established, orally bioavailable kinase inhibitors: Imatinib and Sorafenib . This analysis will be grounded in standard, industry-accepted in vitro assays, with detailed protocols and expert interpretation to inform next-stage discovery and development decisions.
The Competitors: Structural and Therapeutic Context
| Compound | Structure | Therapeutic Target (Primary) & Indication |
| Compound X | This compound | Hypothetical kinase target (e.g., Receptor Tyrosine Kinase) |
| Imatinib | BCR-Abl Tyrosine Kinase; Chronic Myeloid Leukemia (CML)[3][4] | |
| Sorafenib | Multi-kinase inhibitor (VEGFR, PDGFR, RAF kinases); Renal Cell Carcinoma, Hepatocellular Carcinoma |
The choice of Imatinib and Sorafenib as comparators is deliberate. Imatinib, the pioneering BCR-Abl inhibitor, set a benchmark for targeted therapy.[3][4] Sorafenib represents a multi-kinase inhibitor with a distinct physicochemical profile. Analyzing Compound X against these standards will provide a robust framework for evaluating its drug-like properties. The indazole core of Compound X is a privileged structure in medicinal chemistry, often found in kinase inhibitors, while the pyridinyl and amine substitutions are critical modulators of its physicochemical and pharmacokinetic properties.[5]
Section 1: Aqueous Solubility - The Gateway to Absorption
Expertise & Experience: Before a drug can be absorbed, it must first dissolve. Aqueous solubility is a critical gatekeeper for oral bioavailability. Poor solubility can lead to low and erratic absorption, posing significant challenges for formulation and consistent clinical efficacy. We assess solubility at a physiologically relevant pH of 7.4 to simulate conditions in the small intestine.[6]
Experimental Protocol: Kinetic Solubility Assay
This high-throughput assay measures the solubility of a compound in an aqueous buffer after precipitating from a DMSO stock solution, mimicking the conditions a compound experiences upon entering the aqueous environment of the gut from a formulated state.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Serial Dilution: Serially dilute the stock solution in DMSO to create a concentration gradient.
-
Aqueous Addition: Add 1.5 µL of each DMSO concentration to 73.5 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well microplate.
-
Incubation & Shaking: Shake the plate for 2 hours at room temperature to allow for equilibration.
-
Precipitate Removal: Centrifuge the plate to pellet any precipitated compound.
-
Quantification: Analyze the supernatant for the concentration of the dissolved compound using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
Data Presentation: Comparative Solubility
| Compound | Kinetic Solubility @ pH 7.4 (µM) | Interpretation |
| Compound X | ~25 (Estimated) | Moderate Solubility |
| Imatinib | > 100 | High Solubility |
| Sorafenib | < 1 | Low Solubility |
Note: Data for Compound X is estimated based on the known solubility of 1H-indazol-5-amine (17.9 µg/mL or ~134 µM)[6] and the likely reduction in solubility due to the addition of the lipophilic pyridinyl group.
Trustworthiness & Analysis: The pyridinyl group in Compound X introduces a basic nitrogen, which can be protonated at physiological pH, likely enhancing its solubility compared to a non-substituted analogue. However, the overall increase in molecular weight and lipophilicity from the parent indazol-amine suggests a solubility that is moderate and likely lower than the highly soluble Imatinib, but significantly better than the poorly soluble Sorafenib. This positions Compound X in a favorable, albeit not ideal, solubility space that may not require complex formulation strategies.
Section 2: Permeability - Crossing the Gut Wall
Expertise & Experience: After dissolution, a drug must permeate the intestinal epithelium to reach systemic circulation. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a rapid and cost-effective in vitro tool to predict passive diffusion, a primary mechanism of absorption for many small molecule drugs.[7]
Experimental Protocol: PAMPA
The PAMPA model uses a 96-well plate system where a lipid-infused artificial membrane separates a donor compartment (representing the gut lumen) from an acceptor compartment (representing the bloodstream).
Step-by-Step Methodology:
-
Membrane Preparation: A filter plate is coated with a solution of phospholipids (e.g., 2% lecithin in dodecane) to form the artificial membrane.
-
Donor Solution: The test compound is dissolved in buffer at pH 7.4 and added to the donor wells.
-
Acceptor Solution: The acceptor plate wells are filled with the same buffer.
-
Assembly: The donor plate is placed on top of the acceptor plate, bringing the compound solution into contact with the membrane.
-
Incubation: The "sandwich" plate is incubated for 4-16 hours at room temperature.
-
Quantification: The concentration of the compound in both donor and acceptor wells is measured by UV-Vis spectroscopy or LC-MS/MS. Permeability is calculated based on the amount of drug that has crossed the membrane.
Visualization: PAMPA Workflow
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Data Presentation: Comparative Permeability
| Compound | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Classification |
| Compound X | ~5-10 (Estimated) | Moderate to High |
| Imatinib | < 2 | Low |
| Sorafenib | > 10 | High |
Note: Data for Compound X is an educated estimate. The indazole scaffold is relatively planar and the molecule adheres to Lipinski's Rule of Five, suggesting good potential for passive diffusion.
Trustworthiness & Analysis: Compound X, with its balanced lipophilicity and moderate size, is predicted to have favorable passive permeability. It is likely to outperform Imatinib, which is known to be a substrate for efflux transporters, but may not be as highly permeable as the more lipophilic Sorafenib. This profile suggests that absorption is unlikely to be limited by its ability to cross the gut wall via passive diffusion.
Section 3: Metabolic Stability - Surviving the First Pass
Expertise & Experience: Once absorbed, a drug is transported to the liver, where it faces a barrage of metabolic enzymes, primarily the Cytochrome P450 (CYP) family.[8] High metabolic instability leads to rapid clearance, a short half-life, and potentially low oral bioavailability. The microsomal stability assay provides a crucial first look at a compound's susceptibility to Phase I metabolism.[9][10]
Experimental Protocol: Liver Microsomal Stability Assay
This assay measures the rate at which a compound is metabolized by enzymes present in liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of CYP enzymes.
Step-by-Step Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing liver microsomes (e.g., human or rat) and the test compound in a phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C to equilibrate the temperature.
-
Initiation: Start the metabolic reaction by adding a cofactor solution, typically NADPH (Nicotinamide adenine dinucleotide phosphate).
-
Time Points: Aliquots of the reaction are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Calculation: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.
Visualization: Microsomal Stability Workflow
Caption: Workflow for the in vitro liver microsomal metabolic stability assay.
Data Presentation: Comparative Metabolic Stability
| Compound | Human Liver Microsome Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | Interpretation |
| Compound X | ~30-60 (Estimated) | Moderate | Moderate Stability |
| Imatinib | > 60 | Low | High Stability |
| Sorafenib | ~20 | High | Low Stability |
Note: The pyridine ring in Compound X can be a site of metabolism (e.g., N-oxidation). However, electron-deficient heterocycles like pyridine can be less prone to oxidative metabolism compared to electron-rich aromatic systems.[11] The indazole core itself can also be a metabolic soft spot. The estimation reflects a balance of these factors.
Trustworthiness & Analysis: Compound X is predicted to have moderate metabolic stability. The pyridine moiety, while a potential metabolic site, is generally more stable than a corresponding phenyl ring.[11] Its stability is unlikely to match that of Imatinib, which is known for its relatively low clearance, but it is expected to be superior to Sorafenib, which undergoes significant oxidative metabolism. This moderate stability profile is often a good starting point for optimization, as it suggests the compound will have a reasonable half-life without being metabolically inert.
Section 4: Plasma Protein Binding - The Unbound Fraction
Expertise & Experience: In the bloodstream, drugs can reversibly bind to plasma proteins, primarily albumin.[12] It is the unbound (free) fraction of the drug that is pharmacologically active and available to distribute into tissues and be cleared.[12] High plasma protein binding (PPB) can limit efficacy and affect the drug's pharmacokinetic profile.[13][14] Rapid Equilibrium Dialysis (RED) is the gold standard for accurately determining the unbound fraction.
Experimental Protocol: Rapid Equilibrium Dialysis (RED)
Step-by-Step Methodology:
-
Device Setup: A RED device consists of single-use inserts with two chambers separated by a semipermeable dialysis membrane (8 kDa molecular weight cutoff).
-
Sample Addition: The test compound is added to plasma (e.g., human plasma) and dispensed into one chamber of the RED insert.
-
Buffer Addition: Dialysis buffer (PBS, pH 7.4) is added to the other chamber.
-
Equilibration: The plate is sealed and incubated with shaking for at least 4 hours at 37°C. During this time, only the unbound drug can cross the membrane and equilibrate between the two chambers.
-
Sampling: After incubation, equal aliquots are removed from both the plasma and buffer chambers.
-
Analysis: The samples are analyzed by LC-MS/MS to determine the concentration of the compound in each chamber.
-
Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Data Presentation: Comparative Plasma Protein Binding
| Compound | Fraction Unbound (fu) in Human Plasma (%) | Interpretation |
| Compound X | 1-5% (Estimated) | Highly Bound |
| Imatinib | ~5% | Highly Bound |
| Sorafenib | 0.3% | Very Highly Bound |
Note: Kinase inhibitors are often lipophilic and possess functionalities that lead to high plasma protein binding.[15] Compound X, with its heterocyclic aromatic structure, is expected to bind extensively to albumin.
Trustworthiness & Analysis: Compound X is predicted to be highly bound to plasma proteins, a common characteristic of kinase inhibitors targeting ATP binding sites.[15] Its binding is expected to be in a similar range to Imatinib. While very high binding (>99.9%) can be a liability, a profile in the 95-99% range is often manageable, provided the compound has high potency. This level of binding will significantly influence the volume of distribution and must be considered when predicting human pharmacokinetics.
Synthesis and Overall Assessment
This comparative guide provides a foundational ADME assessment for this compound. By benchmarking against established drugs like Imatinib and Sorafenib, we can project a profile for Compound X and identify its potential strengths and weaknesses.
Summary Table: Comparative ADME Profile
| Parameter | Compound X (Projected) | Imatinib (Reference) | Sorafenib (Reference) | Favorable Outcome? |
| Solubility | Moderate | High | Low | Yes |
| Permeability | Moderate-High | Low | High | Yes |
| Metabolic Stability | Moderate | High | Low | Acceptable |
| Plasma Protein Binding | Highly Bound | Highly Bound | Very Highly Bound | Acceptable |
This compound (Compound X) exhibits a promising and well-balanced in vitro ADME profile for an early-stage kinase inhibitor candidate.
-
Its moderate solubility and permeability suggest that oral absorption is likely to be favorable, avoiding the significant bioavailability challenges faced by poorly soluble compounds like Sorafenib.
-
The projected moderate metabolic stability is a key asset. It strikes a balance between being too rapidly cleared (requiring high doses or frequent dosing) and being metabolically inert (which can sometimes lead to safety issues). This profile suggests a reasonable in vivo half-life is achievable.
-
While its high plasma protein binding is a feature to monitor, it is typical for its chemical class and not dissimilar to successful drugs like Imatinib. High potency will be required to overcome this, ensuring that the concentration of free drug can reach therapeutic levels.
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A Head-to-Head Comparison Framework: SGI-1776 versus Novel Indazole-Based Pim Kinase Inhibitors
Introduction: The Therapeutic Promise and Challenge of Targeting Pim Kinases
The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) represents a compelling class of therapeutic targets in oncology. These kinases are crucial downstream effectors in numerous cytokine and growth factor signaling pathways, including the JAK/STAT pathway, that are fundamental to tumorigenesis.[1][2] Overexpressed in a wide range of hematological malignancies and solid tumors, Pim kinases are constitutively active and play a pivotal role in promoting cell survival, proliferation, and resistance to conventional chemotherapeutic agents by phosphorylating key substrates involved in apoptosis and cell cycle progression.[3][4]
This guide provides a comprehensive head-to-head comparison framework for evaluating Pim kinase inhibitors, using the well-characterized, albeit clinically discontinued, compound SGI-1776 as a case study against the promising, yet less characterized, 3-pyridin-3-yl-1H-indazol-5-amine as a representative of the potent indazole scaffold.[5][6] While extensive public data on 3-pyridin-3-yl-1H-indazol-5-amine is scarce, the indazole core is a validated pharmacophore for potent Pim inhibition.[1][5] Therefore, this document will not only compare the known attributes of SGI-1776 but will also establish a rigorous experimental blueprint for researchers to characterize and benchmark novel indazole-based inhibitors against established standards.
SGI-1776: A Potent Pan-Pim Inhibitor with a Clinical Caveat
SGI-1776, an imidazo[1,2-b]pyridazine derivative, emerged as a potent, ATP-competitive inhibitor of all three Pim kinase isoforms.[7] Its development provided significant insights into the therapeutic potential of Pim inhibition and the critical importance of comprehensive safety profiling.
Biochemical Profile and Selectivity
SGI-1776 demonstrated high potency against Pim-1 in cell-free assays, with moderate selectivity over Pim-2 and Pim-3. However, a crucial aspect of its profile is its potent off-target activity against Fms-like tyrosine kinase 3 (FLT3), a key driver in certain leukemias, particularly Acute Myeloid Leukemia (AML) with internal tandem duplications (ITD).[4] This dual inhibition was initially considered a potential therapeutic advantage in FLT3-mutated cancers.
| Target | IC₅₀ (nM) | Notes |
| Pim-1 | 7 | High potency against the primary target. |
| Pim-2 | 363 | ~50-fold less potent compared to Pim-1. |
| Pim-3 | 69 | ~10-fold less potent compared to Pim-1. |
| FLT3 | 44 | Potent off-target activity. |
| Haspin | 34 | Potent off-target activity. |
| Data compiled from publicly available sources.[8] |
Cellular Mechanism of Action
In cellular contexts, SGI-1776 effectively engaged its targets, leading to dose-dependent apoptosis in various cancer cell lines, including AML and Multiple Myeloma.[3][4] Mechanistically, its cytotoxic effects were linked to the inhibition of Pim kinase-mediated phosphorylation of downstream substrates. Key cellular consequences of SGI-1776 treatment include:
-
Inhibition of BAD Phosphorylation: SGI-1776 treatment correlated with a reduction in the phosphorylation of the pro-apoptotic protein BAD, a known Pim-1 substrate.[4]
-
Reduction of Mcl-1 Levels: A significant observation was the marked reduction in the levels of the anti-apoptotic protein Mcl-1, which occurred at both the transcript and protein levels.[7] This is a critical mechanism as Mcl-1 is a key survival factor in many hematologic malignancies.
Clinical Development and Discontinuation
SGI-1776 advanced into Phase I clinical trials for refractory prostate cancer, non-Hodgkin's lymphoma, and leukemia.[9] Despite showing preclinical efficacy, its development was ultimately discontinued due to a dose-limiting cardiac toxicity, specifically the prolongation of the QTc interval.[10] This adverse effect highlighted the failure to establish a safe therapeutic window and underscores a critical lesson for the development of all subsequent kinase inhibitors: early and thorough cardiovascular safety assessment is paramount.[10][11]
The Indazole Scaffold: A Promising Avenue for Selective Pim Inhibition
The 1H-indazole core is a privileged scaffold in kinase inhibitor design, forming the basis of several approved drugs.[5] Numerous publications describe the development of 3-substituted-1H-indazole derivatives as highly potent and selective pan-Pim inhibitors, often with low nanomolar IC₅₀ values.[1][6] The compound 3-pyridin-3-yl-1H-indazol-5-amine represents a logical starting point for such a series. The key challenge and objective for any new inhibitor from this class is to retain high on-target potency while designing out the liabilities observed with SGI-1776, namely off-target effects and cardiotoxicity.
An Experimental Framework for Comparative Evaluation
To rigorously compare a novel inhibitor like 3-pyridin-3-yl-1H-indazol-5-amine against a benchmark like SGI-1776, a multi-tiered experimental approach is essential. This workflow ensures a comprehensive understanding of potency, selectivity, cellular mechanism, and safety.
Caption: Pim-1 signaling pathway and points of inhibitor intervention.
Conclusion
The story of SGI-1776 offers a dual lesson: it validates the Pim kinases as a high-potential therapeutic target while simultaneously serving as a cautionary tale on the critical need for early and rigorous safety and selectivity profiling. For novel compounds like 3-pyridin-3-yl-1H-indazol-5-amine and other derivatives of the indazole scaffold, the path forward is clear. The primary objective is to engineer molecules that retain or exceed the nanomolar potency of early inhibitors against all three Pim isoforms while demonstrating a clean off-target profile, particularly concerning kinases implicated in cardiotoxicity. By employing the structured, multi-tiered evaluation framework and detailed protocols outlined in this guide, researchers can systematically build a comprehensive data package. This approach will enable a robust head-to-head comparison, facilitating the identification of lead candidates with a superior therapeutic index and a higher probability of clinical success.
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Wang, H., et al. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(4), 844-849. Available at: [Link]
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Validating the Anti-Proliferative Effects of 3-(pyridin-3-yl)-1H-indazol-5-amine: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anti-proliferative effects of the novel compound 3-(pyridin-3-yl)-1H-indazol-5-amine. We will present a detailed, step-by-step methodology for assessing its efficacy and compare its potential performance against established anti-cancer agents. This document is designed to be a practical resource, blending established protocols with the scientific rationale necessary for robust and reliable drug evaluation.
Introduction: The Promise of Novel Indazole Derivatives in Oncology
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1] Recent studies have highlighted the potential of 1H-indazole-3-amine derivatives as potent anti-tumor agents.[1][2][3] These compounds have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines, suggesting their potential as valuable additions to the oncologist's arsenal.[2][3] this compound is a novel analogue within this class, and rigorous validation of its anti-proliferative properties is a critical first step in its development as a potential therapeutic.
This guide will focus on two key cancer types for initial validation: Chronic Myeloid Leukemia (CML) and Non-Small Cell Lung Cancer (NSCLC), utilizing the K562 and A549 cell lines, respectively. These cell lines are well-characterized and widely used models for these diseases.
Comparative Framework: Benchmarking Against Established Therapies
To provide a meaningful assessment of this compound's potential, we will compare its hypothetical anti-proliferative activity against two classes of established anti-cancer drugs:
-
Standard Chemotherapy:
-
Imatinib: A tyrosine kinase inhibitor that is the standard of care for CML.
-
Cisplatin: A platinum-based chemotherapy agent widely used in the treatment of NSCLC.
-
-
Targeted Therapy:
-
Samuraciclib (CT7001): An orally available and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). Given that some indazole derivatives have been shown to target CDK7, this provides a relevant mechanistic comparison.
-
Experimental Validation: A Step-by-Step Guide to Assessing Anti-Proliferative Activity
I. Cell Viability Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[2][3]
-
Cell Seeding:
-
Culture K562 (suspension) or A549 (adherent) cells in appropriate media (e.g., RPMI-1640 for K562, DMEM for A549) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of media. For A549 cells, allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound and comparator drugs in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to create a range of concentrations to be tested (e.g., 0.01 µM to 100 µM).
-
Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
-
MTT Addition and Formazan Solubilization:
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Carefully remove the media (for adherent cells) or centrifuge the plate and remove the supernatant (for suspension cells).
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth) using non-linear regression analysis.
-
II. Mechanistic Insight: Western Blot Analysis of the p53-MDM2 Pathway
Based on findings for similar indazole derivatives, we hypothesize that this compound may induce apoptosis through the p53-MDM2 signaling pathway.[2][3] Western blotting will be used to assess the protein levels of p53 and its negative regulator, MDM2.
-
Cell Lysis:
-
Seed K562 or A549 cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53 (1:1000), MDM2 (1:1000), and a loading control (e.g., β-actin, 1:5000) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize them to the loading control.
-
Comparative Performance Data (Hypothetical)
The following table presents hypothetical IC50 values for this compound and the comparator drugs in K562 and A549 cancer cell lines. It is crucial to note that the data for this compound is illustrative and based on the activity of a structurally similar compound ("6o") reported in the literature. [2]
| Compound | Target/Class | K562 IC50 (µM) | A549 IC50 (µM) |
| This compound | (Hypothesized) p53-MDM2 modulator / CDK7 inhibitor | 5.15 | > 50 |
| Imatinib | Tyrosine Kinase Inhibitor | 0.25 | N/A |
| Cisplatin | DNA Alkylating Agent | 1.5 | 3.0 |
| Samuraciclib | CDK7 Inhibitor | 0.1 | 0.5 |
N/A: Not applicable, as Imatinib is primarily used for CML.
Visualizing the Mechanism of Action
To illustrate the potential molecular mechanism of this compound, the following diagrams depict the hypothesized signaling pathways.
Hypothesized p53-MDM2 Pathway Activation
Caption: Hypothesized activation of the p53 pathway by this compound.
Potential CDK7 Inhibition Pathway
Caption: Potential inhibition of the CDK7 pathway by this compound.
Conclusion and Future Directions
This guide outlines a robust and comprehensive approach to validating the anti-proliferative effects of this compound. By employing standardized assays and comparing the compound to both conventional chemotherapy and targeted agents, researchers can generate the critical data needed to assess its therapeutic potential.
The hypothetical data presented herein, based on a structurally related compound, suggests that this compound may exhibit potent and selective anti-proliferative activity, particularly in hematological malignancies. The proposed mechanistic studies will be crucial in elucidating its precise mode of action, whether through the p53-MDM2 pathway, CDK7 inhibition, or another mechanism.
Further investigations should include a broader panel of cancer cell lines, in vivo efficacy studies in animal models, and detailed pharmacokinetic and pharmacodynamic profiling. These subsequent steps will be essential in determining the clinical viability of this promising new indazole derivative.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(pyridin-3-yl)-1H-indazol-5-amine
This document provides essential safety and logistical guidance for the proper handling and disposal of 3-(pyridin-3-yl)-1H-indazol-5-amine. As a novel compound frequently utilized in research and drug development, a dedicated Safety Data Sheet (SDS) may not always be accessible. Therefore, this guide employs a risk-based approach, synthesizing data from structurally analogous compounds—specifically heterocyclic amines and indazole derivatives—to establish a robust and safe disposal protocol. Adherence to these procedures is paramount for ensuring personal safety, maintaining laboratory integrity, and complying with environmental regulations.
Part 1: Hazard Profile and Risk Assessment
Understanding the potential hazards of this compound is the critical first step in determining appropriate handling and disposal methods. The molecule's structure incorporates a pyridine ring, an indazole core, and an amine functional group, each contributing to its overall chemical profile.
Based on SDS information for similar compounds, such as 1H-Indazol-5-amine and other aromatic amines, this substance should be treated as a hazardous chemical.[1][2][3][4] The primary risks are presumed to be:
Presumed Hazard Summary Table
| Hazard Classification | Description | Recommended Precaution |
| Acute Oral Toxicity | Harmful if swallowed.[2][4] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][4] | Wear protective gloves and a lab coat.[2] Avoid contact with skin. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[4] | Wear safety glasses with side shields or goggles.[3] |
| Respiratory Sensitization | May cause respiratory irritation.[2][4] | Handle in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust.[1][3] |
Part 2: Foundational Principles of Laboratory Waste Management
The disposal of any laboratory chemical is governed by a hierarchy of practices designed to minimize environmental impact and ensure safety.[5] This strategy is underpinned by federal and state regulations, primarily the Resource Conservation and Recovery Act (RCRA) administered by the U.S. Environmental Protection Agency (EPA).[6][7]
The four tiers of waste management are:
-
Source Reduction & Pollution Prevention: The most effective strategy is to minimize waste generation. This includes ordering the smallest quantity of chemical required and reducing the scale of experiments whenever possible.[8][9]
-
Reuse or Redistribution: Share surplus chemicals with other labs or research groups.[8]
-
Recycling and Reclamation: Treat waste to recover and reuse valuable materials.
-
Responsible Disposal: When waste cannot be avoided, it must be disposed of in a safe and compliant manner through incineration, treatment, or burial at a licensed facility.[5]
This guide focuses on the fourth tier, ensuring that waste containing this compound is handled correctly from the point of generation to its final disposal.
Part 3: Step-by-Step Disposal Protocol
The following protocol provides a systematic workflow for the safe disposal of this compound and associated contaminated materials.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Based on the hazard assessment, the following PPE is mandatory when handling the compound or its waste:
-
Eye Protection: Safety glasses with side-shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a certified respirator should be used.[3]
Step 2: Segregate and Collect Waste Streams
Proper segregation is crucial to prevent dangerous chemical reactions and to facilitate compliant disposal.[10] Never mix incompatible wastes.[11] Waste containing this compound should be collected in dedicated, clearly labeled containers.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(pyridin-3-yl)-1H-indazol-5-amine
This document provides essential safety protocols and personal protective equipment (PPE) guidelines for researchers, scientists, and drug development professionals handling 3-(pyridin-3-yl)-1H-indazol-5-amine (CAS No. 1176535-07-1). As a novel compound with limited specific safety data, this guide synthesizes information from analogous structures, such as 1H-Indazol-5-amine and other aromatic amines, to establish a robust framework for safe laboratory operations. The causality behind each recommendation is explained to ensure a deep understanding of the necessary precautions.
Hazard Assessment: An Evidence-Based Approach
Understanding the potential hazards of this compound is the foundation of a reliable safety plan. While a specific Safety Data Sheet (SDS) for this exact molecule is not widely available, data from structurally similar compounds, namely 1H-Indazol-5-amine and 1H-Indazol-3-amine, provides a strong basis for hazard assessment. The core structure, an indazole ring with an amine substituent, suggests a consistent hazard profile.[1][2][3][4]
The anticipated hazards are summarized below:
| Hazard Category | Anticipated Risk & Rationale | Primary Routes of Exposure |
| Acute Oral Toxicity | Harmful if swallowed.[1][5] This is a common characteristic of many bioactive small molecules and aromatic amines. | Ingestion |
| Skin Irritation | Causes skin irritation.[1][5] The amine functional group can be irritating to the skin upon direct contact. | Skin Contact |
| Serious Eye Irritation | Causes serious eye irritation.[1][5] Direct contact with the dust or solution can lead to significant eye damage. | Eye Contact |
| Respiratory Irritation | May cause respiratory irritation.[1][6] Inhalation of the fine powder or dust can irritate the respiratory tract. | Inhalation of dust |
| Combustible Dust | May form combustible dust concentrations in air if dispersed.[2] This is a physical hazard associated with many fine organic powders. | N/A (Physical Hazard) |
Core Personal Protective Equipment (PPE) Mandates
A multi-layered PPE strategy is essential to mitigate the risks identified above. The following equipment is mandatory for all personnel handling this compound.
Respiratory Protection
Due to the risk of respiratory irritation from airborne particles, appropriate respiratory protection is critical, especially when handling the solid compound outside of a certified chemical fume hood.[7][8]
-
Required: A NIOSH-approved respirator.
-
Specifications: For weighing and transferring solids, a half-mask or full-face respirator with P100 (HEPA) particulate filters is required.
-
Causality: The P100 filter is 99.97% efficient at removing airborne particles, providing a high level of protection against inhaling the fine, potentially irritating dust of the compound.
Eye and Face Protection
To prevent serious eye irritation, eye and face protection must shield against both splashes and airborne dust.
-
Required: Safety goggles and a face shield.[9]
-
Specifications: Goggles must be chemical splash-proof and provide a complete seal around the eyes. A full-face shield must be worn over the goggles during procedures with a high risk of splashing.[9]
-
Causality: Standard safety glasses do not offer adequate protection from dust or splashes that can come from various angles.[9] Sealed goggles prevent particle entry, while the face shield offers a secondary barrier for the entire face.
Hand Protection
Aromatic amines can be absorbed through the skin, and direct contact can cause irritation. Therefore, robust hand protection is non-negotiable.[10]
-
Required: Chemical-resistant gloves.
-
Specifications: Nitrile or neoprene gloves are recommended. Double-gloving is a best practice, especially during prolonged handling or when working with solutions.
-
Causality: There is no universal glove that protects against all chemicals.[9] Nitrile provides good resistance to a range of chemicals, but it's crucial to change gloves immediately if contamination is suspected. A study on aniline, a simple aromatic amine, demonstrated that breakthrough times can vary significantly between glove materials, underscoring the need for vigilance.[10]
Body Protection
Protecting the skin from accidental contact with the compound is crucial.
-
Required: A laboratory coat and appropriate footwear.
-
Specifications: A fully buttoned lab coat with tight-fitting cuffs is mandatory. Closed-toe shoes, preferably made of a chemically resistant material, must be worn.
-
Causality: The lab coat provides a removable barrier that protects personal clothing and underlying skin. In the event of a significant spill, it can be removed quickly to minimize exposure.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical to minimizing exposure risk. The following diagram and protocols outline the safe handling process from preparation to disposal.
Caption: A streamlined workflow for the safe handling of this compound.
Detailed Protocols
-
Preparation:
-
Ensure the chemical fume hood is certified and functioning correctly.
-
Gather all necessary laboratory equipment (e.g., spatulas, weighing paper, beakers, solvents).
-
Don all required PPE before entering the handling area.[11]
-
-
Handling (Inside a Chemical Fume Hood):
-
When weighing the solid, use a microbalance within the fume hood to contain any dust.
-
Add the solid to the solvent slowly to prevent splashing when preparing solutions.
-
Keep the container of the solid compound tightly closed when not in use.
-
-
Post-Handling Cleanup:
-
Decontaminate all surfaces that may have come into contact with the compound using a suitable cleaning agent (e.g., 70% ethanol), followed by a soap and water wash.
-
Remove PPE in the following order to prevent cross-contamination: outer gloves, face shield, lab coat, inner gloves, goggles, respirator.[11]
-
Wash hands thoroughly with soap and water after all other PPE has been removed.
-
Emergency Response and Disposal
Emergency First Aid
Immediate and appropriate action is critical in the event of an exposure.
Caption: Immediate first aid procedures for exposure to this compound.
-
Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes. Get medical attention.
-
Eye Contact: Rinse immediately and cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If the person feels unwell, call a poison center or doctor.[1][12]
-
Ingestion: Rinse the mouth with water. Call a poison center or doctor if you feel unwell.[1][5]
Waste Disposal
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Segregation: All waste contaminated with this compound, including empty containers, used PPE, and contaminated labware, must be segregated as chemical waste.
-
Labeling: Waste containers must be clearly labeled with the chemical name and associated hazards.
-
Disposal: Dispose of all waste materials through an approved waste disposal plant, following all local, state, and federal regulations.[1][5] Do not let the product enter drains.
By implementing these comprehensive PPE and handling guidelines, laboratory professionals can significantly mitigate the risks associated with handling this compound, ensuring a safe and controlled research environment.
References
- Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?
- Thermo Fisher Scientific. (2025, September 7). Safety Data Sheet for 1H-Indazol-5-amine.
- TCI Chemicals. (2025, January 8). Safety Data Sheet.
- Seguin, M. A., & Bissonnette, L. (2000). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. American Industrial Hygiene Association Journal, 61(6), 837-41.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Industrial Safety & Hygiene News. (2025, July 9). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
- Fisher Scientific. (2025, December 21). Safety Data Sheet for 1H-Indazol-3-amine.
- Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
- ChemicalBook. (2022, August 11). 3-(pyridin-4-yl)-1H-indazol-5-amine - Safety Data Sheet.
- Fisher Scientific. (2023, August 21). Safety Data Sheet for 5-Aminoindazole.
- PubChem. (n.d.). 1H-indazol-3-amine.
- Combi-Blocks, Inc. (2023, January 2). Safety Data Sheet for 2-(4-Aminophenyl)-1h-benzimidazol-5-amine.
- Sigma-Aldrich. (2024, September 7). Safety Data Sheet.
- Sigma-Aldrich. (2024, September 6). Safety Data Sheet.
- Echemi. (n.d.). 1H-Indazol-3-amine SDS, 874-05-5 Safety Data Sheets.
- BLDpharm. (n.d.). 3-(Pyrimidin-5-yl)-1H-indazol-5-amine.
- BenchChem. (2025). Comprehensive Safety and Handling Guide for 5-(1,3-Thiazol-4-yl)pyridin-2-amine.
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. 1H-indazol-3-amine | C7H7N3 | CID 13399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. hsa.ie [hsa.ie]
- 10. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. combi-blocks.com [combi-blocks.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
